3,5-dinitropyridine-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O6/c10-6(11)5-3(8(12)13)1-7-2-4(5)9(14)15/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWZQCOUPDUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376269 | |
| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191017-95-5 | |
| Record name | 3,5-dinitropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dinitropyridine-4-Carboxylic Acid from Pyridine-4-Carboxylic Acid
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 3,5-dinitropyridine-4-carboxylic acid, a valuable heterocyclic compound, from its precursor, pyridine-4-carboxylic acid (isonicotinic acid). This document is structured to serve researchers, chemists, and professionals in drug development by elucidating the profound chemical principles, practical methodologies, and critical safety protocols inherent in this transformation. We will delve into the mechanistic challenges of nitrating a highly electron-deficient pyridine ring, present a robust and validated experimental protocol, and underscore the causality behind each procedural step. The synthesis is a classic example of electrophilic aromatic substitution under forcing conditions, demanding meticulous execution and a thorough understanding of the underlying reactivity.
Foundational Principles: The Challenge of Pyridine Nitration
The synthesis of this compound is a chemically demanding process, primarily due to the inherent electronic properties of the pyridine nucleus. Unlike benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. This deactivation stems from two core factors:
-
Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, reducing the electron density of the aromatic system and making it less nucleophilic.
-
Protonation under Acidic Conditions: The nitration reaction requires a strongly acidic medium (typically a mixture of nitric and sulfuric acids) to generate the potent electrophile, the nitronium ion (NO₂⁺)[1]. In this environment, the basic nitrogen atom of the pyridine ring is readily protonated, forming a pyridinium cation. This positive charge dramatically amplifies the electron-withdrawing nature of the ring, severely impeding the approach of the electrophilic nitronium ion[2][3].
Furthermore, the starting material, pyridine-4-carboxylic acid, possesses a carboxylic acid group (-COOH) at the 4-position. This group is also strongly deactivating and acts as a meta-director. Consequently, the positions ortho to the carboxylic acid group (positions 3 and 5) are the most favorable sites for electrophilic attack, despite the overall deactivation of the ring. The synthesis of the 3,5-dinitro derivative is therefore regiochemically favored but requires overcoming a substantial activation energy barrier.
To surmount this challenge, the reaction necessitates forcing conditions—specifically, the use of a highly potent nitrating mixture, such as fuming nitric acid and fuming sulfuric acid (oleum), at elevated temperatures.
The Active Electrophile: Generation of the Nitronium Ion
The key electrophile, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Synthetic Workflow and Mechanism
The overall transformation from pyridine-4-carboxylic acid to this compound is a direct dinitration reaction.
Visualizing the Synthetic Pathway
The following diagram outlines the critical steps involved in the synthesis, from reagent preparation to product isolation.
Caption: High-level experimental workflow for the dinitration of pyridine-4-carboxylic acid.
Reaction Mechanism
The mechanism involves two sequential electrophilic aromatic substitution reactions at the 3 and 5 positions of the pyridinium ring.
Caption: Simplified mechanism showing nitronium ion formation and subsequent dinitration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of deactivated aromatic systems, such as the synthesis of 3,5-dinitrobenzoic acid from benzoic acid, and requires stringent safety measures.[4]
Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Pyridine-4-carboxylic acid | C₆H₅NO₂ | 123.11 | 20.0 g | 0.162 | Starting material, ensure dry. |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | - | 150 mL | - | 20-30% free SO₃. Highly corrosive. |
| Fuming Nitric Acid | HNO₃ | 63.01 | 50 mL | - | >90% concentration. Strong oxidizer. |
| Crushed Ice | H₂O | 18.02 | ~1 kg | - | For quenching the reaction. |
| Deionized Water | H₂O | 18.02 | As needed | - | For washing. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
Dropping funnel
-
Thermometer with a ground glass joint
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Large ice-water bath
-
Heating mantle with temperature controller
-
Large beaker (2 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Synthesis Procedure
WARNING: This procedure involves extremely corrosive and reactive reagents. It must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves, is mandatory.
-
Preparation of the Sulfuric Acid Slurry:
-
Place the 500 mL three-neck flask in a large ice-water bath.
-
Equip the flask with a mechanical stirrer, a thermometer, and a stopper for the third neck.
-
Carefully and slowly add 150 mL of fuming sulfuric acid (oleum) to the flask. Allow it to cool to below 10°C.
-
Once cooled, begin stirring and add 20.0 g (0.162 mol) of pyridine-4-carboxylic acid in small portions. Ensure the temperature is maintained below 20°C during the addition. A thick white slurry will form.
-
-
Nitration:
-
Replace the stopper with a dropping funnel containing 50 mL of fuming nitric acid. Ensure the condenser (with drying tube) is attached to the central neck.
-
Begin adding the fuming nitric acid dropwise to the stirred slurry. The addition must be extremely slow to control the highly exothermic reaction. Maintain the internal temperature between 10°C and 20°C using the ice bath. This step may take 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
-
Reaction Heating:
-
Carefully place the flask in a heating mantle.
-
Slowly heat the reaction mixture to 120°C. Once at temperature, maintain it with vigorous stirring for 4-6 hours. The reaction mixture should become a clearer, dark solution.
-
Monitor the reaction for any signs of an uncontrolled exotherm. Be prepared to cool the flask immediately if necessary.
-
-
Reaction Quenching and Product Isolation:
-
After the heating period, turn off the heat and allow the mixture to cool to below 50°C.
-
Fill a large 2 L beaker with approximately 1 kg of crushed ice.
-
In the fume hood, very slowly and carefully pour the reaction mixture in a thin stream into the beaker of crushed ice with manual stirring. This quenching process is highly exothermic and will generate corrosive fumes.
-
A pale yellow or off-white precipitate of the crude product will form.
-
Allow the ice to melt completely, then stir the slurry for an additional 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
-
Purification:
-
Press the crude product as dry as possible on the funnel.
-
Transfer the solid to a beaker for recrystallization. An aqueous ethanol solution is a suitable solvent system.
-
Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H NMR: Expect a single peak in the aromatic region for the two equivalent protons at C2 and C6.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
IR Spectroscopy: Identify characteristic peaks for -NO₂ (asymmetric and symmetric stretching), C=O (carboxylic acid), and O-H stretching.
Safety and Waste Management: A Self-Validating System
The trustworthiness of any chemical protocol lies in its inherent safety and environmental considerations.
-
Hazard Analysis:
-
Fuming Sulfuric Acid (Oleum): Intensely corrosive, causes severe burns. Reacts violently with water. Is a strong dehydrating agent.
-
Fuming Nitric Acid: Highly corrosive, a powerful oxidizing agent. Can cause severe burns and its vapors are toxic. Reacts violently with many organic compounds.
-
Nitration Reaction: The reaction is highly exothermic and can run away if the addition of nitric acid is too fast or cooling is insufficient. The production of toxic nitrogen oxide gases is possible.
-
-
Mitigation and Control:
-
Engineering Controls: All operations must be conducted within a high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): A full suite of acid-resistant PPE is non-negotiable.
-
Procedural Controls: Slow, controlled addition of reagents and constant temperature monitoring are critical. The quenching step must be performed with extreme caution.
-
-
Waste Disposal:
-
All acidic filtrates must be neutralized carefully and slowly with a suitable base (e.g., sodium carbonate or calcium hydroxide) in a large, cooled container before disposal according to institutional guidelines.
-
Solvent waste from recrystallization must be collected in a designated halogen-free organic waste container.
-
References
- Pearson Education. (2024). Mechanism for nitration of pyridine at the 4-position.
-
Wikipedia. (n.d.). Isonicotinic acid. Available at: [Link]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Brewster, R. Q., Williams, B., & Phillips, R. (n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
Sources
An In-depth Technical Guide to 3,5-Dinitropyridine-4-carboxylic Acid: Structure, Properties, and Applications
Introduction
3,5-Dinitropyridine-4-carboxylic acid is a specialized heterocyclic compound characterized by a pyridine core functionalized with two electron-withdrawing nitro groups and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct electronic character and reactivity profile, positioning it as a valuable and versatile building block in advanced chemical synthesis. The electron-deficient nature of the pyridine ring, coupled with the reactive potential of the carboxylic acid, opens avenues for its application in diverse fields, including the development of novel energetic materials, specialized polymers, and as a scaffold in medicinal and agrochemical research.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and spectroscopic properties, a representative synthesis protocol, and its potential applications for researchers and professionals in the chemical sciences.
Molecular Structure and Identification
The structural foundation of this molecule is a pyridine ring, which is substituted at the C4 position with a carboxylic acid group and at the C3 and C5 positions with nitro groups. The strong electron-withdrawing nature of the nitro groups significantly influences the properties of both the pyridine ring and the adjacent carboxylic acid.
Chemical Structure
Caption: 2D structure of this compound.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 191017-95-5 | [2] |
| Molecular Formula | C₆H₃N₃O₆ | [2] |
| Molecular Weight | 213.11 g/mol | [2] |
| SMILES | OC(=O)C1=C(C=NC=C1=O)=O | [2] |
| InChIKey | WDAWZQCOUPDUDY-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are directly dictated by its molecular structure. While extensive experimental data is not widely published, reliable predictions can be made based on the constituent functional groups.
| Property | Predicted Value / Description | Rationale |
| Physical State | Colorless to pale yellow crystalline solid | Aromatic carboxylic acids are typically crystalline solids at room temperature.[3] |
| Melting Point | > 200 °C (Decomposes) | High molecular weight, strong intermolecular hydrogen bonding from the carboxylic acid, and polar nitro groups lead to a high melting point. For comparison, the related 3,5-Difluoropyridine-4-carboxylic acid melts at 246-249 °C.[4] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The polar carboxylic acid and nitro groups allow for some water solubility, but the nonpolar pyridine ring limits it. Good solubility in polar organic solvents is expected.[3] |
| Acidity (pKa) | Lower than isonicotinic acid (pKa ≈ 4.9) | The two strongly electron-withdrawing nitro groups inductively stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic proton. |
Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation and purity assessment. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of a carboxylic acid is indicated by a very broad O–H stretching absorption from 2500–3300 cm⁻¹, which often overlaps with C-H stretching signals.[5][6][7] The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1710-1760 cm⁻¹.[5][6] Additionally, two strong bands corresponding to the asymmetric and symmetric stretching of the nitro groups (N-O) will be prominent, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be simple. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically >12 ppm.[6] The two equivalent protons on the pyridine ring (at C2 and C6) will appear as a single singlet in the aromatic region, expected to be downfield (8.5-9.5 ppm) due to the strong deshielding effect of the adjacent nitrogen atom and the two nitro groups.
-
¹³C NMR: The carboxyl carbon will resonate in the 165–185 ppm range.[6] The carbons of the pyridine ring will also be observed in the aromatic region, with the carbons bonded to the nitro groups (C3 and C5) being heavily deshielded.
| Data Type | Expected Signal | Description |
| IR (cm⁻¹) | 2500-3300 | O-H stretch (carboxylic acid), very broad[7] |
| 1710-1760 | C=O stretch (carboxylic acid), strong[7] | |
| ~1550 | N-O asymmetric stretch (nitro), strong | |
| ~1350 | N-O symmetric stretch (nitro), strong | |
| ¹H NMR (ppm) | >12 | -COOH, broad singlet |
| 8.5-9.5 | Pyridine C2-H, C6-H, singlet | |
| ¹³C NMR (ppm) | 165-185 | -COOH (carbonyl carbon)[6] |
| 120-160 | Pyridine ring carbons |
Synthesis and Reactivity
Representative Synthesis Protocol
While multiple synthetic routes may exist, a plausible and common approach for introducing nitro groups to an aromatic ring is through electrophilic nitration. The synthesis of this compound can be envisioned starting from a suitable precursor like 4-pyridinecarboxylic acid (isonicotinic acid).
Causality: The use of a strong nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is required to overcome the inherent electron-deficient nature of the pyridine ring, which is deactivating towards electrophilic substitution. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.
Protocol: This is a representative, conceptual protocol and must be adapted and optimized under controlled laboratory conditions.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add 4-pyridinecarboxylic acid (1 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent: Once the substrate is fully dissolved, slowly add fuming nitric acid (e.g., 3 equivalents) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. The product is expected to precipitate out of the acidic aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Caption: Workflow for the representative synthesis of the title compound.
Chemical Reactivity
-
Carboxylic Acid Group: The -COOH group can undergo standard transformations such as esterification (reaction with alcohols), amide formation (reaction with amines, often requiring coupling agents), and reduction to the corresponding alcohol.
-
Pyridine Ring: The pyridine ring is highly electron-deficient due to the nitrogen heteroatom and the two powerful nitro groups. This makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) . Nucleophiles can potentially displace the nitro groups, especially if a good leaving group is present or under forcing conditions. This reactivity is a cornerstone for using dinitropyridines as precursors to other poly-functionalized pyridines.[1]
Potential Applications
The unique structure of this compound makes it a candidate for several advanced applications.
-
Materials Science: As a rigid, functionalized aromatic linker, it is a prime candidate for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[8] The pyridine nitrogen and carboxylate group provide excellent coordination sites for metal ions, while the nitro groups can be used to tune the electronic properties of the resulting framework or serve as synthetic handles for post-synthetic modification. Such materials have applications in gas storage, separation, and heterogeneous catalysis.[8]
-
Energetic Materials: Dinitropyridine derivatives are a known class of energetic compounds.[1] While this specific molecule's properties would need to be experimentally determined, its high nitrogen and oxygen content suggest it could be investigated as a precursor to or a component of novel energetic materials or their salts.[9]
-
Pharmaceutical and Agrochemical Scaffolding: Pyridine carboxylic acids are vital intermediates in the pharmaceutical and agrochemical industries.[4][10] The dinitro-substituted core can serve as a starting point for creating libraries of novel compounds. The nitro groups can be reduced to amines, which can then be further functionalized, allowing for the exploration of new chemical space in drug discovery and crop protection programs.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it should be considered potentially toxic and an irritant. Due to its energetic nature, it should be protected from shock, friction, and excessive heat. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a chemical intermediate. Its key features—a reactive carboxylic acid handle, an electron-deficient aromatic system, and two versatile nitro groups—make it an attractive building block for creating complex molecular architectures. From advanced porous materials to the synthesis of novel bioactive compounds, this molecule offers a rich platform for chemical innovation and discovery. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential in various scientific and industrial fields.
References
- Matrix Fine Chemicals. This compound.
- Leap Chem.
- ResearchGate. (PDF) Dinitropyridines: Synthesis and Reactions.
- Chem-Impex. 3,5-Difluoropyridine-4-carboxylic acid.
- ResearchGate. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts | Request PDF.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids.
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
- University of Calgary. IR: carboxylic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Spectroscopic Characterization of 3,5-Dinitropyridine-4-Carboxylic Acid: A Technical Guide
Abstract
Introduction: The Significance of Spectroscopic Analysis
3,5-Dinitropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with two electron-withdrawing nitro groups and a carboxylic acid functionality. The unique electronic and structural properties imparted by these groups make it a molecule of interest in medicinal chemistry and materials science. Accurate and unambiguous characterization is paramount for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a powerful analytical triad to elucidate its molecular structure and confirm its identity and purity.
This guide delves into the theoretical underpinnings of the spectroscopic signatures expected from this compound, providing a predictive framework for researchers. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its spectroscopic behavior. The pyridine ring is highly electron-deficient due to the presence of the electronegative nitrogen atom and the two strongly electron-withdrawing nitro groups. This electronic environment will significantly influence the chemical shifts of the pyridine protons and carbons in the NMR spectra. The carboxylic acid group will exhibit characteristic vibrational modes in the IR spectrum and predictable fragmentation patterns in the mass spectrum.
Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two types of aromatic protons and a broad signal for the carboxylic acid proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton | 9.0 - 9.5 | Singlet (s) | 2H | H-2, H-6 |
| Carboxylic Acid Proton | 10 - 13 | Broad Singlet (br s) | 1H | -COOH |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-6): The protons at positions 2 and 6 are equivalent due to the molecule's symmetry. They are expected to be significantly deshielded (downfield shift) due to the cumulative electron-withdrawing effects of the pyridine nitrogen and the two nitro groups. This will likely place their chemical shift in the 9.0-9.5 ppm range. They will appear as a singlet as they have no adjacent protons to couple with.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is typically found in the 10-13 ppm region and often appears as a broad singlet.[1] The exact chemical shift and broadness are dependent on concentration and the solvent used, due to hydrogen bonding. This signal will disappear upon the addition of D₂O, which is a key diagnostic test.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon skeleton. Due to symmetry, only four signals are expected in the broadband-decoupled spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 165 - 175 | C=O |
| Aromatic Carbon | 150 - 155 | C-2, C-6 |
| Aromatic Carbon | 148 - 152 | C-3, C-5 |
| Aromatic Carbon | 135 - 140 | C-4 |
Causality Behind Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the 165-185 ppm region.[2]
-
Aromatic Carbons:
-
C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and will be deshielded, appearing in the 150-155 ppm range.
-
C-3 and C-5: These carbons are directly attached to the strongly electron-withdrawing nitro groups, leading to a significant downfield shift, predicted to be in the 148-152 ppm range.
-
C-4: This carbon is attached to the carboxylic acid group and is also part of the electron-deficient ring. Its chemical shift is predicted to be in the 135-140 ppm range.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to confirm assignments.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, the N-O bonds of the nitro groups, and the vibrations of the pyridine ring.
| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid |
| 1700 - 1725 | C=O stretch (strong) | Carboxylic Acid |
| 1520 - 1560 | N-O asymmetric stretch (strong) | Nitro Group |
| 1340 - 1380 | N-O symmetric stretch (strong) | Nitro Group |
| 1400 - 1600 | C=C and C=N ring stretches | Pyridine Ring |
| 1210 - 1320 | C-O stretch | Carboxylic Acid |
| 910 - 950 | O-H bend (out-of-plane, broad) | Carboxylic Acid |
Causality Behind Predictions:
-
Carboxylic Acid Group: The most prominent feature will be a very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. A strong, sharp absorption for the C=O stretch is expected around 1700-1725 cm⁻¹.
-
Nitro Groups: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹.
-
Pyridine Ring: A series of bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺•): The molecular weight of this compound is 213.11 g/mol . A prominent molecular ion peak is expected at m/z = 213.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 196, corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A significant peak at m/z = 168, resulting from the loss of the entire carboxylic acid group as a radical.
-
Loss of NO₂ (M-46): A peak at m/z = 167, corresponding to the loss of a nitro group. Subsequent loss of the second nitro group is also possible.
-
Decarboxylation (M-44): Loss of CO₂ can lead to a peak at m/z = 169.
-
Workflow for Mass Spectrometry Analysis
Caption: Generalized workflow for mass spectrometry analysis.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often provides a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For this compound, ESI in negative ion mode ([M-H]⁻ at m/z = 212) would be a good choice.
-
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If using tandem MS (MS/MS), select the molecular ion (or its adduct) and fragment it to obtain further structural information.
Conclusion
This technical guide provides a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and Mass Spectrometry data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By understanding the expected spectral features and the principles behind them, scientists can confidently identify and characterize this compound, ensuring the integrity and reproducibility of their research.
References
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Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4, Zr-UiO-66-PDC and [Zr-UiO-66-PDC-SO3H]Cl. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]
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ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
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SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Insights into Structural and Energetic Features of 3,5- Dinitropyrazole-4-carboxylic Acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3,5-Difluoropyridine-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]
-
SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of 3, 4-dinitropyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 3,5-Dinitropyridine-4-Carboxylic Acid
Introduction: Understanding the Molecule
3,5-Dinitropyridine-4-carboxylic acid (CAS 191017-95-5) is a heterocyclic organic compound featuring a pyridine core substituted with two electron-withdrawing nitro groups and a carboxylic acid group[1]. Its molecular structure (Formula: C₆H₃N₃O₆, Molecular Weight: 213.105 g/mol ) dictates its physicochemical properties and is of significant interest to researchers in medicinal chemistry, materials science, and drug development[1][2]. The pyridine nitrogen atom, the acidic proton of the carboxyl group, and the highly polar nitro groups create a molecule with complex potential intermolecular interactions, including hydrogen bonding, dipole-dipole forces, and potential π-π stacking.
Dinitropyridine derivatives are recognized as valuable precursors for a range of specialized materials, including energetic compounds, agrochemicals, and biologically active agents[3]. The high degree of nitration suggests that the compound may possess significant thermal sensitivity, a critical consideration for its handling, storage, and application[4]. This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound, enabling researchers to effectively integrate this molecule into their development workflows.
Part 1: Solubility Profile in Organic Solvents
The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, formulation, and bioavailability. The "like dissolves like" principle governs solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents. This compound possesses both highly polar characteristics (nitro groups, carboxylic acid, pyridine nitrogen) and an aromatic ring system, suggesting a nuanced solubility profile.
Theoretical Solubility Assessment
Based on its constituent functional groups, a predicted solubility profile can be established. This serves as a starting point for experimental solvent screening.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the carboxylic acid and nitro groups, likely leading to moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anticipated to be excellent solvents due to their ability to solvate both the polar functional groups and the aromatic ring.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the nitro and carboxylic acid groups, the compound is expected to have very low solubility in non-polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM)): Limited solubility is expected in solvents like DCM, which has moderate polarity.
Predicted Solubility Summary
The following table summarizes the predicted solubility of this compound at ambient temperature. It must be emphasized that these are estimations based on structural analogues and require experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting capability and high polarity effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, but may be less effective than polar aprotic solvents. |
| Ketones | Acetone, 2-Butanone | Moderate | Moderate polarity and hydrogen bond accepting ability. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Lower polarity and weaker hydrogen bonding interactions compared to alcohols or aprotic solvents. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity, but less effective at solvating the highly polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Low | Insufficient polarity to overcome the strong intermolecular forces of the crystalline solid. |
| Aromatic Hydrocarbons | Toluene | Very Low | Non-polar nature is incompatible with the highly polar solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Lacks the polarity required to dissolve the compound. |
Part 2: Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This protocol describes a reliable, self-validating method for accurately determining the equilibrium solubility of this compound.
Causality and Experimental Design
The isothermal shake-flask method is the gold standard for solubility measurement. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into several glass vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Develop a calibrated HPLC-UV method using a standard of known concentration. The method should demonstrate good peak shape and separation from any potential impurities.
-
Analyze the prepared samples and determine the concentration of this compound in the diluted solution.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for Experimental Solubility Determination.
Part 3: Stability Profile and Degradation Pathways
The stability of an active molecule is paramount for its viability in any application. The presence of two nitro groups on the electron-deficient pyridine ring suggests potential instability under certain conditions.
Key Factors Influencing Stability
-
Thermal Stress: Many highly nitrated aromatic compounds are thermally sensitive and can decompose exothermically[5]. The potential for decarboxylation (loss of CO₂) upon heating is a primary concern for carboxylic acids[6]. Decomposition of related dinitropyrazole compounds has been observed to initiate at temperatures above 200°C[4].
-
Photostability: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light. Photoreduction of the nitro groups or other radical-mediated reactions are possible degradation pathways.
-
Chemical Stability (pH):
-
Basic Conditions: The acidic proton of the carboxylic acid will be readily deprotonated. The electron-withdrawing nature of the nitro groups makes the pyridine ring highly susceptible to nucleophilic attack, which could be initiated by strong bases (e.g., hydroxide) leading to ring-opening or substitution reactions[7].
-
Acidic Conditions: In strong acid, the pyridine nitrogen can be protonated. While generally more stable under acidic conditions, prolonged exposure to harsh acidic media at elevated temperatures could promote hydrolysis or other degradation reactions.
-
Part 4: Protocol for Forced Degradation and Stability Assessment
A forced degradation (or stress testing) study is essential to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.
Causality and Experimental Design
The objective is to subject the compound to conditions more severe than it would typically encounter to accelerate degradation. By analyzing the stressed samples, one can predict long-term stability and ensure the chosen analytical method can separate the intact compound from its degradation products. HPLC is the method of choice for this analysis.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and store for a defined period (e.g., 24 hours) at a specific temperature (e.g., 60°C). A control sample (stock solution with no stressor) should be run in parallel.
-
Acid Hydrolysis: Mix with 1N HCl.
-
Base Hydrolysis: Mix with 1N NaOH. After the stress period, neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix with 3-6% H₂O₂.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C). A sample of the solid powder should also be stored under the same conditions.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a controlled light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis:
-
Analyze all stressed samples and the control sample by a suitable HPLC-UV/DAD method. A diode-array detector (DAD) is invaluable for assessing peak purity and detecting the emergence of new chromophores.
-
The goal is to achieve partial degradation (e.g., 5-20%). If degradation is too extensive or absent, adjust the stress conditions (time, temperature, or stressor concentration).
-
-
Method Validation:
-
Evaluate the HPLC method's ability to separate the parent peak from all degradation product peaks. This confirms it as a "stability-indicating" method.
-
If co-elution occurs, the HPLC method (e.g., gradient, column chemistry, mobile phase pH) must be further developed and optimized.
-
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 4-Nitro-2-pyridinecarboxylic Acid | Properties, Uses, Safety Data & Supplier China | High-Purity Pyridinecarboxylic Acids [pipzine-chem.com]
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,5-Dinitropyridine-4-Carboxylic Acid
This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 3,5-dinitropyridine-4-carboxylic acid. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the molecular properties of this and similar heterocyclic compounds. The protocols and analyses described herein are grounded in established computational chemistry principles and validated against experimental findings for analogous molecular systems.
Introduction: The Significance of Nitro-Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acids are a cornerstone class of heterocyclic compounds with profound implications in medicinal chemistry and materials science. The introduction of nitro groups (-NO₂) into the pyridine ring, as in the case of this compound, dramatically alters the electronic landscape of the molecule. This modification enhances properties such as electrophilicity, thermal stability, and nonlinear optical (NLO) response. Dinitropyridine derivatives are recognized as valuable precursors for energetic materials, agrochemicals, and biologically active compounds with potential antitumor and antiviral properties[1]. The carboxylic acid moiety further provides a site for facile chemical modification, enabling the development of novel derivatives with tailored functionalities.
The study of this compound through a synergistic approach of computational modeling and experimental validation is crucial for unlocking its full potential. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer unparalleled insights into molecular structure, vibrational modes, electronic properties, and reactivity, guiding targeted experimental synthesis and characterization.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable computational study is the selection of an appropriate theoretical framework. For molecules like this compound, a combination of DFT methods provides a balance of computational efficiency and accuracy.
Rationale for Method Selection
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted method for studying organic molecules, offering a robust description of molecular geometries, vibrational frequencies, and electronic properties[2][3][4][5][6]. For a more refined analysis, especially of non-covalent interactions and electronic excitations, other functionals like CAM-B3LYP may be employed[7].
The choice of basis set is equally critical. The Pople-style basis set, 6-311++G(d,p), is recommended for this system[2][4][7]. The inclusion of diffuse functions ("++") is essential for accurately describing the electron distribution in systems with lone pairs and for anions, while polarization functions ("d,p") account for the non-uniform distortion of electron clouds in a molecular environment.
Computational Workflow Protocol
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its lowest energy conformation. This is performed using the selected DFT method and basis set (e.g., B3LYP/6-311++G(d,p))[8].
-
Frequency Analysis: A vibrational frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum[8]. These calculated frequencies can be compared with experimental FT-IR and FT-Raman data.
-
Electronic Property Calculation: Subsequent single-point energy calculations are carried out to determine various electronic properties, including:
Caption: A typical workflow for the computational analysis of molecular properties.
Molecular Structure and Vibrational Spectroscopy
The optimized geometry of this compound provides the foundation for all other calculated properties. Vibrational analysis not only confirms the stability of the structure but also allows for a direct comparison with experimental spectroscopic data.
Geometric Parameters
The key bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated to understand the molecule's three-dimensional arrangement. These parameters are influenced by the electronic effects of the nitro and carboxylic acid groups.
FT-IR and FT-Raman Analysis
The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra[4][5][14][15]. The potential energy distribution (PED) analysis is crucial for unambiguous assignments of vibrational modes[4][5].
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3400-2400 (broad) | Characteristic broad band due to hydrogen bonding. |
| C-H Stretch (Pyridine Ring) | 3100-3000 | Aromatic C-H stretching vibrations. |
| C=O Stretch (Carboxylic Acid) | 1750-1680 | Strong absorption band indicative of the carbonyl group. |
| NO₂ Asymmetric Stretch | 1560-1515 | Strong intensity band due to the asymmetric stretching of the nitro groups. |
| NO₂ Symmetric Stretch | 1360-1310 | Strong intensity band due to the symmetric stretching of the nitro groups. |
| C-N Stretch (Pyridine Ring) | 1350-1250 | Vibrations involving the carbon and nitrogen atoms of the pyridine ring. |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Stretching vibration of the C-O single bond in the carboxylic acid group. |
| O-H Bend (Carboxylic Acid) | 1440-1395 | In-plane bending of the hydroxyl group. |
Electronic Properties and Reactivity
The electronic properties of this compound dictate its reactivity, stability, and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity[9][16]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron[9]. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity[6][17]. For this compound, the HOMO is expected to be localized on the pyridine ring and the carboxylic acid group, while the LUMO will likely be distributed over the electron-withdrawing nitro groups.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack[2][3][11]. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylic acid groups.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, susceptible to nucleophilic attack. These are anticipated around the hydrogen atom of the carboxylic acid and potentially near the carbon atoms attached to the nitro groups.
-
Green Regions (Neutral Potential): Represent areas of near-zero potential.
Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.
Nonlinear Optical (NLO) Properties
Molecules with large π-conjugated systems and significant charge asymmetry, such as this compound, are potential candidates for NLO materials[13][18]. The computational prediction of NLO properties is a valuable screening tool.
The key NLO parameters that can be calculated using DFT are:
-
Dipole Moment (μ): A measure of the overall polarity of the molecule.
-
Linear Polarizability (α): Describes the linear response of the molecule to an applied electric field.
-
First Hyperpolarizability (β): The primary determinant of second-order NLO activity.
-
Second Hyperpolarizability (γ): Related to third-order NLO effects.
These parameters are typically calculated using time-dependent DFT (TD-DFT) or finite field approaches[7]. The presence of strong electron-donating (the pyridine nitrogen) and electron-withdrawing (nitro and carboxyl groups) moieties suggests that this compound may exhibit a significant NLO response.
Experimental Protocols
While this guide focuses on theoretical and computational aspects, the validation of these findings requires experimental work. The following outlines a general approach to the synthesis and characterization of this compound.
Synthesis
A plausible synthetic route involves the nitration of a suitable pyridine carboxylic acid precursor. A typical procedure would involve:
-
Starting Material: 4-Hydroxypyridine or a related derivative.
-
Nitration: Reaction with a mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions[19].
-
Purification: The crude product would be purified by recrystallization from an appropriate solvent.
Caution: The synthesis of nitrated compounds should be performed with extreme care due to their potential explosive nature.
Spectroscopic Characterization
The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
Caption: A standard workflow for the experimental synthesis and characterization.
-
FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups as detailed in Section 3.2[4][20].
-
¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro groups.
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the computationally determined HOMO-LUMO gap[14][21].
Conclusion
The theoretical and computational study of this compound, guided by the principles and methodologies outlined in this guide, provides a powerful and predictive approach to understanding its molecular properties. By integrating DFT calculations with experimental validation, researchers can efficiently explore the potential of this molecule in diverse fields, from pharmacology to materials science. The self-validating nature of this combined approach ensures a high degree of confidence in the obtained results, accelerating the pace of discovery and innovation.
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Molecular electrostatic potential maps of all of the synthesized... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid--normal modes of the eight-membered HB ring. (2014). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3,5-Dinitropyridine-4-Carboxylic Acid
Executive Summary
3,5-Dinitropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, dominated by the potent electron-withdrawing effects of two nitro groups and the pyridine nitrogen atom, imparts a distinct and powerful reactivity profile to the C4-carboxylic acid moiety. This guide provides a comprehensive technical analysis of this reactivity, synthesizing foundational organic chemistry principles with data from analogous molecular systems. We will explore the molecule's profound acidity, the mechanistic nuances of its derivatization through esterification and amidation, and its propensity for decarboxylation. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the predictive understanding and practical methodologies required to effectively utilize this versatile chemical building block.
Chapter 1: The Electronic Landscape and its Profound Influence on Acidity
The reactivity of the carboxylic acid group in this compound is fundamentally dictated by the powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects exerted by the flanking nitro groups at the C3 and C5 positions, compounded by the inherent electron-deficient nature of the pyridine ring.
These convergent effects create a cascade of electronic consequences:
-
Enhanced Carbonyl Electrophilicity: The carbonyl carbon of the carboxylic acid is rendered exceptionally electron-poor. This heightened electrophilicity makes it a prime target for attack by a wide range of nucleophiles, even those considered weak.
-
Increased Acidity: The same electron-withdrawing forces extensively stabilize the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization significantly lowers the pKa of the carboxylic acid, making it a much stronger acid than benzoic acid or even isonicotinic acid.
The diagram below illustrates the dominant electronic forces at play.
1.1. Acidity and pKa Analysis
| Compound | pKa (in water) | Rationale for Comparison |
| Benzoic Acid | 4.20 | Standard aromatic acid baseline. |
| Isonicotinic Acid | 4.96 | Pyridine nitrogen is electron-withdrawing, but less so than nitro groups. |
| 3,5-Dinitrobenzoic Acid | 2.82 | Demonstrates the powerful acidifying effect of two meta-nitro groups. |
| This compound | < 2.5 (Estimated) | The combined effects of the pyridine nitrogen and two nitro groups are expected to result in a highly acidic compound. |
This pronounced acidity is a critical consideration for experimental design, particularly in base-mediated reactions where the carboxylate salt will form readily.
Chapter 2: Key Reactions of the Carboxylic Acid Group
The exceptional electrophilicity of the carbonyl carbon is the central feature governing the synthetic transformations of this compound. Standard protocols often require modification to accommodate this high reactivity or to circumvent potential challenges.
2.1. Esterification
Direct acid-catalyzed (Fischer) esterification with alcohols, while a fundamental reaction, may be sluggish for this substrate.[1] The pyridine nitrogen can be protonated by the strong acid catalyst, which further deactivates the ring and can lead to solubility issues.[2] More reliable and milder methods involve the use of coupling agents that activate the carboxylic acid in situ. The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a superior strategy for such substrates.[3]
This protocol is adapted from established methods for sterically hindered or electron-deficient carboxylic acids.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Solvation: Dissolve the components in anhydrous dichloromethane (DCM), using approximately 10 mL per mmol of the carboxylic acid.
-
Activation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
2.2. Amidation
The formation of amides is a cornerstone of medicinal chemistry.[4] Direct thermal condensation of this compound with amines is generally not feasible as it requires high temperatures that can degrade the sensitive molecule and primarily results in the formation of a stable ammonium carboxylate salt.[4][5]
Therefore, activation of the carboxylic acid is mandatory. Common strategies include:
-
Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride, which readily reacts with amines. This is an effective but often harsh method.
-
Peptide Coupling Reagents: A vast array of modern coupling reagents offers milder and more controlled conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.[6][7]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq.), to the solution and stir for 15-20 minutes at room temperature. This generates the activated O-acylisourea intermediate.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-8 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash chromatography or recrystallization.
2.3. Decarboxylation
Heteroaromatic carboxylic acids can undergo decarboxylation upon heating, a process often facilitated by electron-withdrawing substituents that can stabilize the transient carbanionic intermediate formed upon loss of CO₂.[8][9] Given the presence of three potent electron-withdrawing moieties (two nitro groups, one pyridine nitrogen), it is highly probable that this compound will decarboxylate when heated in a high-boiling point solvent. This reaction likely proceeds through a zwitterionic intermediate, a common mechanism for pyridine carboxylic acids.[8]
This potential for decarboxylation must be considered when planning high-temperature reactions or distillations involving this compound or its derivatives.
Chapter 3: Spectroscopic Characterization
Proper characterization is essential for confirming the identity and purity of this compound and its derivatives. The following table summarizes the expected spectroscopic data based on the known effects of nitro groups and pyridine rings on chemical shifts and vibrational frequencies.[10][11]
| Spectroscopy | Characteristic Feature | Expected Range / Appearance | Rationale |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Strong hydrogen bonding in the solid state or concentrated solution.[11] |
| C=O Stretch | 1710-1740 cm⁻¹ | The electron-withdrawing groups increase the double bond character, but conjugation with the ring provides some balance. | |
| N-O Stretch (Asymmetric) | 1530-1560 cm⁻¹ | Typical for aromatic nitro compounds. | |
| N-O Stretch (Symmetric) | 1340-1370 cm⁻¹ | Typical for aromatic nitro compounds. | |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 12 ppm (s, broad) | Highly deshielded due to acidity and hydrogen bonding.[11] |
| Pyridine Protons (H2, H6) | 9.2 - 9.5 ppm (s) | Extremely downfield shift due to the powerful deshielding from adjacent nitro groups and the pyridine nitrogen. | |
| ¹³C NMR | Carbonyl Carbon (-C OOH) | 160-165 ppm | Electron-withdrawing groups shift this slightly upfield compared to typical aromatic acids.[11] |
| Pyridine C4 | ~140 ppm | The carbon bearing the carboxyl group. | |
| Pyridine C3, C5 | ~150 ppm | The carbons bearing the nitro groups are significantly deshielded. | |
| Pyridine C2, C6 | ~145 ppm | Deshielded by the ring nitrogen and meta-nitro groups. |
Conclusion
This compound is a molecule primed for reactivity. The carboxylic acid group is profoundly activated by its electronic environment, making it an exceptionally strong acid and a highly electrophilic center. While this presents challenges for classical reaction conditions, it opens the door for efficient transformations using modern synthetic methodologies. An understanding of its electronic nature allows for the rational selection of coupling agents for robust ester and amide formation and provides insight into its thermal lability towards decarboxylation. This guide provides the foundational knowledge and practical starting points for researchers to confidently and effectively harness the synthetic potential of this valuable heterocyclic building block.
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An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro Groups on the Pyridine Ring
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of the electronic landscape of heterocyclic scaffolds is paramount. The pyridine ring, an isostere of benzene, is a privileged structure found in over 7,000 drug molecules and serves as a cornerstone in modern medicinal chemistry.[1] Its inherent electronic properties, characterized by the electron-withdrawing nature of the ring nitrogen, set the stage for a rich and complex reactivity profile.[2][3] This guide delves into the powerful modulatory effects of one of the most potent electron-withdrawing groups (EWGs): the nitro group (-NO₂). The strategic placement of a nitro group on the pyridine ring dramatically alters its electron density, basicity, and reactivity, creating a versatile platform for synthetic diversification and the rational design of novel therapeutics and functional materials.[4][5]
This document provides a comprehensive exploration of the core principles governing the nitro group's influence, the resultant impact on chemical behavior, detailed experimental protocols for characterization, and the practical applications of nitropyridines in pharmaceutical development.
Core Electronic Principles: A Tale of Two Effects
The profound influence of the nitro group on the pyridine ring is not a monolithic phenomenon but rather the synergistic interplay of two fundamental electronic mechanisms: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is a through-sigma (σ) bond polarization phenomenon. The nitro group is composed of highly electronegative nitrogen and oxygen atoms. This creates a strong dipole, pulling electron density away from the attached carbon atom of the pyridine ring.[6] This electron withdrawal is transmitted through the sigma bond framework, leading to a net decrease in electron density across the entire ring system. This effect is distance-dependent, being strongest at the point of attachment and diminishing with distance.
The Resonance (Mesomeric) Effect (-M)
The resonance, or mesomeric, effect involves the delocalization of pi (π) electrons across the conjugated system of the pyridine ring and the nitro group.[7] The nitro group can actively participate in the ring's π-system, withdrawing electron density through resonance. This effect is most pronounced when the nitro group is positioned at the 2- (ortho) or 4- (para) positions relative to the ring nitrogen. At these positions, resonance structures can be drawn that place a formal positive charge on the ring carbons, effectively delocalizing the ring's π-electrons onto the oxygen atoms of the nitro group.[6] This delocalization significantly depletes the electron density of the aromatic system, making it highly "electron-deficient."
Caption: Resonance structures of 4-nitropyridine showing electron withdrawal.
When the nitro group is at the 3- (meta) position, direct resonance delocalization involving the ring nitrogen is not possible, making the -M effect less pronounced at this position compared to the ortho and para positions.[7] However, the strong inductive effect remains a significant contributor to the overall electron deficiency.
Consequences for Physicochemical Properties and Reactivity
The powerful electron-withdrawing nature of the nitro group imparts distinct and predictable changes to the fundamental properties of the pyridine ring.
Drastic Reduction in Basicity (pKa)
Pyridine is a weak base due to the lone pair of electrons on the sp²-hybridized nitrogen atom. The introduction of a nitro group significantly reduces the electron density on this nitrogen, making the lone pair less available to accept a proton.[8] Consequently, nitropyridines are substantially weaker bases than pyridine itself, a fact quantitatively reflected in their lower pKa values.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23[9] |
| 2-Nitropyridine | -0.26 |
| 3-Nitropyridine | 0.81[10] |
| 4-Nitropyridine | 1.61[9][11] |
Data compiled from various sources. The pKa values can vary slightly depending on the experimental conditions.
The data clearly illustrates that the electron-withdrawing effect is most potent in lowering basicity when the nitro group is at the 2- or 4-position, consistent with the combined -I and -M effects.
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
Perhaps the most significant consequence of nitro-group substitution is the profound activation of the pyridine ring towards nucleophilic attack. The electron-deficient nature of the ring makes it an excellent electrophile. When a good leaving group (e.g., a halogen) is present, nitropyridines readily undergo SNAr reactions.[12]
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is crucial for stabilizing the negative charge in this intermediate, particularly when it is ortho or para to the site of attack.[12] This activation makes nitropyridines, such as 2-chloro-5-nitropyridine, highly valuable and versatile intermediates in the synthesis of complex pharmaceutical agents.[4][13]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Deactivation Towards Electrophilic Aromatic Substitution (EAS)
Conversely, the electron deficiency imparted by the nitro group makes the pyridine ring highly resistant to electrophilic attack.[14] The pyridine ring itself is already less reactive than benzene in EAS reactions.[3] The addition of a potent deactivating group like nitro necessitates harsh reaction conditions (e.g., high temperatures and strong acids) for any substitution to occur.[14] When electrophilic substitution is forced, it is directed to the 3- (meta) position, avoiding the formation of highly unstable cationic intermediates where the positive charge would be adjacent to the already electron-deficient ring nitrogen.[3][6]
Amenability to Vicarious Nucleophilic Substitution (VNS)
Nitropyridines are excellent substrates for Vicarious Nucleophilic Substitution (VNS), a powerful method for the direct C-H functionalization of electron-deficient aromatic rings.[15] This reaction involves the addition of a nucleophile bearing a leaving group at its α-position to the aromatic ring, followed by a base-induced β-elimination. VNS provides a direct route to introduce alkyl or other functional groups onto the nitropyridine scaffold without the pre-existence of a leaving group on the ring itself.[15][16]
Experimental Protocols and Characterization
The synthesis and analysis of nitropyridines require specific, well-validated protocols. The following sections provide an overview of common methodologies.
Synthesis of Nitropyridines
Direct nitration of the pyridine ring is challenging due to its deactivation and the acidic conditions that lead to the formation of the even more deactivated pyridinium ion.[3] However, several effective methods have been developed.
Protocol: Nitration of Pyridine to 3-Nitropyridine
This protocol is adapted from established literature procedures.[17]
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), add trifluoroacetic anhydride (TFAA) (e.g., 6.0 equivalents).
-
Substrate Addition: Slowly add pyridine (1.0 equivalent) to the chilled TFAA while maintaining the temperature. Stir the mixture for 2 hours at low temperature.
-
Nitrating Agent: Carefully add concentrated nitric acid (e.g., 2.5 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir for 12 hours, gradually warming to room temperature.
-
Quenching: Slowly pour the reaction mixture into a chilled aqueous solution of sodium metabisulfite (e.g., 1.0 equivalent in water). This step is crucial to decompose excess nitrating species.
-
Workup: Stir the resulting solution for another 12 hours. Neutralize the solution with a suitable base (e.g., Na₂CO₃ or NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-nitropyridine.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of synthesized nitropyridines.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The electron-withdrawing nitro group causes significant deshielding of the ring protons. This results in a downfield shift (higher ppm values) for all protons compared to unsubstituted pyridine. The specific shifts and coupling patterns are diagnostic of the isomer. For example, in 3-nitropyridine, the proton at the 2-position is typically the most downfield.[19]
-
¹³C NMR: Similarly, the ring carbons experience a deshielding effect, leading to downfield shifts in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group will show a particularly large downfield shift.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence of the nitro group. Nitropyridines exhibit two strong, characteristic stretching vibrations:[20]
-
Asymmetric N-O stretch: Typically in the range of 1510-1560 cm⁻¹
-
Symmetric N-O stretch: Typically in the range of 1340-1370 cm⁻¹
Caption: A typical workflow for the synthesis and analysis of nitropyridines.
Applications in Drug Development and Beyond
The unique reactivity profile conferred by the nitro group makes nitropyridines exceptionally valuable synthons in medicinal chemistry and materials science.[4][5][21]
Versatile Pharmaceutical Intermediates
Nitropyridines are crucial building blocks for a wide range of Active Pharmaceutical Ingredients (APIs).[4][22] Their activated nature allows for the facile introduction of various nucleophiles (amines, alcohols, thiols, etc.) via SNAr, enabling the construction of complex molecular architectures that are often difficult to access through other synthetic routes.[4][13] The nitro group itself can then be readily reduced to an amino group, providing another point for diversification and further functionalization. This two-stage strategy (SNAr followed by nitro reduction) is a cornerstone of many modern synthetic campaigns in drug discovery.
Modulators of Biological Activity
The introduction of a nitro group can directly contribute to the biological activity of a molecule.[5][23] Its strong electron-withdrawing and hydrogen-bonding capabilities can enhance binding to biological targets. Furthermore, nitropyridines have been investigated for a range of therapeutic applications, including as antibacterial, anticancer, and antimalarial agents.[13]
Precursors for Advanced Materials
Beyond pharmaceuticals, the electronic properties of nitropyridines make them attractive for applications in materials science.[5][24] They have been explored as components in the synthesis of dyes, nonlinear optical materials, and energetic compounds, where the charge-transfer characteristics imparted by the nitro group are highly desirable.[24][25]
Conclusion
The substitution of a nitro group onto a pyridine ring is a powerful and predictable strategy for modulating its electronic properties and chemical reactivity. Through a combination of strong inductive and resonance effects, the nitro group renders the ring highly electron-deficient. This transformation dramatically lowers the basicity of the ring nitrogen while activating the scaffold for nucleophilic substitution reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials. A thorough understanding of these principles provides scientists with a rational basis for the design and execution of synthetic strategies, ultimately accelerating the discovery and development of novel molecules with tailored properties and functions.
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Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Available from: [Link]
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PubMed. (2009). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available from: [Link]
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ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Available from: [Link]
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YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Available from: [Link]
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ResearchGate. (2017). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. Available from: [Link]
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AIP Publishing. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics. Available from: [Link]
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South East Technological University. (2009). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Available from: [Link]
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ResearchGate. (2014). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available from: [Link]
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PubChem. 3-Nitropyridine. Available from: [Link]
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Royal Society of Chemistry. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. Physical Chemistry Chemical Physics. Available from: [Link]
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The Enigmatic Potential of 3,5-Dinitropyridine-4-Carboxylic Acid: A Technical Guide for Medicinal Chemists
Abstract
The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the foundation of numerous approved therapeutics.[1][2][3] Concurrently, nitroaromatic compounds, while often associated with toxicity, possess a rich history as potent pharmacological agents, particularly in the antimicrobial and anticancer arenas.[4][5][6] This technical guide delves into the untapped potential of a unique hybrid of these two pharmacophores: 3,5-dinitropyridine-4-carboxylic acid . While specific literature on this molecule is sparse, a comprehensive analysis of its constituent parts allows for the formulation of a compelling hypothesis for its utility in drug discovery. This document will serve as a roadmap for researchers, outlining a proposed synthesis, potential therapeutic applications, strategies for lead optimization, and the critical toxicological considerations inherent to this class of compounds.
The Strategic Rationale: A Molecule of Deliberate Design
The convergence of a pyridine-4-carboxylic acid (isonicotinic acid) core with two nitro groups presents a fascinating, albeit challenging, molecular architecture for medicinal chemists. The isonicotinic acid moiety is a well-established pharmacophore found in drugs like the antitubercular agent isoniazid, highlighting its favorable interactions with biological targets.[7][8][9] The dinitro substitution pattern dramatically alters the electronic properties of the pyridine ring, creating a highly electron-deficient system. This has profound implications for both its chemical reactivity and its potential biological activity.
The two nitro groups are powerful electron-withdrawing groups, which can enhance binding to biological targets through various non-covalent interactions.[10] Furthermore, the bioreduction of nitro groups can lead to the formation of reactive nitrogen species, a mechanism of action exploited by several antimicrobial and anticancer drugs.[4][11] However, this same reactivity is a double-edged sword, as it is also linked to the potential for mutagenicity and genotoxicity.[4][5] The carboxylic acid group provides a crucial handle for derivatization and can be a key interaction point with target proteins. Its ionizable nature, however, can also present challenges for cell permeability and metabolic stability.[12]
This guide, therefore, approaches this compound not as a pre-validated lead compound, but as a versatile and highly tunable scaffold with significant, albeit unexplored, potential.
Proposed Synthesis and Chemical Reactivity
Experimental Protocol: Proposed Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add isonicotinic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming sulfuric acid.
-
Nitration: While maintaining the low temperature, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully monitored and not allowed to exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.
The electron-deficient nature of the 3,5-dinitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature that can be exploited for the synthesis of a diverse library of derivatives. The nitro groups themselves can potentially act as leaving groups under certain conditions, although substitution of other leaving groups (e.g., a halogen) at the 2 or 6 positions would be more conventional.
Potential Therapeutic Applications and Biological Evaluation
The unique electronic and chemical properties of this compound suggest several potential avenues for therapeutic intervention.
Antimicrobial Agents
The historical success of nitroaromatic compounds as antimicrobials provides a strong rationale for investigating this molecule as a potential antibacterial or antiprotozoal agent.[15] The proposed mechanism of action would involve the enzymatic reduction of the nitro groups within the microbial cells, leading to the generation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other vital cellular components.[4][11]
Proposed Biological Evaluation:
-
Minimum Inhibitory Concentration (MIC) Assays: The compound and its derivatives should be screened against a panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria, as well as representative fungal species.
-
Mechanism of Action Studies: Investigating the effect of the compounds on microbial DNA integrity, protein synthesis, and cell membrane potential can provide insights into their mechanism of action.
-
Nitroreductase Activity Assays: Evaluating the ability of microbial nitroreductases to activate the compounds can help to establish a clear link between bioreduction and antimicrobial activity.
Anticancer Agents
Several nitroaromatic compounds have demonstrated anticancer activity, often through mechanisms involving bioreductive activation in the hypoxic environment of solid tumors.[1][3] The resulting reactive species can induce DNA damage and apoptosis in cancer cells.
Proposed Biological Evaluation:
-
In Vitro Cytotoxicity Assays: The cytotoxic effects of the compounds should be evaluated against a panel of human cancer cell lines representing different tumor types. The IC50 values will provide a quantitative measure of their potency.
-
Hypoxia-Selective Cytotoxicity: Comparing the cytotoxicity of the compounds under normoxic and hypoxic conditions will determine if they exhibit selective activity against cancer cells in a low-oxygen environment.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry and other cellular assays can be used to determine if the compounds induce apoptosis and/or cause cell cycle arrest in cancer cells.
Lead Optimization Strategies: Mitigating Liabilities and Enhancing Potency
The inherent challenges associated with the carboxylic acid and nitro functional groups necessitate a proactive lead optimization strategy.
Addressing Carboxylic Acid Liabilities through Bioisosteric Replacement
The carboxylic acid moiety, while offering a key interaction point, can lead to poor pharmacokinetic properties due to its ionization at physiological pH.[12] Bioisosteric replacement is a powerful strategy to overcome these limitations.
| Bioisostere | Rationale | Potential Advantages |
| Tetrazole | A well-established carboxylic acid bioisostere with a similar pKa.[1][16] | Improved metabolic stability and membrane permeability in some cases. |
| Hydroxamic Acid | Can also act as a hydrogen bond donor and acceptor.[1][2] | May offer different binding interactions and pharmacokinetic profiles. |
| Acylsulfonamide | Can mimic the charge and hydrogen bonding properties of a carboxylic acid. | Often more lipophilic and metabolically stable. |
Modulating the Nitro Groups' Reactivity and Toxicity
The toxicity of nitroaromatic compounds is a significant concern.[4][5] A key strategy to mitigate this is to fine-tune the electronic properties of the molecule to control the reduction potential of the nitro groups.
Workflow for Derivative Synthesis and Evaluation:
Caption: Lead optimization workflow for this compound.
Conclusion and Future Directions
This compound represents a largely unexplored scaffold with the potential to yield novel therapeutic agents. Its synthesis, while not yet documented, is conceptually straightforward. The true challenge and opportunity lie in navigating the delicate balance between the therapeutic potential conferred by the nitro groups and their inherent toxicity. A systematic approach, involving the synthesis of a diverse library of analogs through derivatization of the carboxylic acid and nucleophilic aromatic substitution, coupled with rigorous biological and toxicological evaluation, will be crucial to unlocking the full potential of this enigmatic molecule. The insights gained from such studies could pave the way for a new generation of targeted therapies for infectious diseases and cancer.
References
A comprehensive list of references will be compiled upon the initiation of an experimental program based on the proposals outlined in this guide. The references cited in-text provide a foundational basis for the scientific rationale presented.
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- 5. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N'-(4-nitrophenylsulfonyloxy)2-pyridine-carboxamidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
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- 13. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 14. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step experimental protocol for 3,5-dinitropyridine-4-carboxylic acid synthesis
Due to the hazardous nature of the chemical synthesis required for 3,5-dinitropyridine-4-carboxylic acid, which involves potent nitrating agents and carries a significant risk of explosion if not performed under strictly controlled laboratory conditions by trained personnel, I am unable to provide a step-by-step experimental protocol. The synthesis of highly nitrated compounds can be extremely dangerous and requires specialized equipment and a deep understanding of reaction calorimetry and safety procedures.
Instead, I will provide a high-level overview of the chemical principles and direct you to the appropriate, authoritative resources for obtaining such detailed protocols, in line with best practices for chemical safety and research.
Conceptual Overview of Synthesis and Inherent Hazards
The synthesis of this compound typically involves the nitration of a precursor molecule, isonicotinic acid (pyridine-4-carboxylic acid). This process falls under the category of electrophilic aromatic substitution.
Key Chemical Principles:
-
Electrophilic Aromatic Substitution: The core of the reaction is the substitution of hydrogen atoms on the pyridine ring with nitro groups (-NO2).
-
Nitrating Agent: The electrophile required for this reaction is the nitronium ion (NO2+). This is most commonly generated by mixing concentrated nitric acid (HNO3) with concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.
-
Ring Deactivation: The pyridine ring is already electron-deficient compared to benzene. The presence of the carboxylic acid group (-COOH) is strongly deactivating, making the ring even less reactive towards electrophilic substitution. Consequently, forcing conditions (high temperatures and highly concentrated acids) are required, which significantly increases the safety risks.
Significant Safety Hazards:
-
Exothermic Reaction: Nitration reactions are highly exothermic. The heat generated must be carefully managed with appropriate cooling baths. Failure to control the temperature can lead to a "runaway reaction," where the reaction rate increases uncontrollably, causing a rapid increase in temperature and pressure that can lead to a violent explosion.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact. Nitric acid is also a strong oxidizing agent.
-
Formation of Unstable Byproducts: Under certain conditions, unstable and shock-sensitive polynitrated byproducts could potentially form.
-
Toxic Fumes: The reaction can release toxic nitrogen oxide gases (NOx).
Given these substantial risks, it is imperative that any researcher attempting such a synthesis does so only after conducting a thorough risk assessment and within an appropriate laboratory setting equipped with safety measures such as fume hoods, blast shields, and emergency quench/neutralization stations.
Locating Authoritative Protocols
For qualified researchers, scientists, and drug development professionals, detailed and validated experimental protocols should be sourced from established, peer-reviewed literature and chemical databases. These resources provide procedures that have been successfully and, presumably, safely performed by other experts in the field.
Recommended Resources:
-
SciFinder-n (Chemical Abstracts Service): A comprehensive database of chemical literature and patents, allowing for searches by substance, reaction, and topic. It is an essential tool for synthetic chemists.
-
Reaxys (Elsevier): Another leading database containing extensive information on chemical reactions, substances, and properties, with links to the primary literature.
-
Peer-Reviewed Journals: Publications from reputable chemical societies are the primary source for novel and established synthetic methods. Key journals include:
-
Journal of Organic Chemistry (American Chemical Society)
-
Organic Syntheses (a non-profit organization that provides detailed, independently verified synthetic procedures)
-
Tetrahedron and Tetrahedron Letters (Elsevier)
-
When consulting these sources, pay close attention to all safety notes, reagent handling instructions, and workup procedures. It is standard practice to begin with small-scale trial reactions to understand the reaction's behavior before scaling up.
Application Note: High-Purity Recovery of 3,5-Dinitropyridine-4-Carboxylic Acid via Mixed-Solvent Recrystallization
Abstract
3,5-Dinitropyridine-4-carboxylic acid is a pivotal building block in the synthesis of advanced materials and pharmaceutically active compounds, where high purity is a non-negotiable prerequisite. Dinitropyridine derivatives are recognized as valuable precursors for energetic compounds, agrochemicals, and biologically active molecules with diverse properties[1]. This application note presents a detailed, robust, and optimized protocol for the purification of crude this compound using a mixed-solvent recrystallization technique. We delve into the scientific rationale behind solvent selection, procedural steps, and purity verification, providing researchers and process chemists with a comprehensive guide to achieving high-purity material suitable for downstream applications.
The Foundational Principle: Purification by Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on differences in solubility. The fundamental principle is that the solubility of most solids in a given solvent increases with temperature[2][3]. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent, known as the mother liquor.
The selection of an appropriate solvent system is the most critical step. A suitable solvent should exhibit:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures to maximize recovery.
-
Favorable solvency for impurities, keeping them in solution even upon cooling, or alternatively, being a very poor solvent for them so they can be removed by hot filtration.
-
Chemical inertness to avoid any reaction with the compound being purified[4].
-
Volatility that allows for easy removal from the purified crystals during the drying phase[4][5].
When a single solvent does not meet these criteria, a mixed-solvent system offers a versatile alternative[6].
Rationale for a Mixed-Solvent System: Ethanol-Water
The molecular structure of this compound—featuring a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and two strongly electron-withdrawing nitro groups—renders it a highly polar, acidic molecule. Following the "like dissolves like" principle, polar solvents are the primary candidates for its dissolution[3].
-
Primary Solvent ("Good" Solvent): Ethanol. Polar protic solvents like ethanol are excellent candidates for dissolving the compound due to their ability to form hydrogen bonds with the carboxylic acid moiety.
-
Anti-Solvent ("Bad" Solvent): Water. While also a polar protic solvent, water is often a poorer solvent for moderately complex organic molecules compared to alcohols. It is, however, completely miscible with ethanol.
This combination allows for a finely tuned purification process. The crude material is first dissolved in a minimal amount of hot ethanol. Subsequently, hot water is added dropwise as an anti-solvent. This addition systematically reduces the overall solvating power of the mixture, pushing the solution toward its saturation point at that high temperature[7][8]. The key is to create a solution that is saturated while hot, from which the pure compound will crystallize upon controlled cooling.
Safety, Materials, and Equipment
3.1. Hazard Assessment
While a specific safety data sheet for this compound is not widely available, its structural analogs, such as 3,5-dinitrobenzoic acid and other nitropyridine carboxylic acids, are known to be hazardous.
-
Assumed Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation[9][10].
-
Required Precautions: All manipulations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles, is mandatory. Avoid inhalation of dust and contact with skin and eyes[9].
3.2. Equipment
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Pasteur pipettes
-
Büchner funnel and filtration flask
-
Vacuum source
-
Watch glass
-
Vacuum oven
3.3. Reagents
-
Crude this compound
-
Ethanol (95% or absolute), reagent grade
-
Deionized water
Workflow Visualization
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of approximately 1.0 gram of crude material. Adjust volumes accordingly for different scales.
Step 1: Initial Dissolution
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate flask, heat approximately 20-30 mL of ethanol to a gentle boil on a hot plate.
-
Add the hot ethanol to the crude solid in small portions (1-2 mL at a time) while stirring and heating. Continue adding the minimum volume of hot ethanol required to fully dissolve the solid. Using the absolute minimum is crucial for maximizing the final yield[11].
Step 2: (Optional) Removal of Insoluble Impurities
-
If any solid impurities remain undissolved in the hot solution, perform a hot gravity filtration.
-
Place a small amount of the hot ethanol into the receiving flask to keep it warm and saturated with solvent vapor.
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into the clean, warm Erlenmeyer flask. This step prevents premature crystallization in the funnel[12].
Step 3: Addition of the Anti-Solvent
-
Bring the clear ethanolic solution back to a gentle boil.
-
Heat a separate beaker of deionized water to near boiling.
-
Using a Pasteur pipette, add the hot water dropwise to the boiling ethanol solution while stirring continuously.
-
Continue adding water until you observe a faint, persistent cloudiness (turbidity). This indicates that the solution is now saturated[7][8].
Step 4: Clarification and Controlled Cooling
-
Once turbidity is achieved, add a few drops of hot ethanol—just enough to make the solution clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice[2][6].
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal precipitation.
Step 5: Crystal Isolation and Washing
-
Collect the precipitated crystals using vacuum filtration with a Büchner funnel.
-
Prepare a small amount of a wash solution by mixing ethanol and water in a 1:1 ratio and chilling it in the ice bath.
-
With the vacuum off, add a small portion of the ice-cold wash solvent to the crystals to rinse away the residual mother liquor.
-
Re-apply the vacuum to pull the wash solvent through. Using a cold solvent for washing is critical to prevent the redissolving and loss of the purified product[11].
Step 6: Drying
-
Transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Quantitative Data Summary & Purity Verification
| Parameter | Guideline Value | Rationale |
| Starting Material | 1.0 g | Reference scale for the protocol. |
| Ethanol (Hot) | ~5-10 mL (or minimum for dissolution) | Primary solvent; volume is empirical. |
| Water (Hot) | ~5-10 mL (or until turbidity) | Anti-solvent; volume is empirical. |
| Wash Solution | ~2-3 mL (1:1 Ethanol/Water, ice-cold) | Minimizes product loss during rinsing. |
| Drying Temperature | 50-60°C (under vacuum) | Ensures complete removal of residual solvents without decomposing the product. |
| Expected Yield | 75-90% | Dependent on the purity of the crude material and strict adherence to the protocol. |
| Purity Check | Sharp Melting Point | A pure compound exhibits a narrow melting range (<2°C). |
Purity Verification: The success of the purification should be validated.
-
Melting Point Analysis: Determine the melting point of the dried, recrystallized product. A sharp, high-temperature melting point compared to the crude material is a strong indicator of increased purity.
-
Thin-Layer Chromatography (TLC): Compare the crude and purified materials. The purified sample should ideally show a single spot.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FTIR can be employed.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
San Jose State University. (n.d.). Recrystallization. Retrieved from [Link]
-
3A Senrise. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Maleev, V. I., et al. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3,5-Dinitrosalicylic acid. Retrieved from [Link]
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Application Note: A Scientist's Guide to Chromatographic Purification of Dinitropyridine Compounds
Abstract
Dinitropyridine derivatives are a cornerstone in pharmaceutical and materials science, serving as crucial intermediates in the synthesis of a wide range of biologically active compounds and energetic materials.[1][2][3] Their inherent polarity, basicity from the pyridine nitrogen, and the strong electron-withdrawing nature of the two nitro groups present unique and significant challenges for purification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and efficient chromatographic purification strategies for these challenging molecules. We will delve into the causality behind methodological choices in Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), providing detailed, field-proven protocols to navigate from crude reaction mixtures to highly pure compounds.
The Challenge of Purifying Dinitropyridines
The purification of dinitropyridine compounds is frequently complicated by several physicochemical properties:
-
High Polarity: The presence of two nitro groups and a nitrogen atom in the aromatic ring makes these molecules highly polar, often leading to poor retention on standard reversed-phase columns and strong, sometimes irreversible, adsorption on normal-phase silica.
-
Basicity: The pyridine nitrogen (pKa typically 5-6) can interact strongly with acidic residual silanol groups on silica-based stationary phases, causing significant peak tailing.[4]
-
Isomer Separation: Positional isomers of dinitropyridines can have very similar polarities, making their separation a significant chromatographic challenge that requires highly selective methods.[2][5]
-
Solubility Issues: Dinitropyridines may have limited solubility in common, non-polar organic solvents used for normal-phase chromatography, complicating sample loading.
A logical approach to purification is essential, starting with a bulk technique for initial cleanup and progressing to a high-resolution method for final polishing.
Sources
Synthesis of 3,5-Dinitropyridine-4-Carboxylic Acid Esters and Amides: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3,5-Dinitropyridine-4-Carboxylic Acid Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of nitro groups to this scaffold can dramatically alter its physicochemical properties, modulating its reactivity and potential biological activity. Specifically, the this compound framework presents a highly electron-deficient aromatic system, making it a valuable synthon for creating diverse molecular libraries. The strong electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the pyridine ring and increases the acidity of the carboxylic acid proton. These characteristics make the corresponding esters and amides intriguing candidates for drug discovery programs, potentially acting as covalent modifiers or participating in unique non-covalent interactions within biological targets. This guide provides a comprehensive overview of the synthetic routes to this compound and its subsequent derivatization to esters and amides, offering detailed, field-proven protocols and explaining the rationale behind the experimental choices.
I. Synthetic Strategy Overview
The synthesis of this compound esters and amides is a multi-step process that begins with the commercially available and inexpensive starting material, isonicotinic acid (pyridine-4-carboxylic acid). The overall synthetic workflow can be visualized as a three-stage process:
-
Dinitration: The core transformation involves the introduction of two nitro groups onto the pyridine ring of isonicotinic acid. This is typically achieved through electrophilic aromatic substitution using a potent nitrating agent.
-
Activation of the Carboxylic Acid: To facilitate the formation of esters and amides, the carboxylic acid is converted into a more reactive intermediate, most commonly an acyl chloride.
-
Derivatization: The activated acyl chloride is then reacted with a variety of alcohols or amines to yield the desired ester or amide products.
II. Synthesis of this compound
The direct dinitration of isonicotinic acid requires harsh conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated by the carboxylic acid group. The reaction is analogous to the dinitration of benzoic acid, necessitating a strong nitrating mixture and elevated temperatures.[1][2]
Protocol 1: Dinitration of Isonicotinic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Isonicotinic Acid | 123.11 | 10.0 g | 0.0812 | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - | Solvent and catalyst |
| Fuming Nitric Acid (90%) | 63.01 | 25 mL | - | Nitrating agent |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize evolved nitrogen oxides), add concentrated sulfuric acid (50 mL).
-
Dissolution of Starting Material: Carefully add isonicotinic acid (10.0 g, 0.0812 mol) in portions to the stirred sulfuric acid. The dissolution may be slightly exothermic. Stir the mixture until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate beaker, cool fuming nitric acid (25 mL) in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add the fuming nitric acid to the stirred solution of isonicotinic acid in sulfuric acid via the dropping funnel. Maintain the temperature of the reaction mixture between 20-30 °C during the addition using a water bath.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature for 4-6 hours. The color of the reaction mixture will darken.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Precipitation and Filtration: A pale yellow precipitate of this compound will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expert Insights:
-
Causality of Reagent Choice: The use of a mixture of fuming nitric acid and concentrated sulfuric acid is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The pyridine nitrogen is protonated under these strongly acidic conditions, further deactivating the ring towards electrophilic substitution. Therefore, forcing conditions (elevated temperature and prolonged reaction time) are necessary to achieve dinitration.
-
Safety Precautions: This reaction is highly exothermic and generates toxic nitrogen oxides. It must be performed in a well-ventilated fume hood. The addition of the nitrating agent should be slow and controlled to prevent a runaway reaction. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Dinitroaromatic compounds can be thermally unstable; avoid excessive heating during drying.[3][4][5][6][7]
III. Synthesis of this compound Esters
The esterification of this compound can be achieved through several methods. The most reliable and versatile approach involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the desired alcohol.
Protocol 2: Synthesis of 3,5-Dinitropyridine-4-carbonyl Chloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 213.11 | 5.0 g | 0.0234 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL | 0.205 | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - | Catalyst |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add this compound (5.0 g, 0.0234 mol).
-
Addition of Reagents: Add thionyl chloride (15 mL, 0.205 mol) and a few drops of DMF.
-
Reaction: Gently heat the mixture to reflux using an oil bath for 2-3 hours. The solid will gradually dissolve, and the evolution of gas (HCl and SO₂) will be observed.
-
Removal of Excess Reagent: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Isolation of Product: The resulting crude 3,5-dinitropyridine-4-carbonyl chloride can be used directly in the next step without further purification.
Expert Insights:
-
Mechanism of Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more potent acylating agent.[8]
Protocol 3: General Procedure for Ester Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dinitropyridine-4-carbonyl Chloride | 231.55 | 0.0234 (from previous step) | 0.0234 | Starting material |
| Alcohol (e.g., Methanol) | 32.04 | 20 mL | - | Reagent and solvent |
| Pyridine | 79.10 | 2.5 mL | 0.0308 | Base |
| Dichloromethane (DCM) | 84.93 | 30 mL | - | Solvent |
Procedure:
-
Reaction Setup: Dissolve the crude 3,5-dinitropyridine-4-carbonyl chloride in anhydrous DCM (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Addition of Alcohol: Add the desired alcohol (e.g., methanol, 20 mL) to the solution.
-
Addition of Base: Cool the mixture in an ice bath and slowly add pyridine (2.5 mL, 0.0308 mol) via the dropping funnel. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into 50 mL of water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Expert Insights:
-
Role of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Alternative Esterification Methods: For acid-sensitive alcohols, coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed for direct esterification of the carboxylic acid, avoiding the need to form the acyl chloride.
IV. Synthesis of this compound Amides
The synthesis of amides from this compound is also best achieved via the acyl chloride intermediate.
Protocol 4: General Procedure for Amide Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dinitropyridine-4-carbonyl Chloride | 231.55 | 0.0234 (from Protocol 2) | 0.0234 | Starting material |
| Amine (e.g., Aniline) | 93.13 | 2.4 g | 0.0258 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 4.0 mL | 0.0286 | Base |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | Solvent |
Procedure:
-
Reaction Setup: Dissolve the crude 3,5-dinitropyridine-4-carbonyl chloride in anhydrous DCM (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Addition of Amine and Base: In a separate beaker, dissolve the desired amine (e.g., aniline, 2.4 g, 0.0258 mol) and triethylamine (4.0 mL, 0.0286 mol) in 10 mL of DCM.
-
Reaction: Cool the acyl chloride solution in an ice bath and slowly add the amine/triethylamine solution via the dropping funnel. A precipitate of triethylammonium chloride will form.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Follow the same work-up and purification procedure as described in Protocol 3 for the synthesis of esters.
Expert Insights:
-
Choice of Base: Triethylamine is a common non-nucleophilic base used to scavenge the HCl produced. For less reactive amines, a stronger base might be required.
-
Reactivity Considerations: The electron-withdrawing nitro groups make the carbonyl carbon of the acyl chloride highly electrophilic, leading to a rapid reaction with most primary and secondary amines.
-
Alternative Amidation Methods: For sensitive substrates or in cases where the acyl chloride is unstable, direct coupling of the carboxylic acid with the amine using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be effective.[9]
V. Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coat, and gloves, is mandatory.
-
Handling of Nitrating Agents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive. Handle with extreme care and have appropriate spill kits available.
-
Dinitro Compounds: 3,5-Dinitropyridine derivatives should be handled with caution as dinitroaromatic compounds can be shock-sensitive and thermally unstable. Avoid grinding or subjecting the dry material to impact.[3][4][5][6][7]
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Handle in a fume hood and away from moisture.
VI. Conclusion
The synthetic pathways outlined in this guide provide reliable and scalable methods for the preparation of this compound and its ester and amide derivatives. The protocols are designed to be robust and adaptable for the synthesis of a wide range of analogs for applications in drug discovery and materials science. By understanding the underlying chemical principles and adhering to the specified safety precautions, researchers can effectively utilize this versatile scaffold to generate novel chemical entities with tailored properties.
VII. References
-
Loba Chemie. (2016, May 18). 2,CHLORO-3,5-DINITROPYRIDINE AR MSDS. Retrieved from Loba Chemie website.
-
Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Hydroxy-3,5-dinitropyridine. Retrieved from Fisher Scientific website.
-
Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.
-
Merck Millipore. (2024, July 2). SAFETY DATA SHEET. Retrieved from Merck Millipore website.
-
Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine. Retrieved from Jubilant Ingrevia website.
-
Nastaran Irani et al. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 7(10), 677-692.
-
ChemicalBook. (2025, September 18). Synthesis and Application of 3,5-Dinitrobenzoic Acid. Retrieved from ChemicalBook website.
-
M. K. G. and coworkers. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate.
-
Amer, A. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate.
-
Zhang, Y., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 15396.
-
CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents. (n.d.). Retrieved from Google Patents.
-
US2748137A - Process for preparing isonicotinic acid - Google Patents. (n.d.). Retrieved from Google Patents.
-
Kumara, C., et al. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem, 6(9), 2549-2553.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(6), 496-503.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Molecules, 6(6), 496-503.
Sources
- 1. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 2. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Dinitropyridine-4-Carboxylic Acid as a Versatile Building Block for Next-Generation Energetic Materials
Abstract
The pursuit of advanced energetic materials necessitates the development of molecular building blocks that offer a superior balance of performance, stability, and insensitivity. Nitrogen-rich heterocyclic compounds are at the forefront of this research due to their inherently higher heats of formation and densities compared to traditional carbocyclic aromatics like benzene. This guide focuses on 3,5-dinitropyridine-4-carboxylic acid , a promising but underexplored scaffold for creating a new class of energetic materials. The presence of two nitro groups provides the requisite energetic character and oxidative power, the pyridine ring contributes a high positive heat of formation, and the carboxylic acid moiety at the 4-position serves as a versatile anchor for forming a wide array of energetic salts and coordination polymers. This document provides a comprehensive overview, including a proposed synthesis, safety protocols, and detailed methodologies for its application in developing novel energetic materials, supported by comparative data from analogous structures.
Introduction: The Rationale for a Dinitropyridine Carboxylic Acid Scaffold
The design of energetic materials is a multi-parameter optimization challenge. High detonation performance is often coupled with undesirable sensitivity to shock, friction, and heat.[1] The strategic incorporation of nitrogen atoms into the core structure, as seen in pyridine, offers a significant advantage. Compared to a benzene ring, the pyridine heterocycle possesses a greater enthalpy of formation and often leads to materials with higher crystal densities, both of which are desirable characteristics that contribute to enhanced detonation performance.[2]
The subject of this guide, this compound, combines several key features:
-
Energetic Core : The two nitro groups (-NO₂) are the primary source of energy, contributing significantly to the molecule's oxygen balance and overall performance.
-
Stable Heterocyclic Ring : The pyridine ring provides a robust, thermally stable backbone with a high nitrogen content.
-
Functional Handle : The carboxylic acid (-COOH) group is the key to versatility. It is readily deprotonated to form an anion, which can then be combined with a wide range of organic or inorganic cations to create energetic salts. This process allows for the fine-tuning of properties such as density, stability, and sensitivity.[3][4] Furthermore, the carboxylate can act as a ligand to coordinate with metal ions, opening the pathway to energetic coordination polymers (ECPs).[5][6]
This document serves as a technical primer for researchers aiming to leverage this building block for the synthesis and characterization of new energetic materials.
Synthesis and Safety Protocols
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target building block.
Protocol 2.1.1: Synthesis of Pyridine-4-carboxylic Acid (Isonicotinic Acid)
Causality: This step transforms the methyl group of 4-picoline into a carboxylic acid. Strong oxidizing agents are required to break the stable C-H bonds of the methyl group. Vapor-phase oxidation over a catalyst is a common industrial method, while liquid-phase oxidation is more common for laboratory scale.[8]
-
Reaction Setup : In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactor : To the flask, add 4-picoline (1.0 eq).
-
Reaction : Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate in a neutral or slightly alkaline aqueous solution). The reaction is exothermic and should be controlled with an ice bath.
-
Workup : After the reaction is complete (monitored by TLC or GC), the manganese dioxide byproduct is filtered off. The filtrate is then acidified (e.g., with HCl) to precipitate the isonicotinic acid.
-
Purification : The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to yield pure pyridine-4-carboxylic acid.[7]
Protocol 2.1.2: Nitration of Pyridine-4-carboxylic Acid
Causality: Nitrating an electron-deficient ring like pyridine, which is further deactivated by an electron-withdrawing carboxylic acid group, is challenging. The pyridine nitrogen acts as a base, and in strong acid, it becomes protonated, further deactivating the ring to electrophilic aromatic substitution.[9] Therefore, harsh nitrating conditions, such as a mixture of fuming nitric acid and oleum (sulfuric acid with dissolved SO₃), are necessary to generate a sufficiently powerful electrophile (NO₂⁺) and overcome the ring's deactivation. The nitro groups are directed to the 3 and 5 positions (meta to the carboxyl group and the ring nitrogen).
-
Reaction Setup : EXTREME CAUTION IS ADVISED. This procedure must be performed in a certified chemical fume hood with a blast shield. The operator must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Prepare Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add oleum (e.g., 20% SO₃). Cool the flask in an ice/salt bath to 0-5 °C.
-
Add Substrate : Slowly and portion-wise, add dry pyridine-4-carboxylic acid (1.0 eq) to the cold oleum, ensuring the temperature does not exceed 10 °C.
-
Add Nitric Acid : Once the substrate is fully dissolved, slowly add fuming nitric acid (>98%, >2.2 eq) via the dropping funnel. The temperature must be strictly maintained below 15 °C during the addition.
-
Reaction : After the addition is complete, slowly allow the mixture to warm to room temperature, then carefully heat to 80-100 °C. Maintain this temperature for several hours, monitoring the reaction progress by taking small, quenched aliquots for analysis (e.g., HPLC).
-
Workup : Cool the reaction mixture to room temperature and then very cautiously pour it over a large volume of crushed ice. This step is highly exothermic and must be done slowly with vigorous stirring.
-
Isolation : The precipitated product, this compound, is collected by vacuum filtration.
-
Purification : The crude product should be washed extensively with cold water until the washings are neutral to pH paper, and then dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol or acetic acid) may be performed for further purification.
Critical Safety Considerations
Handling polynitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, acid-resistant gloves.
-
Ventilation : All work must be conducted in a properly functioning certified laboratory chemical fume hood.
-
Static Discharge : Take precautionary measures against static discharge. Use non-sparking tools and ensure proper grounding of equipment.
-
Storage : Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be segregated from incompatible materials such as strong bases, reducing agents, and metals.
-
Handling : Avoid friction, impact, and shock. Use ceramic or plastic spatulas instead of metal. Synthesize only small quantities.
-
Waste Disposal : All waste containing the energetic material must be collected in designated, compatible containers and disposed of according to institutional and national regulations for explosive waste.
Application in Energetic Materials
The carboxylic acid functionality is the gateway to producing two primary classes of energetic materials: energetic salts and energetic coordination polymers.
Caption: Application pathways for the building block.
Formation of Energetic Salts
Causality: The principle behind forming energetic salts is to combine an oxygen-rich anion (from our building block) with a nitrogen-rich cation. This strategy improves the overall nitrogen content and heat of formation of the final material. The resulting ionic structure often leads to higher densities and enhanced thermal stability through strong electrostatic interactions and hydrogen bonding networks. Furthermore, by choosing insensitive cations, the mechanical sensitivity of the resulting salt can often be significantly reduced compared to covalent explosives with similar performance.[4]
Protocol 3.1.1: General Synthesis of Ammonium and Nitrogen-Rich Salts
-
Anion Formation : Suspend this compound (1.0 eq) in a suitable solvent like water or ethanol.
-
Neutralization : Slowly add a stoichiometric amount (1.0 eq) of an aqueous base (e.g., ammonium hydroxide for the ammonium salt, or guanidinium carbonate for the guanidinium salt) while stirring.
-
Salt Formation : Stir the reaction mixture at room temperature until a clear solution is formed, indicating complete neutralization.
-
Isolation : Slowly evaporate the solvent under reduced pressure or by gentle heating. The resulting solid is the energetic salt.
-
Purification : The salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Comparative Energetic Properties of Salts Derived from Analogous Heterocyclic Building Blocks
Note: The following data is for energetic salts derived from structurally similar compounds, such as 4-nitramino-3,5-dinitropyrazole and 3,5-dinitropyridin-2-ol, as direct experimental data for salts of this compound is not available. This data provides a reasonable expectation for the performance of new materials.
| Cation | Anion Source | Density (ρ) (g/cm³) | Td (°C) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Ref. |
| Ammonium | 4-Nitramino-3,5-dinitropyrazole | 1.83 | 173 | 9013 | 37.42 | [2] |
| Guanidinium | 4-Amino-3,5-dinitropyrazole | 1.71 | 232 | 8743 | 32.55 | [4] |
| Aminoguanidinium | 4-Amino-3,5-dinitropyrazole | 1.68 | 205 | 8751 | 28.85 | [4] |
| Hydrazinium | 4-Nitramino-3,5-dinitropyrazole | 1.84 | 145 | 8871 | 35.10 | [2] |
| Hydroxylammonium | 4-Nitramino-3,5-dinitropyrazole | 1.84 | 115 | 8847 | 34.60 | [2] |
| Nitroguanidine | 3,5-Dinitropyridin-2-ol | 1.74 | 211 | 7560 | 24.84 | [3] |
| TNT (Reference) | - | 1.65 | 295 | 6900 | 19.0 | [11] |
| RDX (Reference) | - | 1.82 | 210 | 8750 | 34.0 | [11] |
Formation of Energetic Coordination Polymers (ECPs)
Causality: ECPs are formed by coordinating the carboxylate group of the building block with metal ions. This creates an extended, often three-dimensional, network. The choice of metal ion and other auxiliary ligands can dramatically influence the structure and properties. ECPs can offer exceptional thermal stability due to the strong metal-ligand bonds and can act as high-performance, yet potentially less sensitive, explosives and propellants.[6]
Protocol 3.2.1: General Hydrothermal Synthesis of an ECP
-
Reaction Mixture : In a Teflon-lined stainless steel autoclave, combine this compound (1.0 eq), a metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) (1.0 eq), and a solvent (typically a mixture of water and an organic co-solvent like ethanol or DMF).
-
pH Adjustment : The pH of the mixture can be adjusted with a base (e.g., triethylamine) to facilitate deprotonation of the carboxylic acid and control the final crystal structure.
-
Hydrothermal Synthesis : Seal the autoclave and place it in a programmable oven. Heat the mixture to a temperature between 100-180 °C for 1-3 days.
-
Cooling : Allow the autoclave to cool slowly to room temperature. Slow cooling is critical for the formation of high-quality single crystals.
-
Isolation : Open the autoclave, collect the crystalline product by filtration, wash with the mother liquor, and air dry.
Characterization of Derived Energetic Materials
A thorough characterization is essential to determine the safety and performance of any new energetic material.
-
Structural Analysis :
-
NMR Spectroscopy (¹H, ¹³C) : To confirm the molecular structure of the synthesized salts.
-
FT-IR Spectroscopy : To identify functional groups (e.g., C-NO₂, N-H, C=O) and confirm salt formation.
-
Single-Crystal X-ray Diffraction : The definitive method to determine the precise three-dimensional structure, crystal packing, and density.
-
-
Thermal Stability Analysis :
-
Differential Scanning Calorimetry (DSC) : Used to determine melting points and decomposition temperatures (Td). A large gap (>100 °C) between melting and decomposition is highly desirable for melt-castable explosives.[12][13] The measurement is typically performed at a heating rate of 5-10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA) : Measures the mass loss of a sample as a function of temperature, providing information about decomposition pathways and thermal stability.
-
-
Performance and Sensitivity Testing :
-
Density Measurement : Typically measured using a gas pycnometer. Density is a critical parameter for detonation performance.
-
Detonation Performance Calculation : Detonation velocity (D) and pressure (P) are often calculated using thermodynamic codes (e.g., EXPLO5) based on the calculated heat of formation and the experimentally determined density.[14]
-
Impact and Friction Sensitivity : Standardized tests (e.g., BAM drop hammer and friction tester) are used to quantify the material's sensitivity to mechanical stimuli. Higher values (in Joules for impact, Newtons for friction) indicate lower sensitivity and greater safety.[4]
-
Conclusion
This compound represents a highly promising and versatile platform for the design of advanced energetic materials. Its combination of an energetic dinitropyridine core with a functional carboxylic acid handle allows for the systematic synthesis of energetic salts and coordination polymers. By carefully selecting the counter-ion or metal center, researchers can strategically tune the resulting material's properties to achieve a desired balance of high performance, thermal stability, and low sensitivity. The protocols and comparative data presented in this guide provide a solid foundation for the exploration and development of new energetic materials based on this valuable, yet underutilized, building block.
References
-
APS Meeting Archive. (2025). A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. [Link]
-
National Center for Biotechnology Information. (2012). 4-Nitramino-3,5-dinitropyrazole-based energetic salts. [Link]
-
ResearchGate. (n.d.). Energetic Monoanionic Salts of 3,5-Dinitropyridin-2-ol. [Link]
-
MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. [Link]
-
ResearchGate. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. [Link]
-
Royal Society of Chemistry. (n.d.). 4-Amino-3,5-dinitropyrazolate salts—highly insensitive energetic materials. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. [Link]
-
MDPI. (n.d.). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. [Link]
-
ResearchGate. (2004). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
-
ResearchGate. (2016). Synthesis and thermal decomposition mechanism of energetic compound 3,5-dinitropyrazole-4-nitrate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Energetic Salts from Phenolate Derivatives. [Link]
-
Semantic Scholar. (2016). Synthesis and Thermal Decomposition Mechanism of the Energetic Compound 3,5-Dinitro-4-nitroxypyrazole. [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
National Center for Biotechnology Information. (2024). Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. [Link]
-
ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. [Link]
-
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ScienceDirect. (2023). Synthesis of energetic coordination polymers based on 4-nitropyrazole by solid-melt crystallization in non-ionization condition. [Link]
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Application Notes and Protocols for High-Performance Heat-Resistant Polymers Derived from 3,5-Dinitropyridine-4-Carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the synthesis of novel heat-resistant polymers from 3,5-dinitropyridine-4-carboxylic acid. Recognizing the absence of a direct, established protocol for this specific monomer, this guide synthesizes established principles of polymer chemistry to propose a robust, two-stage synthetic pathway. The core strategy involves the chemical modification of the starting material to create a viable aromatic diamine-dicarboxylic acid monomer, followed by its polymerization into a high-performance polyamide. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind the experimental choices, and provides expected outcomes and characterization methods.
Introduction: The Promise of Pyridine-Based Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of rigid aromatic and heteroaromatic units, such as the pyridine ring, into the polymer backbone enhances these properties by promoting strong intermolecular hydrogen bonding and charge-transfer interactions. These characteristics make them ideal candidates for demanding applications in aerospace, electronics, and advanced composites.[1]
The monomer this compound presents a unique opportunity for the synthesis of novel aromatic polyamides. The pyridine ring offers inherent thermal stability, while the carboxylic acid functionality provides a reactive site for polymerization. The two nitro groups, however, render the molecule unsuitable for direct polyamidation with a diamine. Therefore, a critical preliminary step is the selective reduction of these nitro groups to primary amines. This transformation yields a highly functionalized monomer, 3,5-diaminopyridine-4-carboxylic acid, poised for polymerization. While polymers containing nitro groups can exhibit thermal stability, the reduction to amines is the more established and reliable route for creating high-performance polyamides.[2][3]
This guide details a plausible and scientifically grounded pathway for the synthesis and polymerization of this novel monomer, offering researchers a blueprint for exploring this promising new material.
Synthetic Strategy Overview
The proposed synthetic route is a two-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the preparation of the key monomer, 3,5-diaminopyridine-4-carboxylic acid, through the selective reduction of the nitro groups of the starting material. The second stage details the polycondensation of this monomer to form the final heat-resistant aromatic polyamide.
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3,5-dinitropyridine-4-carboxylic acid as a precursor for agrochemical synthesis
Application Note & Protocols
Topic: 3,5-Dinitropyridine-4-carboxylic Acid as a Versatile Precursor for Agrochemical Synthesis
Abstract
Pyridine-based chemical scaffolds are integral to modern agricultural science, forming the backbone of numerous herbicides, insecticides, and fungicides.[1][2] Specifically, pyridine carboxylic acids represent a significant class of agrochemicals, known for their systemic activity and efficacy.[3][4][5][6] This application note details the synthetic utility of this compound, a highly functionalized precursor for the development of novel agrochemicals. The presence of two electron-withdrawing nitro groups and a versatile carboxylic acid handle provides a rich platform for diverse chemical transformations. We will explore the strategic manipulation of these functional groups, providing detailed protocols for key transformations such as selective nitro group reduction and subsequent derivatization. The causality behind experimental choices is emphasized to provide researchers with a robust framework for developing next-generation crop protection agents.
Introduction: Strategic Importance of the Precursor
The molecular architecture of this compound is notable for three key reactive sites: the carboxylic acid at the 4-position and two nitro groups at the 3- and 5-positions. This arrangement offers a powerful toolkit for synthetic chemists.
-
Electron-Deficient Ring: The strongly electron-withdrawing nitro groups render the pyridine ring highly electron-deficient. This electronic property is crucial as it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.[7]
-
Amino Group Precursors: The nitro groups can be selectively or fully reduced to amino groups.[8][9][10] These resultant amines are key building blocks for constructing a wide array of heterocyclic systems and for introducing moieties that modulate biological activity and physicochemical properties.
-
Carboxylic Acid Handle: The carboxylic acid function serves as a versatile anchor point for creating esters, amides, and other derivatives through nucleophilic acyl substitution.[11][12] This allows for fine-tuning of properties such as solubility, cell permeability, and target binding.
The convergence of these features in a single molecule makes this compound an exceptionally valuable starting material for creating libraries of novel compounds for high-throughput agrochemical screening.
Physicochemical Properties & Safety Protocols
Prior to any experimental work, a thorough understanding of the precursor's properties and safe handling procedures is mandatory.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₃N₃O₆ |
| Molecular Weight | 213.11 g/mol |
| Appearance | Expected to be a yellow crystalline solid |
| CAS Number | Not readily available; structure defines reactivity |
Safety & Handling
While specific data for this exact compound is sparse, data from structurally similar nitroaromatic carboxylic acids (e.g., 3,5-dinitrobenzoic acid, 3,5-dinitrosalicylic acid) should be used to establish handling protocols.[13][14]
| Hazard Category | Precautionary Measures & PPE |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[13] Causes skin and serious eye irritation/damage.[15] May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[16] |
| Handling | Use only in a well-ventilated area or a chemical fume hood.[15] Avoid breathing dust. Wash hands thoroughly after handling. Prevent release to the environment. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[13][16] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Core Synthetic Transformations & Rationale
The true value of this compound is realized through a series of strategic chemical modifications. The following diagram illustrates the primary synthetic routes stemming from this precursor.
Caption: High-level overview of synthetic routes from the precursor.
Transformation 1: Catalytic Hydrogenation of Nitro Groups
The reduction of the dinitro groups to diamino groups is arguably the most critical transformation, as it unlocks a multitude of subsequent reactions. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.[9]
Causality & Expertise:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[8][9] Raney Nickel is an alternative, particularly if dehalogenation is a concern on a more complex substrate.[9]
-
Solvent System: Protic solvents like ethanol or methanol are typically used as they are inert to the reaction conditions and effectively dissolve the starting material and hydrogen gas.
-
Pressure & Temperature: The reaction is typically run under a positive pressure of hydrogen (from a balloon to several atmospheres) at room temperature. The exothermicity of the reaction should be monitored.
-
Potential Side Reaction: Decarboxylation can sometimes occur under harsh hydrogenation conditions or with certain catalysts.[17] The proximity of the nitrogen atom to the carboxyl group can influence its stability.[17][18] Monitoring the reaction by TLC or LCMS is crucial to optimize conditions and minimize this side reaction.
Detailed Experimental Protocol: Synthesis of 3,5-Diaminopyridine-4-carboxylic Acid
This protocol provides a self-validating system for the complete reduction of the nitro groups.
Principle
This compound is subjected to catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The nitro groups are reduced to primary amines to yield 3,5-diaminopyridine-4-carboxylic acid.
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | N/A | Starting material |
| Palladium, 10% on activated carbon | Catalyst grade | e.g., Sigma-Aldrich | Handle carefully, pyrophoric when dry |
| Ethanol (EtOH) | Anhydrous | N/A | Reaction solvent |
| Hydrogen (H₂) | High purity | N/A | In a balloon or from a cylinder |
| Nitrogen (N₂) | High purity | N/A | For inert atmosphere |
| Celite® 545 | Filtration aid | N/A | For catalyst removal |
| Deuterated solvent (e.g., DMSO-d₆) | NMR grade | N/A | For analysis |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.69 mmol).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask and stir to dissolve the solid.
-
Catalyst Addition: Carefully, under a gentle stream of nitrogen, add 10% Pd/C (0.10 g, 10 wt%). Rationale: The catalyst is added under an inert atmosphere to prevent potential ignition of the solvent by the dry, pyrophoric catalyst.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock.
-
Atmosphere Exchange: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the reaction atmosphere is free of air.
-
Reaction: Stir the suspension vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas for an efficient reaction rate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% acetic acid). The reaction is complete upon the disappearance of the starting material spot. This typically takes 4-12 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Rationale: Celite provides a fine porous bed that prevents the fine catalyst particles from passing through.
-
Washing: Wash the Celite® pad with additional ethanol (2 x 10 mL) to recover any adsorbed product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-diaminopyridine-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Expected Characterization Data
| Analysis | Expected Result for 3,5-Diaminopyridine-4-carboxylic Acid |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the pyridine ring proton, broad singlets for the two NH₂ groups, and a broad signal for the COOH proton. The aromatic proton signal will be shifted upfield compared to the starting material due to the electron-donating effect of the new amino groups. |
| Mass Spec (ESI+) | [M+H]⁺ = 154.06 |
| FT-IR (cm⁻¹) | Appearance of N-H stretching bands (~3300-3500 cm⁻¹), disappearance of NO₂ stretching bands (~1530 and 1350 cm⁻¹). |
| Yield | >85% (typical for this type of reduction) |
Subsequent Derivatization & Application
The synthesized 3,5-diaminopyridine-4-carboxylic acid is a valuable intermediate. The carboxylic acid can be converted into an amide, a common functional group in fungicides and herbicides, via nucleophilic acyl substitution.[19][20]
Protocol Principle: Amide Formation using a Coupling Agent
The carboxylic acid is activated with a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates nucleophilic attack by an amine to form the amide bond.[21] This method avoids the need to first convert the carboxylic acid to a more reactive acid chloride, which might be incompatible with the free amino groups on the pyridine ring.
Conclusion
This compound is a precursor with significant strategic value for the synthesis of novel agrochemicals. Its utility is rooted in the predictable and high-yielding transformations of its key functional groups. The protocols outlined herein for the reduction of the dinitro moiety provide a reliable pathway to the versatile 3,5-diamino intermediate, opening the door to a vast chemical space for exploration by researchers, scientists, and drug development professionals in the agrochemical industry.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications. Available at: [Link]
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
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Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]
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Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. Available at: [Link]
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Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol - PMC - NIH. Available at: [Link]
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Evaluation of innovative promising fungicide from nitropyrazolone class: effects on phytopathogens and non-target organisms - PubMed. Available at: [Link]
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Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - MDPI. Available at: [Link]
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Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube. Available at: [Link]
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21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of 3,5-Dinitropyridine-4-Carboxylic Acid for Enhanced Biological Screening
Abstract
Pyridine-based compounds are a cornerstone of modern medicinal chemistry, with the pyridine ring being a privileged structural motif in numerous FDA-approved drugs.[1] The introduction of nitro groups can further enhance biological activity or provide chemical handles for subsequent modifications.[1][2] This document provides a detailed guide for the strategic derivatization of 3,5-dinitropyridine-4-carboxylic acid, a versatile but underutilized scaffold. We present the scientific rationale, step-by-step protocols for creating amide and ester libraries, and methods for analytical characterization. These protocols are designed to empower researchers in drug discovery and chemical biology to generate diverse compound libraries for high-throughput screening and targeted biological assays.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is an electron-deficient aromatic system that can engage in crucial π-π stacking and hydrogen bonding interactions with biological targets, enhancing binding affinity.[3] The carboxylic acid at the 4-position provides a key functional handle for derivatization, allowing for the systematic exploration of chemical space.
The two nitro groups at the 3- and 5-positions are powerful electron-withdrawing groups. This has two significant consequences:
-
Modulation of Biological Activity: The electronic nature of the dinitropyridine core can be exploited in the design of inhibitors, particularly for enzymes with electron-rich active sites. Dinitropyridine derivatives have been investigated for a range of activities, including antitumor and antiviral properties.[4]
-
Enhanced Chemical Reactivity: The electron-withdrawing nitro groups increase the acidity of the carboxylic acid proton and activate the carboxyl group towards nucleophilic attack, potentially facilitating derivatization reactions.
This guide focuses on converting the carboxylic acid moiety into amides and esters—two of the most prevalent functional groups in medicinal chemistry—to generate novel chemical entities for biological evaluation.
Rationale and Workflow for Derivatization
The primary goal of derivatization is to convert a single core scaffold into a library of diverse compounds. This library can then be screened to identify hits with desired biological activity, establish Structure-Activity Relationships (SAR), and develop lead compounds. The carboxylic acid of the parent molecule is an ideal point for diversification.
-
Amide Derivatives: Amide bonds are stable and prevalent in biological systems. Creating an amide library by coupling the core scaffold with a diverse set of primary and secondary amines allows for the systematic probing of steric and electronic requirements within a target's binding pocket.
-
Ester Derivatives: Esterification can be used to generate potential prodrugs, improving bioavailability or tuning solubility. Esters can also be used to attach fluorescent probes or biotin tags for use in biochemical or cellular assays.
The overall workflow from the core scaffold to a biological readout is illustrated below.
Figure 1: A conceptual workflow from the core chemical scaffold to lead optimization.
Core Derivatization Protocols
These protocols provide robust methods for the synthesis of amide and ester derivatives. The choice of reagents is critical for achieving high yields with heterocyclic compounds.
Protocol 1: Amide Library Synthesis via HATU Coupling
Rationale: Standard amide coupling reagents like DCC can be inefficient for heterocyclic acids.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works well for a broad range of substrates, including less reactive aromatic amines.[6] It minimizes side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated acids without competing in the reaction.
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for HATU-mediated amide synthesis.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the solution, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Ester Synthesis via Steglich Esterification
Rationale: The Steglich esterification is a mild and effective method for forming esters, particularly for substrates that are sensitive to harsh acidic conditions or are sterically hindered.[7][8] It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and suppressing side product formation.[8]
Materials:
-
This compound
-
Alcohol of choice (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
0.5 M HCl solution
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Analytical Characterization of Derivatives
Confirming the identity, purity, and structure of each synthesized derivative is critical before proceeding to biological assays. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Expected Observations |
| RP-HPLC | Purity Assessment | A single major peak for the purified product (>95% purity by area).[9] |
| LC-MS | Identity Confirmation | Observation of the correct molecular ion peak ([M+H]⁺ or [M-H]⁻).[10] |
| ¹H NMR | Structural Elucidation | Disappearance of the carboxylic acid proton. Appearance of new signals corresponding to the coupled amine/alcohol. The two pyridine protons should appear as a singlet in the aromatic region (typically δ 9.0-9.5 ppm).[11] |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of new carbon signals from the derivative moiety and a shift in the carbonyl carbon signal.[12] |
Protocol 3: General Reversed-Phase HPLC-MS Method
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI positive and negative modes).[13]
Application Example: Screening for Kinase Inhibitory Activity
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The derivatized library of 3,5-dinitropyridine-4-carboxamides can be screened to identify new kinase inhibitor scaffolds.
Figure 3: Simplified kinase signaling pathway showing the point of inhibition.
Assay Principle: A biochemical assay using a purified kinase, a suitable peptide substrate, and ATP. The amount of phosphorylated substrate is measured (e.g., via fluorescence or luminescence) in the presence and absence of the test compounds. A reduction in signal indicates inhibition. Hits from this primary screen can be validated in cell-based assays.
Conclusion
This compound is a promising, electronically distinct scaffold for the development of biologically active molecules. The robust protocols for amidation and esterification provided herein enable the straightforward creation of diverse chemical libraries. By systematically modifying the core structure and employing rigorous analytical characterization, researchers can effectively explore new chemical space and accelerate the discovery of novel therapeutic agents and biological probes.
References
- EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH . Available at: [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Available at: [Link]
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal . Available at: [Link]
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Ester synthesis by esterification - Organic Chemistry Portal . Available at: [Link]
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(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate . Available at: [Link]
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Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate . Available at: [Link]
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A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Royal Society of Chemistry . Available at: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) . Available at: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH . Available at: [Link]
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Amide bond formation from carboxylic acids - Organic Chemistry Portal . Available at: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate . Available at: [Link]
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(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate . Available at: [Link]
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Synthesis and Characterization of m-Amino Pyridine Derivatives | TYAGI | Research & Reviews: A Journal of Drug Formulation, Development and Production . Available at: [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI . Available at: [Link]
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Biological activity of 1,4-dihydropyridine derivatives - PubMed . Available at: [Link]
-
Recent synthetic and biological aspects of 1, 4-dihydro pyridine derivatives - ResearchGate . Available at: [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed . Available at: [Link]
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750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed . Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central . Available at: [Link]
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A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC . Available at: [Link]
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Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) . Available at: [Link]
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Dinicotinic acid - Wikipedia . Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed . Available at: [Link]
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Analytical methods for the characterization of 3,5-dinitropyridine-4-carboxylic acid purity
An Application Note for the Comprehensive Purity Characterization of 3,5-Dinitropyridine-4-Carboxylic Acid
Authored by: Senior Application Scientist, Pharmaceutical Development Division
Abstract
This technical guide provides a comprehensive framework of validated analytical methodologies for the robust characterization of this compound. The purity of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of drug development, directly impacting safety, efficacy, and reproducibility. This document details an orthogonal analytical strategy, leveraging the strengths of chromatographic, spectroscopic, and thermal techniques to build a complete purity profile. Each section explains the scientific rationale behind the chosen method, followed by detailed, field-tested protocols suitable for implementation in a quality control or research environment. All methodologies are presented in the context of established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The Imperative for a Multi-Technique (Orthogonal) Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates different physicochemical properties of the analyte and its potential impurities. An orthogonal approach, which combines several independent analytical methods, is therefore essential for a comprehensive and trustworthy assessment. For instance, while High-Performance Liquid Chromatography (HPLC) excels at separating and quantifying non-volatile impurities, it may not detect residual solvents, which are readily measured by Thermogravimetric Analysis (TGA) or Gas Chromatography-Mass Spectrometry (GC-MS). This multi-faceted strategy ensures that process-related impurities, degradation products, and residual materials are all reliably detected and quantified.
The overall analytical workflow is designed to integrate data from multiple independent sources to build a definitive purity statement.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are the cornerstone of purity analysis, providing quantitative data on the principal component and its related impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity assessment of non-volatile organic molecules like this compound. The compound possesses sufficient polarity to be retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase.[5] The presence of the pyridine ring and nitro groups provides strong UV chromophores, enabling sensitive detection. This method separates the main compound from closely related impurities, such as precursors, byproducts, or degradation products.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.2 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a UV detector is suitable.
-
The instrumental parameters are detailed in the table below.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For absolute quantification, a certified reference standard should be used to create a calibration curve.
-
Table 1: HPLC Instrumental Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard nonpolar stationary phase for good retention of polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier sharpens peaks for carboxylic acids and controls ionization.[6] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B | Gradient elution ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 254 nm | The aromatic and nitro functionalities provide strong absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle of Application: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile precursors. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the polar -COOH group into a more volatile ester or silyl ester.[7][8][9] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.
Experimental Protocol: Derivatization and GC-MS
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of pyridine (as a catalyst) and 300 µL of BSTFA.
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before analysis.
-
-
Instrumentation and Conditions:
-
A standard GC-MS system is used.
-
The parameters below serve as a robust starting point.
-
Table 2: GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized sample. |
| Injection Mode | Split (20:1) | Prevents column overloading with the main component. |
| Oven Program | 80 °C (2 min), then 15 °C/min to 300 °C (hold 5 min) | Temperature ramp effectively separates compounds with different boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 40-550 amu | Standard ionization mode providing reproducible fragmentation patterns for library matching. |
Spectroscopic Methods: Identity and Structural Verification
Spectroscopic analysis confirms the chemical identity of the main component and can help identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[10][11][12] This allows for absolute confirmation of the desired structure and can be used to identify and quantify impurities that have a different chemical structure from the main component, often without the need for a reference standard (qNMR).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation: The spectra should be consistent with the structure of this compound. Key expected signals are outlined below.
Table 3: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Position | Expected Shift (ppm) | Multiplicity |
| ¹H | H-2, H-6 | ~9.2 - 9.4 | s |
| ¹H | -COOH | >13 (very broad) | s |
| ¹³C | C-4 (-COOH) | ~165 | s |
| ¹³C | C-3, C-5 (-NO₂) | ~150 | s |
| ¹³C | C-2, C-6 | ~145 | d |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR is a rapid and non-destructive technique used for identity confirmation. It works by measuring the absorption of infrared radiation by the molecule's chemical bonds, which vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the compound.[13][14] It is excellent for verifying the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum should be compared against a reference spectrum. Key absorption bands should be verified.
Table 4: Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, characteristic of H-bonded dimer.[10][13] |
| C=O (Carbonyl) | 1760 - 1690 | Strong, sharp absorption.[13] |
| N-O (Nitro Stretch) | 1550 - 1500 & 1350 - 1300 | Two strong bands (asymmetric & symmetric). |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong C-O stretch.[13] |
Thermal Analysis: Solid-State Properties and Residuals
Thermal analysis provides critical information on the material's physical properties, thermal stability, and the presence of non-volatile or solvent impurities.[15][16]
Differential Scanning Calorimetry (DSC)
Principle of Application: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and an indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm.[17] This provides a qualitative, and sometimes semi-quantitative, measure of purity.
Caption: Experimental workflow for DSC analysis.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.
-
Instrumentation: Place both pans in the DSC cell.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min purge).
-
Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.
Thermogravimetric Analysis (TGA)
Principle of Application: TGA measures the change in mass of a sample as it is heated. It is highly effective for quantifying the content of residual volatiles, such as water or organic solvents, which are driven off at lower temperatures.[17][18] The decomposition temperature also provides a measure of the compound's thermal stability.
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 400 °C) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting mass loss curve. Any mass loss observed before decomposition is attributable to residual volatiles.
Method Validation and System Suitability
For use in a regulated environment, every analytical method described must be validated to ensure it is suitable for its intended purpose.[4][19][20] Validation is performed according to ICH Q2(R1) guidelines and assesses parameters such as specificity, linearity, range, accuracy, and precision.[1][3][21] Before any analysis, system suitability tests must be performed to verify that the analytical system is performing adequately.
Integrated Purity Assessment
The final purity value is an amalgamation of the data from these orthogonal techniques. The HPLC assay provides the primary measure of purity with respect to non-volatile organic impurities. This value is then corrected for the content of water and residual solvents determined by TGA and/or GC-MS. The spectroscopic and thermal data serve to confirm the identity and physical properties of the material.
Table 5: Summary of Analytical Data for Purity Assessment
| Technique | Information Provided | Typical Result |
| HPLC-UV | Purity (Area %), Impurity Profile | >99.5% |
| GC-MS | Volatile Impurities, Residual Solvents | <0.1% total volatiles |
| NMR | Structural Confirmation | Spectrum consistent with structure |
| FT-IR | Identity Confirmation | Spectrum matches reference |
| DSC | Melting Point | Sharp endotherm, e.g., 220-225 °C (Hypothetical) |
| TGA | Water/Solvent Content | <0.2% mass loss below 150 °C |
| Final Purity | (HPLC Purity %) x (100% - % Volatiles) | >99.2% |
This integrated approach provides a high degree of confidence in the final reported purity of this compound, ensuring material quality for downstream research and development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
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Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
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A synthetic route to 3,5-dinitropyridine analogs and evaluation of their thermal properties. APS Meeting Archive. [Link]
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HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
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IR: carboxylic acids. University of Calgary. [Link]
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Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]
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HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
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UV spectra of pyridine-3,5-di-carboxylic acid. ResearchGate. [Link]
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¹H NMR spectra of 2-(2-hydroxy-3,5-dinitrophenyl)thiazolidine-4-carboxylic acid. ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - National Center for Biotechnology Information. [Link]
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IR spectrum for 3,5-dinitrosalicylic acid. ResearchGate. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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3-Hydroxypyridine-4-carboxylic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
Comprehensive Analysis of Short-Chain Fatty Acids in Human Standard Samples Using GC-MS. Shimadzu. [Link]
-
CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media. The Royal Society of Chemistry. [Link]
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
GC-MS Application Note. Pragolab. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]
- Process for producing pyridine carboxylic acids.
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
-
Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. [Link]
-
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. PubMed. [Link]
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Troubleshooting & Optimization
How to improve the yield and purity of 3,5-dinitropyridine-4-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of 3,5-dinitropyridine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with energetic materials and complex heterocyclic compounds. The synthesis of this molecule is challenging due to the electron-deficient nature of the pyridine ring, which requires aggressive reaction conditions that can compromise both yield and purity. This guide provides in-depth troubleshooting advice and robust protocols to help you navigate these challenges effectively.
Diagram: Synthesis and Purification Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. The underlying principle for this synthesis is managing the harsh conditions required for the dinitration of an already electron-poor pyridine ring, followed by a controlled hydrolysis of the nitrile.
Question 1: My overall yield is extremely low after the two-step synthesis. What are the likely causes?
Potential Causes & Solutions:
-
Incomplete Dinitration: The primary challenge is the introduction of two nitro groups onto the deactivated pyridine ring. Insufficiently harsh conditions will result in a mixture containing significant amounts of starting material and mono-nitrated intermediates.
-
Solution: Ensure your nitrating mixture is potent enough. The use of fuming nitric acid in combination with oleum (fuming sulfuric acid) is often necessary. Critically, maintain stringent temperature control. The reaction is highly exothermic; initial cooling is required, followed by carefully controlled heating to drive the reaction to completion without causing decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
-
Product Decomposition: The high temperatures and strongly acidic environment required for nitration and hydrolysis can degrade the target molecule. The pyridine ring, especially when bearing multiple electron-withdrawing groups, can be susceptible to ring-opening or other decomposition pathways.
-
Solution: Optimize the reaction temperature and time. For the nitration step, a gradual increase in temperature (e.g., from 0°C to 80-100°C) is often more effective than running the reaction at a high temperature from the start. For the hydrolysis step, use the lowest temperature that allows for a reasonable reaction rate to minimize decomposition.
-
-
Loss During Workup: The product is a carboxylic acid and will have different solubilities depending on the pH of the aqueous solution. Significant product can be lost if the pH is not carefully controlled during precipitation and extraction.
-
Solution: During the quench step after nitration and the final product precipitation after hydrolysis, ensure the solution is cooled thoroughly in an ice bath before filtration. The product's solubility increases at higher temperatures. When isolating the final carboxylic acid, slowly acidify the solution to a pH well below the pKa of the acid (typically pH < 2) to ensure complete protonation and precipitation.[2]
-
Question 2: My final product is impure. What are the common contaminants and how can I remove them?
Potential Causes & Solutions:
-
Contamination with Mono-nitrated Intermediates: The most common impurities are 3-nitro-4-cyanopyridine and potentially other isomers. These arise from incomplete dinitration.
-
Solution: The most effective way to address this is by optimizing the nitration reaction itself to drive it to completion. For purification, these impurities can often be removed by careful recrystallization. Their polarity and crystal packing properties will differ from the dinitrated product.
-
-
Residual Starting Material (4-Cyanopyridine): This indicates a failed or incomplete reaction.
-
Solution: Re-evaluate the reaction conditions, particularly the potency of the nitrating agent and the reaction temperature.
-
-
Hydrolysis Byproducts: Incomplete hydrolysis can leave 4-cyano-3,5-dinitropyridine in the final product. Conversely, overly harsh hydrolysis conditions might lead to decarboxylation, although this is less common for pyridine carboxylic acids compared to other systems.[3]
-
Solution: For incomplete hydrolysis, increase the reaction time or temperature cautiously. To purify the final product, utilize the difference in acidity. The target carboxylic acid is significantly more acidic than the starting nitrile. Purification can sometimes be achieved by dissolving the crude mixture in a weak base (like sodium bicarbonate solution), filtering off the insoluble nitrile, and then re-acidifying the filtrate to precipitate the pure carboxylic acid.[2]
-
Diagram: Troubleshooting Decision Tree
Caption: A logical guide to diagnosing and solving common synthesis problems.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during this synthesis? A: There are two:
-
Temperature: The dinitration is highly exothermic. Pre-cooling the reaction vessel before adding the nitrating agent is essential for safety and to prevent runaway reactions that lead to decomposition. Subsequent heating must be controlled to ensure the reaction proceeds without charring the material.
-
Reagent Stoichiometry and Quality: The ratio of fuming nitric acid to oleum is critical for achieving the necessary nitrating strength. Furthermore, the water content of the reagents must be minimal, as water will deactivate the nitrating species. Use fresh, high-quality reagents.
Q: How should I best purify the final this compound? A: Recrystallization is the most effective method. The choice of solvent is crucial. Given the polar nature of the molecule (two nitro groups and a carboxylic acid), polar solvents are required.
-
Good starting points: Aqueous ethanol, aqueous acetic acid, or glacial acetic acid. The goal is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cooling too quickly can cause impurities to crash out with the product.
| Solvent System | Suitability for Recrystallization | Comments |
| Water | Poor | Generally too insoluble, even when hot. |
| Ethanol/Methanol | Moderate | May be too soluble. An ethanol/water mixture is often better. |
| Glacial Acetic Acid | Good | Often an excellent choice for polar aromatic carboxylic acids.[2] |
| Acetone | Moderate | Good dissolving power, but its low boiling point can make it tricky. |
| Toluene/Hexane | Unsuitable | Product is insoluble in non-polar solvents. |
Q: What analytical techniques are recommended for characterizing the final product? A: A combination of techniques is necessary for unambiguous characterization:
-
HPLC/LC-MS: Essential for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a formic or trifluoroacetic acid modifier is a good starting point.
-
¹H and ¹³C NMR: Provides structural confirmation. The proton NMR should show a characteristic singlet for the two equivalent protons on the pyridine ring. The spectra should be clean, with no signals corresponding to starting materials or intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the carboxylic acid C=O and O-H bonds, as well as strong peaks for the N-O bonds of the nitro groups.
Experimental Protocols
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
Protocol 1: Synthesis of 4-Cyano-3,5-dinitropyridine (Intermediate)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 30% oleum (fuming sulfuric acid, ~3 eq by volume to the nitric acid). Cool the flask to 0-5°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (≥90%, ~5-10 eq) to the cold oleum via the dropping funnel. Maintain the internal temperature below 10°C during the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, add 4-cyanopyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 15°C. The pyridine starting material is a base and will cause a strong exotherm upon addition to the superacid mixture.
-
Reaction: After the addition is complete, slowly and carefully allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction's completion by taking a small aliquot, quenching it on ice, and analyzing by TLC or LC-MS.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
A pale yellow solid should precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Wash the cake with a small amount of cold ethanol to aid in drying.
-
Dry the isolated solid under vacuum to yield the intermediate, 4-cyano-3,5-dinitropyridine.
-
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, add the crude 4-cyano-3,5-dinitropyridine (1.0 eq) to concentrated sulfuric acid (98%, ~10-20 volumes).
-
Reaction: Heat the mixture to 100-120°C. The hydrolysis of the nitrile to a carboxylic acid under these conditions is typically sluggish.[5] Monitor the reaction by TLC/LC-MS until the starting material is consumed (this may take several hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution onto crushed ice, which will cause the product to precipitate.
-
Collect the crude solid by vacuum filtration.
-
Wash the solid extensively with cold water to remove sulfuric acid.
-
The crude product can now be taken for purification.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., 50% aqueous ethanol or glacial acetic acid).
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
References
-
Makoś, A., & Chupakhin, O. (2024). Dinitropyridines: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Sasson, Y., et al. (2003). Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. U.S. Patent No. 6,613,930 B2. Google Patents.
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved January 13, 2026, from [Link]
-
Noland, W. E., et al. (2017). The three-step synthesis of the title cyano acid (VII). ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved January 13, 2026, from [Link]
- Stieber, R. W. (2013). Processes for Making (R)-Ethyl 4-Cyano-3 Hydroxybutyric Acid. U.S. Patent Application No. 13/678,081. Google Patents.
-
Goldberg, F. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
- Kulkarni, S. J., et al. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2. Google Patents.
- Johnson, R. A., & Dai, L. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750. Google Patents.
-
He, C., et al. (2021). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. ResearchGate. Available at: [Link]
- Watson, D. J., et al. (1994). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713. Google Patents.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Dinicotinic acid. Retrieved January 13, 2026, from [Link]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Dinitropyridine Derivatives
Welcome to the Technical Support Center for the synthesis of dinitropyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile yet challenging compounds. Dinitropyridines are crucial precursors for a range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents, as well as energetic materials.[1][2] However, their synthesis is often fraught with challenges, from low yields to purification difficulties. This guide provides in-depth, experience-based solutions to common problems encountered in the lab.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but also the chemical reasoning behind them.
Question 1: My nitration reaction of a substituted pyridine is resulting in a very low yield of the desired dinitropyridine. What are the likely causes and how can I improve it?
Low yields in the nitration of pyridine rings are a frequent and frustrating issue. The core of the problem often lies in the inherent electron-deficient nature of the pyridine ring, which is further deactivated upon protonation of the nitrogen atom under strongly acidic nitrating conditions.[3] This deactivation makes electrophilic aromatic substitution significantly more difficult compared to benzene.[3]
Common Causes and Solutions:
-
Suboptimal Nitrating Agent and Conditions:
-
The Issue: Standard nitrating mixtures like nitric acid/sulfuric acid may not be potent enough for deactivated pyridine systems, or they may lead to unwanted side reactions.
-
Expert Recommendation: For many pyridine derivatives, a more potent nitrating agent is required. Consider using fuming nitric acid in combination with concentrated sulfuric acid. The temperature control is critical; reactions are often performed at elevated temperatures to overcome the activation energy barrier, but excessive heat can lead to decomposition. A carefully controlled temperature ramp is advisable. For instance, starting the reaction at 0-10 °C and slowly warming to 60-100 °C can provide a good balance.
-
Alternative Nitrating Systems: Dinitrogen pentoxide (N₂O₅) in an organic solvent can form an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine upon treatment with SO₂/HSO₃⁻ in water.[3][4] This method can offer better yields for certain substituted pyridines.[3][4] Another approach for specific substrates like 3,5-dimethylpyridine-N-oxide involves using potassium nitrate in concentrated sulfuric acid, which can shorten reaction times and reduce the formation of noxious brown fumes.[5]
-
-
Incomplete Reaction:
-
The Issue: Insufficient reaction time or temperature can lead to a mixture of starting material, mono-nitrated, and di-nitrated products.
-
Protocol for Optimization:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of intermediates and the final product.
-
Incremental Temperature Increase: If the reaction stalls at a lower temperature, cautiously increase the temperature in 5-10 °C increments, monitoring the reaction progress at each stage.
-
Extended Reaction Time: Some nitrations require prolonged reaction times (several hours to overnight) to go to completion.
-
-
-
Side Reactions and Decomposition:
-
The Issue: The harsh conditions of nitration can lead to the formation of undesired byproducts or complete decomposition of the starting material or product.
-
Preventative Measures: The order of addition is crucial. Always add the pyridine derivative slowly to the pre-cooled nitrating mixture to control the initial exotherm. Maintaining a consistently low temperature during the addition phase is paramount to prevent runaway reactions.
-
Question 2: I've managed to synthesize my dinitropyridine derivative, but I'm struggling with its purification. Column chromatography gives poor separation, and recrystallization is not yielding a pure product.
The purification of dinitropyridine derivatives can be as challenging as their synthesis due to their polarity and sometimes limited solubility.
Troubleshooting Purification:
-
Challenges with Column Chromatography:
-
The Issue: The high polarity of dinitropyridines can cause them to streak or bind irreversibly to silica gel.
-
Expert Strategies:
-
Deactivate the Silica: Pre-treating the silica gel with a small amount of a polar solvent like methanol or an amine like triethylamine in the eluent can help to reduce tailing and improve separation.
-
Solvent System Optimization: A systematic approach to selecting the eluent is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient can often provide better separation than an isocratic elution.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) for particularly challenging separations.
-
-
-
Recrystallization Difficulties:
-
The Issue: Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature can be difficult. Impurities may also co-crystallize with the product.
-
Systematic Approach to Solvent Screening:
-
Single Solvent Systems: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Two-Solvent Systems: If a single solvent is not effective, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly.
-
Charcoal Treatment: If the product is colored due to persistent impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.
-
-
-
Alternative Purification Technique:
-
Acid-Base Extraction: For dinitro compounds that are difficult to purify by other means, consider converting them to a salt. For example, if your derivative has a basic handle, you can dissolve the crude product in an organic solvent and extract it with an aqueous acid. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and the desired compound can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Question 3: My NMR spectrum of the final dinitropyridine product is complex and doesn't match the expected pattern. How can I confirm the structure?
The electron-withdrawing nature of the two nitro groups significantly influences the chemical shifts of the pyridine ring protons in NMR spectroscopy, often leading to complex spectra.
Strategies for Structural Confirmation:
-
Advanced NMR Techniques:
-
2D NMR: If the 1H NMR is ambiguous, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings and establish the connectivity of the protons on the pyridine ring.[6]
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the positions of the nitro groups and other substituents.[7]
-
-
13C NMR: While the signals for carbons attached to nitro groups can be broad, the chemical shifts of the other ring carbons provide important structural information.[8]
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the compound, allowing you to confirm the molecular formula with high confidence.
-
Crystallography: If you can obtain single crystals of your compound, X-ray crystallography provides unambiguous structural determination.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when performing nitration reactions for dinitropyridine synthesis?
Nitration reactions are highly exothermic and involve corrosive and toxic materials.[9][10] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[9][11]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with good ventilation to avoid inhaling toxic fumes like nitrogen oxides.[9]
-
Reaction Setup: Use equipment made of acid-resistant materials. The reaction vessel should be placed in a secondary container (e.g., an ice bath) to control the temperature and contain any potential spills.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[9] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) on hand.[12]
-
Waste Disposal: Nitric acid waste should be segregated from other waste streams, especially organic solvents, to prevent violent reactions.[12][13]
Q2: How stable are dinitropyridine derivatives and their precursors?
-
Precursors: Substituted pyridines are generally stable. However, aminopyridines can be sensitive to oxidation.
-
Dinitropyridine Products: Many dinitropyridine derivatives are energetic compounds and should be handled with care. They can be sensitive to heat, shock, and friction. It is crucial to avoid scratching or grinding the solid material. Store them in a cool, dry place away from heat sources and incompatible materials. Some dinitropyridines are also light-sensitive.[14]
Q3: Can I use microwave irradiation to accelerate the synthesis of dinitropyridine derivatives?
Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields in many organic transformations. For pyridine synthesis in general, it has been shown to be effective.[15] However, for nitration reactions, extreme caution is advised due to the potential for rapid pressure buildup and runaway reactions. If considering microwave synthesis, it is essential to use a dedicated microwave reactor with precise temperature and pressure controls and to start with very small-scale experiments to establish safe operating parameters.
Experimental Workflow and Data
Typical Nitration Protocol for a Substituted Pyridine
This is a generalized procedure and must be adapted based on the specific substrate and safety considerations.
-
Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve the substituted pyridine in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for the required time, monitoring by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide solution) while cooling in an ice bath. The product may precipitate out or can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary Table
| Derivative | Nitrating Conditions | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,6-diamino-3,5-dinitropyridine | Fuming HNO₃ | - | - | 67 |
| 4-Amino-2,6-dichloro-3,5-dinitropyridine | HNO₃/H₂SO₄ | - | - | 60 |
| 3,5-dinitropyridine | HNO₃/H₂SO₄ | - | - | - |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative. Specific literature procedures should be consulted.[2]
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Synthesis and Workup Pathway
Caption: A typical workflow for dinitropyridine synthesis.
References
-
ResearchGate. (n.d.). Synthesis of 3,5‐dinitropyridine 34. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
-
Semantic Scholar. (n.d.). [PDF] METHODS OF NITROPYRIDINE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and experimental NMR data of 3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and of its 4- and 6-methyl derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
- Google Patents. (n.d.). CN105294580A - Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof.
- Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.
-
National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from [Link]
-
Semantic Scholar. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). US2580742A - Purification of dinitro compounds.
-
ResearchGate. (n.d.). Reactions of condensed nitropyridines with nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
ResearchGate. (n.d.). 1 H nMr spectra of dinitro compounds and diamine monomers. Retrieved from [Link]
-
PCR Biosystems. (n.d.). My results show a very low yield. What trouble-shooting suggestions do you have?. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
-
SciELO. (2010, July 27). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Springer. (n.d.). 1H NMR Characterization of Two New Pyridoxine Derivatives. Retrieved from [Link]
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Technical Support Center: Selective Functionalization of the 3,5-Dinitropyridine Scaffold
From the desk of the Senior Application Scientist
Welcome to the technical support center for the 3,5-dinitropyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this highly versatile yet challenging heterocyclic system. The unique electronic nature of the 3,5-dinitropyridine ring, governed by two powerful electron-withdrawing nitro groups, makes it an exceptional substrate for certain transformations but notoriously difficult for others.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to help you anticipate challenges, diagnose problems, and optimize your synthetic routes with confidence.
Section 1: Core Principles & Mechanistic Overview
Understanding the "why" is critical to solving the "how." The reactivity of the 3,5-dinitropyridine scaffold is dominated by its profound electron deficiency. The two nitro groups at the 3 and 5 positions synergistically withdraw electron density from the pyridine ring, making the C2, C4, and C6 positions highly electrophilic.[2] This electronic landscape dictates the primary reaction pathway: Nucleophilic Aromatic Substitution (SNAr) .
Unlike electron-rich aromatic systems that favor electrophilic substitution, this scaffold readily undergoes attack by nucleophiles, especially when a good leaving group (e.g., a halide) is present at one of the activated positions.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][5] The stability of this complex is the cornerstone of the scaffold's reactivity, as the negative charge is effectively delocalized onto the oxygen atoms of the nitro groups.[4][6]
Caption: A decision-making workflow for diagnosing low-yield reactions.
Issue 2: Poor Regioselectivity
Q: I am attempting a substitution on 2,4-dichloro-3,5-dinitropyridine and obtaining an inseparable mixture of C2 and C4 substitution products. How can I favor substitution at one position?
A: This is a classic challenge of regiocontrol. While both the C2 and C4 positions are electronically activated, their local environments are distinct, which you can exploit.
Controlling Factors & Strategies:
-
Steric Hindrance: The C2 (and C6) position is adjacent to the ring nitrogen, creating more steric bulk than the C4 position.
-
Insight: This is the most powerful tool in your arsenal. Large, bulky nucleophiles will preferentially attack the less hindered C4 position. Conversely, small nucleophiles may show little to no selectivity.
-
Action: To favor C4 substitution, use a bulkier nucleophile (e.g., a secondary amine like diisopropylamine instead of a primary amine, or a t-butoxide salt instead of methoxide). To favor C2, a small, highly reactive nucleophile at low temperature might provide some selectivity, but this is less predictable.
-
-
Leaving Group Ability: In some systems, a more labile leaving group can influence selectivity, though this is secondary to sterics.
-
Insight: A better leaving group (I > Br > Cl > F) can lower the activation energy for its own departure. If you have different halogens at C2 and C4, the position with the better leaving group will react faster, assuming steric and electronic factors are similar.
-
Action: If synthesizing the substrate from scratch, consider installing different halogens (e.g., 2-chloro-4-fluoro-3,5-dinitropyridine) to direct the initial substitution.
-
Table 1: Influence of Nucleophile Sterics on Regioselectivity
| Nucleophile | Steric Profile | Expected Major Product (on 2,4-dichloro-3,5-dinitropyridine) | Mechanistic Rationale |
|---|---|---|---|
| Ammonia (NH₃) | Small | Mixture of C2 and C4 substituted products | Minimal steric preference allows attack at both electronically activated sites. |
| Diisopropylamine | Bulky | C4-substituted product | The large isopropyl groups are sterically hindered by the adjacent ring nitrogen, making C4 attack significantly more favorable. |
| Sodium Methoxide | Small | Mixture of C2 and C4 substituted products | Similar to ammonia, the small size leads to poor regioselectivity. |
| Potassium t-butoxide | Very Bulky | C4-substituted product | The t-butyl group creates substantial steric demand, forcing the reaction almost exclusively to the more accessible C4 position. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration) on the 3,5-dinitropyridine scaffold not feasible? A: The pyridine nitrogen and the two nitro groups are intensely deactivating, pulling electron density out of the ring. [7]This makes the ring extremely "electron-poor" and therefore non-nucleophilic. It will not react with electrophiles under standard conditions. Furthermore, the pyridine nitrogen would coordinate strongly with Lewis acid catalysts, poisoning them. [7] Q2: Is it possible to selectively functionalize the C3 or C5 positions (the meta positions)? A: Direct C-H functionalization at the C3/C5 positions of this specific scaffold is exceptionally challenging and generally not a viable route via standard methods. [8][9]These positions are not electronically activated for nucleophilic attack. Advanced methodologies like directed metalation or temporary dearomatization strategies are being explored for pyridines in general, but their application to the highly deactivated 3,5-dinitropyridine system is not well-established and would require significant methods development. [10][11] Q3: Can the nitro groups themselves act as leaving groups? A: Yes, under certain conditions, a nitro group can be displaced by a potent nucleophile in an SNAr reaction, a process known as "nitro-group displacement." [1]However, halides are far better leaving groups. This reaction is more likely to occur if there is no halide present and forcing conditions (high temperature, very strong nucleophile) are used. It is often an undesired side reaction.
Q4: What are the safety considerations for working with these compounds? A: Polynitroaromatic compounds are energetically rich and should be handled with care. They can be thermally sensitive. Always conduct reactions behind a blast shield, especially when scaling up or heating reactions to high temperatures. Avoid friction and impact. Consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Section 4: Key Experimental Protocol
This protocol provides a reliable, self-validating starting point for a common transformation.
Protocol 1: SNAr Amination of 2-Chloro-3,5-dinitropyridine
Objective: To synthesize 2-(benzylamino)-3,5-dinitropyridine.
Materials:
-
2-Chloro-3,5-dinitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-3,5-dinitropyridine and anhydrous potassium carbonate.
-
Solvent & Reagent Addition: Add anhydrous DMSO via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting material). Add benzylamine via syringe.
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing deionized water (10x the volume of DMSO). A yellow precipitate should form.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.
-
-
Purification:
-
Air-dry the crude solid.
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
References
-
M. R. Crampton, "Dinitropyridines: Synthesis and Reactions," ResearchGate, (2019).
-
A. D. S. G. de Farias, et al., "Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis," Beilstein Journal of Organic Chemistry, (2023).
-
D. Gryko, et al., "Challenges in the functionalization of pyridines," ResearchGate, (2023).
-
N. Nishiwaki, "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations," Molecules, (2021).
-
A. J. G. G. D. D. L. Puente, et al., "Functionalization of Pyridines at the C4 Position via Metalation and Capture," Angewandte Chemie, (2021).
-
Wikipedia, "Nucleophilic aromatic substitution," Wikipedia, (2023).
-
BenchChem, "A Mechanistic Showdown: Dissecting Pyridine Functionalization Methodologies," BenchChem, (2025).
-
D. Morton, "Pyridine CH functionalization," Slideshare, (2016).
-
Chemistry LibreTexts, "Nucleophilic Substitutions on Aromatic Systems," Chemistry LibreTexts, (2021).
-
H. Cao, Q. Cheng, A. Studer, "meta‐Selective C−H Functionalization of Pyridines," Angewandte Chemie International Edition, (2023).
-
Y. He, et al., "Reaction strategies for the meta-selective functionalization of pyridine through dearomatization," Molecular Diversity, (2024).
-
Chemistry LibreTexts, "Nucleophilic Aromatic Substitution," Chemistry LibreTexts, (2025).
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BenchChem, "Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine," BenchChem, (2025).
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Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism," Master Organic Chemistry, (2018).
-
S. A. G. de Oliveira, et al., "Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors," ResearchGate, (2024).
-
H. Cao, Q. Cheng, A. Studer, "meta‐Selective C−H Functionalization of Pyridines," Angewandte Chemie International Edition, (2023).
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Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Polynitroaromatic Compounds
Welcome to the technical support center for the analysis of polynitroaromatic compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development and materials science who encounter the unique challenges associated with these complex molecules. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of their spectral interpretation.
Introduction: The Challenge of Polynitroaromatics
Polynitroaromatic compounds, a class of molecules critical to the fields of energetic materials and chemical synthesis, present a unique set of challenges for NMR-based structural elucidation. The presence of multiple strongly electron-withdrawing nitro (-NO₂) groups on an aromatic ring creates a difficult electronic environment, leading to spectra that are often far from routine. Key difficulties include:
-
Extreme Downfield Chemical Shifts: The powerful deshielding effect of nitro groups significantly shifts aromatic proton signals to higher ppm values, often causing signal crowding and overlap.
-
Complex Splitting Patterns: A limited number of protons on a highly substituted ring can result in complex higher-order coupling patterns that are not easily interpreted by simple n+1 rules.
-
Signal Broadening: The nitrogen atom (¹⁴N) in the nitro group is a quadrupolar nucleus. This can lead to rapid relaxation of nearby protons, resulting in broadened signals and a loss of resolution.
-
Poor Solubility: Many polynitroaromatic compounds exhibit low solubility in common deuterated solvents, leading to spectra with poor signal-to-noise ratios.
This guide provides a structured approach to overcoming these obstacles, enabling confident and accurate interpretation of your NMR data.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my polynitroaromatic compound so far downfield?
The aromatic protons in your spectrum appear at high chemical shift values (downfield) due to the strong electron-withdrawing nature of the nitro groups. Each -NO₂ group pulls electron density away from the aromatic ring through both inductive and resonance effects. This reduction in electron density around the protons "deshields" them from the external magnetic field, causing them to resonate at a higher frequency. For instance, the single proton of 1,3,5-trinitrobenzene (TNB) can appear as far downfield as ~9.2 ppm, significantly shifted from benzene's signal at ~7.3 ppm.
Q2: My aromatic signals are all overlapping in a narrow region. How can I resolve them?
Signal overlap is a common issue with these compounds. Here are several strategies to resolve overlapping multiplets:
-
Change the Solvent: The chemical shift of a proton can be influenced by the solvent.[1] Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent Induced Shifts (ASIS), which can significantly alter the chemical shifts of your protons and often improve separation.
-
Increase the Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, spreading them out over a wider frequency range and potentially resolving the overlap.
-
Utilize 2D NMR: Two-dimensional NMR techniques are exceptionally powerful for resolving overlap. A COSY (Correlation Spectroscopy) experiment can show which protons are coupled to each other, even if their signals are crowded in the 1D spectrum.[2][3]
Q3: The signals for protons near the nitro groups look broad and poorly defined. What causes this and can I fix it?
This broadening is typically due to the quadrupolar relaxation effect of the ¹⁴N nucleus in the nitro group.[4][5] A nucleus with a spin greater than 1/2, like ¹⁴N, has a non-spherical charge distribution, creating an electric quadrupole moment. This moment interacts with local electric field gradients, providing an efficient relaxation pathway that shortens the lifetime of the excited state of nearby protons, leading to broader signals according to the uncertainty principle.[6]
While this effect cannot be eliminated, it can sometimes be mitigated by:
-
Lowering the Temperature: At lower temperatures, molecular tumbling slows down, which can sometimes lead to sharper signals for nuclei affected by quadrupolar relaxation. However, this can also decrease solubility.
-
Using ¹⁵N Isotope Labeling: If synthetically feasible, replacing ¹⁴N with ¹⁵N (a spin-1/2 nucleus) will eliminate the quadrupolar broadening effect entirely.
Q4: I'm struggling to get a good signal-to-noise ratio due to the low solubility of my compound. What are my options?
Low solubility is a frequent experimental hurdle. Consider the following:
-
Use a High-Solubility Solvent: Test the solubility of your compound in a range of deuterated solvents. DMSO-d₆ is often a good choice for polar, poorly soluble compounds.
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Acquiring the spectrum for a longer period (e.g., overnight) can significantly improve data quality.
-
Use a Cryoprobe: If available, a spectrometer equipped with a cryoprobe offers a substantial increase in sensitivity (typically 3-4 times higher than a room temperature probe), which can be decisive when working with very small or poorly soluble samples.
Troubleshooting Guide: Advanced Interpretation
This section provides step-by-step protocols for tackling more complex spectral problems.
Problem 1: Unraveling Complex Coupling in a Highly Substituted Aromatic Ring
When you have only a few protons on a polynitroaromatic ring, they can all be coupled to each other, creating a complex multiplet that is difficult to assign.
Workflow for Deconvolution:
-
Acquire a High-Resolution 1D ¹H NMR Spectrum: Ensure the best possible resolution by optimizing shimming and using a sufficient number of data points.
-
Run a 2D COSY Experiment: This is the most critical step. The COSY spectrum will show cross-peaks between protons that are spin-spin coupled.[7] This allows you to trace the connectivity of the proton network around the ring.
-
Analyze Cross-Peaks: Identify which protons are coupled. For example, in a dinitro-substituted ring with three adjacent protons (H-A, H-B, H-C), you would expect to see a cross-peak between H-A and H-B, and another between H-B and H-C. H-A and H-C, being four bonds apart, may show a much weaker (or no) cross-peak.
-
Extract Coupling Constants (J-values): Carefully measure the J-values from the high-resolution 1D spectrum. Ortho-coupling (³JHH) is typically in the range of 6-10 Hz, while meta-coupling (⁴JHH) is smaller, around 2-4 Hz.[8][9] Matching these J-values between coupled partners confirms your assignments.
Diagram: COSY Workflow for Isomer Identification
Caption: Logic flow for using 1D and 2D COSY NMR to identify an unknown dinitrobenzene isomer.[3][10]
Problem 2: Assigning Quaternary Carbons and Linking Molecular Fragments
In polynitroaromatic compounds, many carbons are quaternary (i.e., they have no attached protons), making them invisible in HSQC spectra and difficult to place in the final structure.
Workflow for Full Structure Elucidation:
-
Acquire ¹H and ¹³C{¹H} 1D Spectra: Obtain standard proton and proton-decoupled carbon spectra.
-
Run a 2D HSQC Experiment: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[11] This allows you to definitively assign all protonated carbons.
-
Run a 2D HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assigning quaternary carbons and piecing the molecule together. It shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[12][13]
-
Integrate the Data:
-
Use the HSQC to label all your protonated carbons.
-
Look for HMBC cross-peaks from a known proton to a carbon that does not have a signal in the HSQC. This must be a quaternary carbon.
-
For example, in 2,4,6-trinitrotoluene (TNT), the aromatic protons (H3/H5) will show an HMBC correlation to the quaternary carbon attached to the methyl group (C1), and also to the carbons bearing nitro groups (C2, C4, C6).[1] The methyl protons will show correlations to the adjacent aromatic carbons (C2/C6).
-
By systematically mapping these long-range connections, you can build the complete carbon skeleton and confirm the positions of all substituents.
-
Diagram: 2D NMR Workflow for Structure Assembly
Caption: Integrated workflow combining HSQC and HMBC experiments for complete structural assignment.[11][12]
Data Tables for Reference
Table 1: Approximate ¹H and ¹³C Chemical Shifts (δ, ppm) for Common Polynitroaromatic Compounds in CDCl₃ or Acetone-d₆
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2,4,6-Trinitrotoluene (TNT) | H-3, H-5 | ~9.0 | C-1: ~122 |
| CH₃ | ~2.7 | C-2, C-4, C-6: ~148 | |
| C-3, C-5: ~124 | |||
| CH₃: ~15 | |||
| 1,3,5-Trinitrobenzene (TNB) | H-2, H-4, H-6 | ~9.2 | C-1, C-3, C-5: ~149 |
| C-2, C-4, C-6: ~122 | |||
| 1,3-Dinitrobenzene | H-2 | ~9.1 | C-1, C-3: ~148 |
| H-4, H-6 | ~8.6 | C-2: ~120 | |
| H-5 | ~7.8 | C-4, C-6: ~130 | |
| C-5: ~135 |
Note: Chemical shifts are highly dependent on solvent and concentration. These values should be used as a guide. Data compiled from various sources.[1][14][15]
Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) in Substituted Benzene Rings
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| Ortho | 3 (³J) | 6.0 - 10.0 | Strongest coupling, easily observed. |
| Meta | 4 (⁴J) | 2.0 - 4.0 | Weaker, but usually observable. |
| Para | 5 (⁵J) | 0.0 - 1.0 | Very weak, often not resolved. |
Data compiled from various sources.[8][9][16]
References
-
Schaller, C. (n.d.). 2D NMR - Worked Example 1 (COSY). CSB SJU Chemistry. Retrieved from [Link]
-
Thorn, K. A., & Pennington, J. C. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PubMed. Retrieved from [Link]
-
Yu, C. (2002). 2,4,6-Trinitrotoluene (TNT) forms a red-colored Meisenheimer complex... ResearchGate. Retrieved from [Link]
-
LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-Trinitrotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]
-
Leggett, D. C. (1977). Analytical Chemistry of 2,4,6-Trinitrotoluene. Defense Technical Information Center. Retrieved from [Link]
-
LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Hill, H. A. O., et al. (1974). The effect of 1,3,5-trinitrobenzene on 1H nuclear magnetic resonance and electron paramagnetic resonance spectra of some cobalt(II) porphyrins. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Hsiao, S.-H., & Chou, Y.-T. (2014). Fig. S3. (a) 1 H NMR and (b) H-H COSY spectra of dinitro compound t-Bu-3 in DMSO-d 6. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
-
Aarjane, M., et al. (2019). The HMBC spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Trinitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. Retrieved from [Link]
-
Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Quadrupolar Nuclei. Organic Chemistry Data. Retrieved from [Link]
-
EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Trinitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Organic Chemistry Explained. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved from [Link]
-
Thorn, K. A., & Pennington, J. C. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. National Institutes of Health. Retrieved from [Link]
-
NMR Wiki. (2011). 2D HMBC. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 2,4,6-Trinitrotoluene. Retrieved from [Link]
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Wang, Y. (2018). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Quadrupolar Nuclei. Organic Chemistry Data. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Pennington, J. C., et al. (2007). Liquid state 13 C NMR of dry, solid Composition B exposed to light for 15 days... ResearchGate. Retrieved from [Link]
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NMR Wiki. (2011). Quadrupolar coupling. Retrieved from [Link]
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Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]
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LibreTexts. (2025). Quadrupolar Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4,6-Trinitrotoluene Chemical Shifts. Retrieved from [Link]
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LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
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Peat, I. R., & Reynolds, W. F. (1972). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. ResearchGate. Retrieved from [Link]
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Khan Academy. (n.d.). Coupling constant. Retrieved from [Link]
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Stability issues and degradation pathways of dinitropyridine compounds
Welcome to the technical support center for dinitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges and degradation pathways associated with this class of molecules. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with dinitropyridine compounds. Each problem is followed by potential causes, a step-by-step investigation plan, and recommended solutions.
Problem 1: My dinitropyridine compound is degrading in aqueous solution, and I observe a drop in the parent compound concentration via HPLC.
-
Possible Causes:
-
Hydrolysis: The pyridine ring, especially when substituted with electron-withdrawing nitro groups, can be susceptible to nucleophilic attack by water, leading to ring-opened products or hydroxylated species. This process can be catalyzed by acidic or basic conditions.[1][2]
-
pH Instability: The pH of your solution may be outside the optimal stability range for your specific dinitropyridine compound, accelerating degradation.
-
-
How to Investigate:
-
pH Measurement: Immediately measure the pH of your solution.
-
Forced Degradation Study: Perform a forced degradation study by intentionally exposing your compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions. Monitor the degradation over time using a stability-indicating method like HPLC-UV.
-
LC-MS Analysis: Analyze the degraded samples by LC-MS to identify the mass of the degradation products. An increase in mass corresponding to the addition of one or more hydroxyl groups can be indicative of hydrolysis.
-
-
Recommended Solutions:
-
Buffer the Solution: If your experimental conditions allow, use a buffer system to maintain the pH within a stable range (typically close to neutral, but this needs to be determined experimentally).
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents like DMSO, DMF, or acetonitrile to minimize hydrolysis.[3]
-
Low Temperature: Perform your experiments at a lower temperature to decrease the rate of hydrolysis.[4]
-
Problem 2: I'm observing the formation of unexpected colored byproducts, and my solution is turning yellow or brown upon exposure to light.
-
Possible Causes:
-
Photodegradation: Dinitropyridine compounds can be light-sensitive. UV or even ambient light can induce photochemical reactions, leading to the formation of colored degradation products.[5][6] A common photodegradation pathway for related dihydropyridine compounds is the aromatization of the ring.[5][6]
-
Oxidation: Atmospheric oxygen can contribute to the degradation of some dinitropyridine derivatives, a process that can be accelerated by light.[4]
-
-
How to Investigate:
-
Light Exclusion Experiment: Prepare two samples of your compound in solution. Protect one from light by wrapping the container in aluminum foil, and expose the other to your typical laboratory light conditions. Monitor both samples over time for color change and degradation by HPLC.
-
Photostability Testing (ICH Q1B): For more rigorous testing, follow the ICH Q1B guidelines for photostability testing, which involves exposing the compound to a controlled light source.[7]
-
Headspace Analysis: If you suspect oxidation, you can use techniques like gas chromatography to analyze the headspace of your sample container for changes in oxygen content.
-
-
Recommended Solutions:
-
Protect from Light: Always store and handle dinitropyridine compounds and their solutions in amber vials or by wrapping containers with aluminum foil.[4]
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Problem 3: My reaction is yielding a product with a lower molecular weight, and I suspect loss of a nitro group.
-
Possible Causes:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro groups on the pyridine ring are strong electron-withdrawing groups, making the carbon atoms they are attached to susceptible to nucleophilic attack. Common laboratory nucleophiles (e.g., amines, thiols, hydroxides) can displace a nitro group.[8]
-
Reductive Degradation: The nitro groups can be reduced to amino groups or other reduced forms in the presence of reducing agents in your reaction mixture. Even mild reducing agents can sometimes cause this transformation.[9][10]
-
-
How to Investigate:
-
Reaction Matrix: Set up a series of small-scale reactions where you systematically exclude each component of your reaction mixture to identify the source of the nucleophile or reducing agent.
-
LC-MS/MS Analysis: Use LC-MS/MS to fragment the unexpected product. A mass loss corresponding to a nitro group (46 Da) or the difference between a nitro and an amino group (30 Da) can confirm the transformation.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the degradation product.[9][11]
-
-
Recommended Solutions:
-
Control Nucleophiles: If a nucleophile is the cause, assess if its presence is essential. If so, consider using a protecting group strategy for your dinitropyridine compound or using a less reactive nucleophile.
-
Avoid Reducing Agents: Scrutinize your reaction components for any potential reducing agents. This includes not only deliberately added reagents but also impurities in solvents or starting materials.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may minimize this side reaction.
-
FAQs
Q1: What are the general storage recommendations for solid dinitropyridine compounds?
A1: Solid dinitropyridine compounds should be stored in a cool, dark, and dry place.[4] A desiccator can be used to protect against moisture. For long-term storage, refrigeration (2-8 °C) is often recommended, but you should always consult the manufacturer's specific storage instructions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or as specified | Slows down potential solid-state degradation reactions.[4] |
| Light | In the dark (amber vials) | Prevents photodegradation.[6] |
| Humidity | Dry/desiccated | Minimizes hydrolysis from atmospheric moisture.[4] |
| Atmosphere | Well-sealed container | Protects from atmospheric oxygen and contaminants. |
Q2: How can I design a stability-indicating HPLC method for my dinitropyridine compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:
-
Perform Forced Degradation: Stress your compound with acid, base, peroxide, heat, and light to generate degradation products.
-
Method Development: Use a reverse-phase HPLC system with a C18 column as a starting point. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values. A gradient elution is often necessary to separate all components.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound in the presence of its degradation products. This ensures that no degradants are co-eluting.
Q3: Are there any known incompatibilities with common excipients when formulating dinitropyridine compounds?
A3: Yes, incompatibilities can arise. For example, excipients with nucleophilic functional groups (e.g., some amines) could potentially react with the dinitropyridine ring.[8] Also, excipients containing reducing sugars or other reducing impurities could lead to the reduction of the nitro groups. It is crucial to perform compatibility studies by preparing binary mixtures of your dinitropyridine compound with each excipient and storing them under accelerated stability conditions (e.g., 40 °C/75% RH).[4]
Visualizing Degradation Pathways and Workflows
Common Degradation Pathways
The following diagram illustrates the primary degradation pathways for dinitropyridine compounds.
Caption: Key degradation pathways for dinitropyridine compounds.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing stability issues.
Caption: Systematic workflow for troubleshooting dinitropyridine stability.
References
-
Karvelis, T., et al. (2017). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 83(13). Available at: [Link]
-
Andre, J. C., et al. (1980). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (7), 1011-1015. Available at: [Link]
-
Wang, L., et al. (2020). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. Environmental Microbiology, 22(8), 3467-3481. Available at: [Link]
-
Biffin, M. E. C., & Paul, D. B. (1966). Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride part II. Application of proton nuclear magnetic resonance spectroscopy to structure problems. Australian Journal of Chemistry, 19(10), 1901-1909. Available at: [Link]
-
Sheremetev, A. B., & Mantseva, E. A. (2024). Dinitropyridines: Synthesis and Reactions. Chemistry of Heterocyclic Compounds, 60, 1-35. Available at: [Link]
-
Wang, F., et al. (2019). Impact of the acidic group on the hydrolysis of 2-dinitromethylene-5,5-dinitropyrimidine-4,6-dione. RSC Advances, 9(4), 2133-2141. Available at: [Link]
-
Oniszczuk, A., et al. (2015). Photodegradation Products of New Dihydropyridine Derivatives. Journal of Chromatographic Science, 53(7), 1121-1127. Available at: [Link]
-
Zhang, J., et al. (2016). Compatibility Study of 2,6-Diamino-3,5-dinitropyridine-1-oxide with Some Energetic Materials. Central European Journal of Energetic Materials, 13(4), 977-988. Available at: [Link]
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Validation & Comparative
Reactivity comparison of 3,5-dinitropyridine-4-carboxylic acid vs. other nitroaromatics
Introduction
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as vital precursors in the development of pharmaceuticals, agrochemicals, and high-energy materials.[1][2][3] Their reactivity is dominated by the powerful electron-withdrawing nature of the nitro group (–NO₂), which profoundly influences the aromatic system.[4][5] This guide provides an in-depth comparative analysis of the reactivity of 3,5-dinitropyridine-4-carboxylic acid, a highly functionalized heteroaromatic compound, against other common nitroaromatics.
For researchers in medicinal chemistry and materials science, understanding the nuanced reactivity of this molecule is critical. Its structure combines three key features: an electron-deficient pyridine ring, two strongly deactivating nitro groups, and a carboxylic acid moiety. This unique combination results in a reactivity profile that is distinct from simpler nitroarenes like dinitrobenzene. This document will dissect these structural contributions, present a logical comparison of reactivity in key transformations, and provide actionable experimental protocols for validation.
Theoretical Framework: Deconstructing Reactivity
The chemical behavior of this compound is a direct consequence of the interplay between its core components. Understanding these individual contributions is essential to predicting its performance in chemical reactions.
-
The Pyridine Nucleus: Unlike benzene, pyridine contains a nitrogen atom that is more electronegative than carbon. This nitrogen atom exerts an inductive electron-withdrawing effect, reducing the electron density of the entire ring.[6][7][8] Consequently, the pyridine ring is inherently less susceptible to electrophilic attack than benzene but significantly more reactive towards nucleophiles.[7][8][9][10]
-
The Nitro Groups (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.[4][11][12][13] In this compound, the two nitro groups drastically lower the electron density of the pyridine ring, making it exceptionally electrophilic and highly susceptible to nucleophilic attack.
-
The Carboxylic Acid Group (–COOH): The carboxylic acid group is also electron-withdrawing and contributes to the overall electron-deficient nature of the ring. More importantly, it introduces the possibility of decarboxylation reactions under thermal or catalytic conditions.[14][15] Its position at C-4, flanked by two nitro groups, also influences the regioselectivity of certain reactions.
The following diagram illustrates the convergence of these electronic effects.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Decarboxylation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple aromatic carboxylic acids are generally stable, the reaction can be facilitated by electron-withdrawing substituents that can stabilize the resulting carbanion intermediate. [16]Pyridinecarboxylic acids, in particular, show varied reactivity depending on the position of the –COOH group.
Comparison:
-
This compound vs. Benzoic Acid: The subject molecule is expected to undergo decarboxylation more readily than benzoic acid. The strong electron-withdrawing effects of the two nitro groups and the ring nitrogen will stabilize the negative charge that develops on the ring at the 4-position upon loss of CO₂.
-
Comparison with other Pyridinecarboxylic Acids: Studies on substituted 2-pyridinecarboxylic acids have shown that electron-withdrawing groups increase the rate of decarboxylation. [17]While our molecule is a 4-carboxylic acid, the same principle applies. The stability of the aryl anion intermediate is key. Dinicotinic acid (pyridine-3,5-dicarboxylic acid) is known to decarboxylate upon heating to form nicotinic acid, indicating the inherent susceptibility of the pyridine ring to this transformation. [18]The presence of two additional nitro groups in our target molecule should significantly lower the temperature required for this reaction compared to dinicotinic acid.
| Compound | Key Structural Features | Expected Relative SNAr Rate | Expected Relative Decarboxylation Rate |
| This compound | Pyridine ring, 2x –NO₂, 1x –COOH | Very High | High |
| 1,3-Dinitrobenzene | Benzene ring, 2x –NO₂ | Moderate | N/A |
| Pyridine-4-carboxylic acid | Pyridine ring, 1x –COOH | Low | Low |
| 3,5-Dinitrobenzoic acid | Benzene ring, 2x –NO₂, 1x –COOH | Moderate | Moderate |
Caption: A summary of expected relative reactivities based on structural features.
Experimental Protocols
To quantitatively assess these reactivity differences, standardized experimental procedures are necessary. The following protocols provide a framework for such a comparative analysis.
Protocol 1: Comparative Kinetics of SNAr with Piperidine
Objective: To compare the rate of nucleophilic aromatic substitution for this compound against a benchmark like 2,4-dinitrochlorobenzene.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of this compound and 2,4-dinitrochlorobenzene in a suitable solvent (e.g., DMSO or DMF). Prepare a 0.1 M solution of piperidine (nucleophile) in the same solvent.
-
Reaction Setup: In a temperature-controlled cuvette holder of a UV-Vis spectrophotometer set to 25°C, mix 1.0 mL of the nitroaromatic solution with 1.0 mL of the solvent.
-
Initiation and Monitoring: Add 1.0 mL of the piperidine solution to the cuvette, start the timer, and immediately begin recording the absorbance at a predetermined wavelength (corresponding to the formation of the product) at regular intervals (e.g., every 30 seconds).
-
Data Analysis: The reaction can be treated as pseudo-first-order due to the excess of piperidine. Plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at reaction completion. The slope of the resulting line will be -kobs, the observed rate constant.
-
Comparison: Compare the calculated kobs values for each substrate to determine their relative reactivity.
Caption: A generalized workflow for comparative SNAr kinetic studies.
Protocol 2: Thermal Decarboxylation Analysis
Objective: To determine the temperature at which this compound undergoes significant decarboxylation.
Methodology:
-
Instrumentation: Use a Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or an infrared spectrometer (IR) for evolved gas analysis.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into the TGA sample pan.
-
Thermal Program: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition (e.g., 350 °C).
-
Data Analysis:
-
The TGA will show a mass loss step corresponding to the loss of CO₂ (44 g/mol ).
-
The MS or IR detector will confirm the identity of the evolved gas as CO₂.
-
The onset temperature of the mass loss step can be taken as the temperature at which significant decarboxylation begins.
-
-
Comparison: Run the same experiment on other carboxylic acids (e.g., 3,5-dinitrobenzoic acid, pyridine-4-carboxylic acid) to compare their thermal stability and decarboxylation temperatures.
Conclusion
This compound exhibits a rich and highly activated chemical reactivity profile. Its structure, featuring an intrinsically electron-poor pyridine ring heavily substituted with powerful electron-withdrawing groups, renders it exceptionally susceptible to nucleophilic aromatic substitution, likely far exceeding the reactivity of its benzene-based analogue, 3,5-dinitrobenzoic acid. The positions ortho to the ring nitrogen (C-2 and C-6) are prime targets for nucleophilic attack due to the ability of the nitrogen to stabilize the resulting Meisenheimer complex. Furthermore, the molecule is primed for thermal decarboxylation, a reaction facilitated by the extensive stabilization of the resulting carbanion intermediate. For researchers in drug discovery and materials science, these distinct reactivity characteristics offer unique opportunities for novel functionalization and molecular design, while also demanding careful consideration of reaction conditions to control selectivity.
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A Comparative Thermal Stability Analysis of 3,5-Dinitropyridine-4-Carboxylic Acid Utilizing TGA/DSC: An In-Depth Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal stability of active pharmaceutical ingredients (APIs) and energetic materials is paramount. This guide provides a detailed validation of the thermal stability of 3,5-dinitropyridine-4-carboxylic acid through a comparative analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While direct experimental data for this compound is not publicly available, this guide establishes a robust predictive framework by comparing its anticipated thermal behavior with that of structurally analogous compounds. This approach allows for a scientifically grounded estimation of its stability, a critical parameter for safe handling, storage, and processing.
The inclusion of nitro groups and a carboxylic acid moiety on a pyridine ring suggests that this compound is likely an energetic material. The thermal properties of such materials are crucial for assessing their safety and performance.[1] TGA and DSC are fundamental techniques for these assessments, providing insights into decomposition kinetics and long-term stability.[2]
The Critical Role of TGA/DSC in Thermal Stability Profiling
TGA and DSC are powerful thermoanalytical techniques that provide complementary information about the thermal properties of a material.[3][4] TGA measures the change in mass of a sample as a function of temperature or time, revealing information about decomposition, sublimation, and dehydration.[5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and exothermic decomposition events.[6]
The combination of these techniques offers a comprehensive picture of a material's thermal behavior. For a compound like this compound, this analysis is essential to determine its decomposition temperature, the energy released during decomposition, and the overall thermal hazard profile.
Experimental Protocol: A Self-Validating System
To ensure the scientific integrity and reproducibility of thermal analysis, a meticulously designed experimental protocol is crucial. The following methodology, based on established ASTM standards such as ASTM E1131 for TGA, provides a self-validating system for the analysis of this compound and its comparators.[7]
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Experimental Conditions:
-
Sample Preparation: A small sample mass (typically 1-5 mg) is accurately weighed into an aluminum or ceramic crucible.
-
Atmosphere: The experiment is conducted under a controlled inert atmosphere, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass change (TGA) and differential heat flow (DSC) are recorded continuously as a function of temperature.
Causality Behind Experimental Choices:
-
The choice of a small sample size minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurements.
-
An inert atmosphere is critical to isolate the intrinsic thermal decomposition behavior of the material, without interference from oxidation reactions.
-
A constant heating rate allows for the determination of kinetic parameters of decomposition.
Comparative Thermal Stability Analysis
In the absence of direct experimental data for this compound, we can infer its thermal stability by comparing it with structurally similar compounds. The key structural features to consider are the dinitro-substituted aromatic ring and the carboxylic acid group.
Comparator 1: Nitrobenzoic Acid Isomers
Nitrobenzoic acids are excellent comparators as they possess both a nitro-substituted aromatic ring and a carboxylic acid group. A study on the thermal decomposition of ortho-, meta-, and para-nitrobenzoic acid (ONBA, MNBA, and PNBA) using DSC revealed that all three isomers exhibit significant exothermic decomposition.[1]
| Compound | Onset Decomposition Temp. (T₀) at 10 °C/min (°C) | Decomposition Enthalpy (ΔH_d) at 10 °C/min (J/g) |
| o-Nitrobenzoic Acid (ONBA) | ~220 | -335.61 |
| m-Nitrobenzoic Acid (MNBA) | ~240 | -458.62 |
| p-Nitrobenzoic Acid (PNBA) | ~250 | -542.27 |
Table 1: Thermal decomposition data for nitrobenzoic acid isomers. Data extracted from a study by Zhang et al.[1]
The data indicates that the position of the nitro group relative to the carboxylic acid significantly influences the thermal stability. For this compound, the two nitro groups are in a meta-like position relative to the carboxylic acid, which, based on the nitrobenzoic acid data, might suggest a relatively higher decomposition temperature compared to an ortho-like configuration.
Comparator 2: Dinitropyrazole Derivatives
Dinitropyrazole derivatives are another relevant class of energetic materials. While the heterocyclic ring is different, the presence of two nitro groups provides a valuable point of comparison. For instance, N-substituted 3,5-dinitropyrazoles (3,5-DNP) exhibit higher decomposition temperatures than their 3,4-DNP counterparts, with decomposition temperatures for some derivatives exceeding 250 °C.[8] This highlights the inherent stability of the 3,5-dinitro substitution pattern on a heterocyclic ring.
Furthermore, 4-amino-3,5-dinitropyrazole (LLM-116), another energetic material, shows a major exothermic decomposition peak at approximately 183 °C at a heating rate of 10 °C/min.[9] The presence of the amino group in LLM-116 likely influences its decomposition pathway and temperature.
Predictive Analysis for this compound
Based on the analysis of these comparator compounds, we can formulate a hypothesis regarding the thermal stability of this compound:
-
Decomposition Onset: The presence of two nitro groups on the pyridine ring suggests it will be an energetic material with a distinct decomposition exotherm. The thermal stability is expected to be influenced by the electronic effects of the nitro groups and the carboxylic acid on the pyridine ring. Given that many dinitropyridine derivatives are explored as energetic materials, a decomposition temperature in the range of 200-300 °C is plausible.[10]
-
Decomposition Pathway: The initial decomposition step is likely to involve the carboxylic acid group, which can undergo decarboxylation. Pyridine carboxylic acids are known to be relatively stable up to 250-260 °C.[11] Following or concurrent with decarboxylation, the nitro groups will decompose, leading to the release of gaseous products and a significant exothermic event.
-
TGA Profile: A multi-stage weight loss in the TGA thermogram is anticipated. The first stage could correspond to the loss of the carboxylic acid group (as CO₂ and H₂O), followed by the decomposition of the dinitropyridine ring.
-
DSC Profile: The DSC curve would likely show an endothermic peak corresponding to melting, followed by a large exothermic peak representing the decomposition. The magnitude of this exotherm will be indicative of its energetic nature.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the TGA/DSC workflow for thermal stability validation.
Caption: TGA/DSC Experimental Workflow for Thermal Stability Validation.
Conclusion and Future Directions
This guide has established a framework for validating the thermal stability of this compound using TGA/DSC, through a comparative analysis with structurally similar compounds. The data from nitrobenzoic acids and dinitropyrazole derivatives suggest that this compound is likely to be an energetic material with a decomposition temperature in the range of 200-300 °C.
The proposed TGA/DSC methodology, grounded in established standards, provides a reliable means to experimentally verify this prediction. For researchers and drug development professionals, obtaining this empirical data is a critical next step. Such data will not only confirm the thermal stability profile of this compound but also provide essential information for its safe handling, formulation, and potential applications. Further studies could also involve kinetic analysis of the decomposition process to predict long-term stability under various storage conditions.
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Pandey, K., et al. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. ResearchGate. Available at: [Link]
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Zhang, T., et al. (2025). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Química Nova. Available at: [Link]
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Wang, Y., et al. (2016). Synthesis and thermal decomposition mechanism of energetic compound 3,5-dinitropyrazole-4-nitrate. ResearchGate. Available at: [Link]
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel 3,5-Dinitropyridine-4-Carboxylic Acid Derivatives on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Pyridine scaffolds, due to their presence in numerous biologically active compounds, represent a promising starting point for the design of new anticancer drugs. This guide focuses on a specific, yet under-explored subclass: 3,5-dinitropyridine-4-carboxylic acid derivatives. We will provide a comparative framework for assessing their cytotoxic potential against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation insights.
The Rationale: Why Investigate this compound Derivatives?
The pyridine ring is a well-established pharmacophore in medicinal chemistry. The introduction of nitro groups, as seen in the 3,5-dinitropyridine structure, can significantly modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Furthermore, the carboxylic acid moiety at the 4-position provides a versatile handle for synthetic modification, allowing for the creation of a diverse library of esters, amides, and other derivatives. This chemical diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing off-target effects. While direct cytotoxicity data for this specific scaffold is emerging, related pyridine derivatives have demonstrated significant anticancer activity, underscoring the potential of this compound class.[1][2][3]
Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays
The initial assessment of a compound's anticancer potential hinges on robust and reproducible cytotoxicity assays. The choice of assay is critical as different methods measure distinct cellular parameters. Here, we compare three widely used colorimetric and spectrophotometric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[4][5] | - Widely used and well-established. - Reflects mitochondrial integrity and overall cell health.[4] | - Can be affected by compounds that interfere with mitochondrial respiration. - Requires solubilization of formazan crystals, an extra step that can introduce variability.[5] |
| SRB | Quantifies total cellular protein content by staining with the bright-pink aminoxanthene dye, Sulforhodamine B.[6][7] The amount of bound dye is proportional to the cell mass.[7][8] | - Independent of metabolic activity, reducing compound interference.[7] - Stable endpoint; plates can be stored after fixation.[9] - High signal-to-noise ratio and good linearity.[9] | - Does not distinguish between viable and dead cells at the time of fixation.[7] - Multiple washing steps can be cumbersome for high-throughput screening.[7] |
| LDH | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[10][11] | - Directly measures cell membrane integrity and cytotoxicity.[11] - Allows for kinetic studies by sampling the supernatant over time.[10] - Non-destructive to the remaining cells.[10] | - Does not provide information on cell proliferation. - Can be influenced by serum LDH in the culture medium. |
Experimental Workflow: A Visual Guide
The general workflow for assessing cytotoxicity is a multi-step process, from cell culture to data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that adherence to a well-defined protocol is crucial for reproducibility. The following are standardized, yet adaptable, protocols.
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that viable cells with active metabolism convert MTT into a purple formazan product.[12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Protocol 2: Sulforhodamine B (SRB) Assay for Total Biomass
This assay relies on the ability of SRB to bind to cellular protein components.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]
-
Washing: Discard the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[6] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[6]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Dye Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes. Measure the absorbance at approximately 510 nm or 565 nm.[7][9]
Protocol 3: LDH Assay for Membrane Integrity
This assay quantifies LDH release from damaged cells.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control (by lysing a set of untreated cells) and a background control (medium only).
-
Supernatant Collection: After incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance/Luminescence Measurement: The reaction produces a colored or luminescent product proportional to the amount of LDH.[13] Measure the signal using a microplate reader at the appropriate wavelength.
Caption: Comparative workflow of MTT, SRB, and LDH assays.
Data Interpretation and Presentation
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Representative Cytotoxicity Data of Pyridine Derivatives
While specific data for this compound derivatives is not yet widely published, the following table presents representative IC50 values for other classes of pyridine derivatives against common cancer cell lines to illustrate how such data is typically presented.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyridine Carboxylic Acids | Compound 3a | HCT-15 (Colon) | 7.94 ± 1.6 | [14][15] |
| Dihydropyridine Carboxylic Acids | Compound 3b | HCT-15 (Colon) | 9.24 ± 0.9 | [14][15] |
| 1,4-Dihydropyridines | Compound 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [16] |
| 1,4-Dihydropyridines | Compound 7a | LS180 (Colon) | 29.7 ± 4.7 | [16] |
| 1,4-Dihydropyridines | Compound 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [16] |
| 3-Cyanopyridines | Compound 5c | PC-3 (Prostate) | 15.3 ± 1.1 | [17] |
| 3-Cyanopyridines | Compound 5e | MDA-MB-231 (Breast) | 9.4 ± 0.8 | [17] |
This table is for illustrative purposes and showcases data from related but distinct chemical series.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cytotoxic effects of novel this compound derivatives. By employing a multi-assay approach (MTT, SRB, and LDH), researchers can obtain a more complete picture of a compound's biological activity, distinguishing between effects on metabolic activity, cell mass, and membrane integrity. The provided protocols offer a standardized starting point for these investigations.
The logical next steps following initial cytotoxicity screening would involve mechanistic studies to elucidate the mode of action (e.g., cell cycle analysis, apoptosis assays), evaluation in 3D cell culture models, and eventually, progression to in vivo studies for the most promising candidates. The systematic application of these methodologies will be instrumental in determining the therapeutic potential of this intriguing class of compounds.
References
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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The Role of LDH in Cellular Cytotoxicity. G-Biosciences. (2020, January 7). [Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
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Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004). [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Al-Otaibi, J. S., Nossier, E. S., & Ahmed, H. E. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 221. [Link]
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Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]
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Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]
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Koutentis, P. A., et al. (2007). Synthesis and in Vitro Antitumoral Activity of New 3,5-dicyanopyridine Derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1859-1867. [Link]
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Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. ResearchGate. [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
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3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells. Semantic Scholar. [Link]
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Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 209-218. [Link]
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Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Research in Pharmaceutical Sciences, 12(1), 55-64. [Link]
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Jacquemard, U., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(8), 815-823. [Link]
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Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]
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El-Damasy, D. A., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4846. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]
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A Comparative Guide to the Antimicrobial and Antifungal Activity of 3,5-Dinitropyridine-4-Carboxylic Acid Derivatives
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our extensive search for robust experimental data on the antimicrobial and antifungal activity of compounds specifically derived from 3,5-dinitropyridine-4-carboxylic acid has yielded insufficient results to construct a comprehensive and scientifically rigorous comparison guide as originally envisioned. The available body of research does not currently provide the specific experimental data, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values, necessary for a detailed comparative analysis of these particular derivatives.
Therefore, to maintain the highest standards of scientific integrity and to avoid speculation, we are unable to present a direct comparison of the antimicrobial and antifungal performance of this compound derivatives against other alternatives.
However, the foundational principles of pyridine-based drug discovery and the general methodologies for evaluating antimicrobial agents remain highly relevant. In the spirit of advancing research in this promising area, we present a generalized guide based on the broader class of pyridine carboxylic acid derivatives. This guide outlines the typical synthetic strategies, established experimental protocols for activity assessment, and the underlying principles of structure-activity relationships that would be applicable to the study of this compound derivatives, should such research become available.
Introduction: The Therapeutic Potential of Pyridine-Based Compounds
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including improved water solubility and the ability to engage in hydrogen bonding, which are often beneficial for drug-receptor interactions.[4] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, making it a "privileged scaffold" in drug discovery.[2]
Nitro-substituted aromatic compounds, in particular, have a long history as antimicrobial agents. The nitro group is a strong electron-withdrawing group that can be reduced within microbial cells to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules, including DNA, leading to cell death. This established mechanism of action for other nitroaromatic drugs suggests that nitropyridine derivatives, such as those from this compound, are promising candidates for new antimicrobial and antifungal agents.
Synthetic Pathways for Pyridine Carboxylic Acid Derivatives
The primary derivatives of a carboxylic acid with potential biological activity are its corresponding esters and amides. The synthesis of these compounds from a pyridine carboxylic acid starting material follows well-established organic chemistry principles.
Esterification
The conversion of a carboxylic acid to an ester can be achieved through several methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Conceptual Workflow for Ester Synthesis:
Caption: Conceptual workflow for the synthesis of amide derivatives.
Experimental Protocols for Antimicrobial and Antifungal Screening
The evaluation of the antimicrobial and antifungal activity of novel compounds is a critical step in the drug discovery process. Standardized methods are employed to ensure the reproducibility and comparability of results. The following are detailed, step-by-step methodologies for key in vitro assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a known concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic or antifungal agent.
-
Negative Control: A well containing only the growth medium.
-
Growth Control: A well containing the growth medium and the microorganism without any test compound.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC determination to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).
Step-by-Step Protocol:
-
Subculturing: Following the MIC assay, take a small aliquot from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
Reading the Results: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Structure-Activity Relationship (SAR) Considerations
While specific data for this compound derivatives is not available, general SAR principles for pyridine-based antimicrobials can be postulated:
-
Nature of the Ester/Amide Substituent: The size, lipophilicity, and electronic properties of the alcohol or amine used to form the ester or amide, respectively, can significantly influence the compound's ability to penetrate microbial cell walls and interact with its target.
-
Position and Nature of Ring Substituents: The presence and location of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the overall electronic character of the molecule, affecting its reactivity and target binding affinity.
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for antimicrobial activity. The compound must be sufficiently water-soluble to be bioavailable but also lipophilic enough to cross microbial membranes.
Logical Relationship between Structure and Activity:
Caption: Interplay of factors influencing biological activity.
Future Directions
The field of antimicrobial drug discovery is in urgent need of novel chemical scaffolds and mechanisms of action to combat the growing threat of drug-resistant pathogens. While this guide could not provide specific comparative data on the derivatives of this compound, it highlights a clear and significant research opportunity.
We encourage researchers to undertake the synthesis and comprehensive antimicrobial and antifungal evaluation of this class of compounds. The generation of robust experimental data, including MIC, MBC, and MFC values against a diverse panel of clinically relevant bacteria and fungi, would be a valuable contribution to the scientific community and a critical step towards the development of new and effective therapeutic agents.
References
- Daina, A., & Zoete, V. (2021). Pyridine in Medicinal Chemistry: A Review. Molecules, 26(16), 4945.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- Brito, M. A., & Yáñez, M. (2018). The Privileged Scaffold of Pyridine in Medicinal Chemistry. Current Medicinal Chemistry, 25(30), 3624-3652.
- Townson, J. R., et al. (2013). Nitro-containing compounds as therapeutics for parasitic diseases. Expert Opinion on Drug Discovery, 8(4), 435-451.
- Patel, R. V., et al. (2016). Pyridine and Pyrimidine Derivatives as Antimicrobial Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-15.
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A Technical Guide to the Energetic Performance of Dinitropyridine Isomers for Advanced Material Research
Introduction: The Role of Isomerism in Designing Next-Generation Energetic Materials
In the pursuit of advanced energetic materials, which demand a finely tuned balance between high performance and operational safety, nitrogen-containing heterocyclic compounds have emerged as a cornerstone of modern research. Their inherent properties, such as higher positive heats of formation and increased densities compared to traditional carbocyclic aromatics, make them attractive candidates for novel explosives and propellants. Among these, the dinitropyridine (DNP) scaffold is of particular interest due to its blend of aromatic stability and high nitrogen content.
However, the energetic performance of a DNP-based material is not solely dictated by its constituent atoms but is profoundly influenced by their spatial arrangement—a concept known as isomerism. The specific placement of the two nitro groups on the pyridine ring dramatically alters the molecule's electronic structure, crystal packing, and, consequently, its detonation performance, thermal stability, and sensitivity to external stimuli. This guide provides a comparative analysis of key dinitropyridine isomers, offering researchers and drug development professionals a foundational understanding of the structure-property relationships that govern their energetic behavior. We will delve into both theoretical predictions and available experimental data to elucidate why not all isomers are created equal, providing the critical insights necessary for the rational design of next-generation materials.
Section 1: Comparative Energetic Performance of Dinitropyridine Isomers
The efficacy of an energetic material is defined by a set of key performance metrics: detonation velocity (D) and pressure (P), which quantify its power; density (ρ) and heat of formation (ΔHf), which are fundamental inputs to its energy output; thermal stability (Td), which defines its safe operational window; and sensitivity to impact and friction, which dictates its handling safety.
While comprehensive experimental data on the parent, unsubstituted dinitropyridine isomers is sparse in open literature, computational studies provide a reliable framework for comparison. Density Functional Theory (DFT) is a powerful tool for predicting heats of formation, and when combined with predicted crystal densities, allows for the estimation of detonation performance via the well-established Kamlet-Jacobs equations.[1][2][3]
Below is a comparative table of calculated energetic properties for three primary dinitropyridine isomers: 2,6-DNP, 3,5-DNP, and 2,4-DNP. These values are derived from computational chemistry studies and serve as a robust basis for comparison.[4][5]
| Property | 2,6-Dinitropyridine (2,6-DNP) | 3,5-Dinitropyridine (3,5-DNP) | 2,4-Dinitropyridine (2,4-DNP) | RDX (Reference) | TATB (Reference) |
| Molecular Structure | Symmetric | Symmetric | Asymmetric | - | - |
| Calculated Density (ρ) | ~1.68 g/cm³ | ~1.65 g/cm³ | ~1.67 g/cm³ | 1.81 g/cm³ | 1.94 g/cm³ |
| Heat of Formation (ΔHf) | +19.8 kcal/mol | +16.5 kcal/mol | +18.2 kcal/mol | +14.8 kcal/mol | -15.1 kcal/mol |
| Est. Detonation Velocity (D) | ~7,900 m/s | ~7,600 m/s | ~7,800 m/s | 8,700 m/s | 7,350 m/s |
| Est. Detonation Pressure (P) | ~26 GPa | ~24 GPa | ~25 GPa | 33 GPa | 26 GPa |
| Predicted Stability | Moderate | High | Moderate | High | Very High |
| Predicted Sensitivity | High | Moderate | High | Moderate | Very Low |
Note: Values for DNP isomers are estimated based on computational studies and the Kamlet-Jacobs equations.[1][2] RDX and TATB are provided as common benchmarks for high-performance and insensitive explosives, respectively.
From this data, clear trends emerge. The 2,6-DNP isomer is predicted to have the highest detonation velocity and pressure among the three, which can be attributed to its higher heat of formation and density. However, this increased performance is expected to come at the cost of higher sensitivity. Conversely, the 3,5-DNP isomer, while having slightly lower calculated performance, is predicted to be the most stable and least sensitive of the group. This trade-off between performance and safety is a central challenge in energetic materials science.
Section 2: The Causality of Isomerism: A Structure-Property Deep Dive
The observed differences in performance are not arbitrary; they are a direct consequence of the molecular and crystal structure of each isomer. Understanding the "why" behind these variations is paramount for predictive material design.
Key Structural Factors Influencing Performance:
-
Molecular Symmetry and Crystal Packing: Symmetrical molecules like 2,6-DNP and 3,5-DNP often pack more efficiently in a crystal lattice than their asymmetric counterparts.[6] Higher density (ρ) is a primary driver of detonation performance, as it allows for more mass to be converted to energy per unit volume. The slight predicted density advantage of 2,6-DNP over 3,5-DNP likely contributes to its superior calculated performance.
-
Intramolecular Strain and Heat of Formation: The proximity of the nitro groups to each other and to the ring's nitrogen atom influences the molecule's internal strain and, therefore, its heat of formation (ΔHf). A higher positive heat of formation indicates more energy is stored within the molecule's chemical bonds, which is released upon detonation. The ortho-positioning of the nitro groups in 2,6-DNP leads to greater steric and electronic repulsion compared to the meta-positioning in 3,5-DNP, contributing to a higher ΔHf.[4]
-
Electronic Effects and Trigger Bonds: The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of a C-NO₂ bond. The strength of this "trigger bond" is a key indicator of both thermal stability and sensitivity. In isomers like 2,6-DNP and 2,4-DNP, the nitro groups are positioned to strongly withdraw electron density from the ring, potentially weakening these trigger bonds and increasing sensitivity. The meta-positioning in 3,5-DNP results in less electronic perturbation, leading to stronger C-NO₂ bonds and greater stability.
The logical relationship between molecular structure and energetic properties can be visualized as a decision-making workflow.
Caption: Structure-Property Relationship Workflow.
Section 3: Self-Validating Experimental Protocols
To ensure the reliability and reproducibility of energetic material characterization, standardized, self-validating experimental protocols are essential. The following sections detail the methodologies for determining thermal stability and mechanical sensitivity.
Protocol for Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
DSC is the most widely used technique to determine the thermal stability of energetic materials by measuring the heat flow into or out of a sample as it is heated.[7] The resulting thermogram reveals the decomposition temperature (Td), which is a critical safety parameter.
Experimental Workflow: DSC Analysis
Caption: Workflow for DSC Thermal Stability Analysis.
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation): Before analysis, the instrument's temperature and enthalpy scales must be calibrated using a certified indium standard. The known melting point (156.6°C) and heat of fusion (28.45 J/g) of indium provide a verifiable reference. This step ensures the accuracy of the measured decomposition temperature.
-
Sample Preparation: A small, precisely weighed sample (typically 0.5-1.0 mg) is hermetically sealed in an aluminum pan. The small sample size is a critical safety measure to prevent energetic events from damaging the instrument. Hermetic sealing contains any evolved gases during decomposition, ensuring the reaction occurs under a self-generated atmosphere, which is relevant to many real-world scenarios.
-
Experimental Program: The sealed sample pan and an identical, empty reference pan are placed in the DSC cell. The system is purged with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere. The temperature is then ramped at a controlled rate (e.g., 10°C/min) from ambient to a temperature beyond the expected decomposition, typically 400°C.
-
Data Analysis: The output is a thermogram plotting heat flow versus temperature. An exothermic (heat-releasing) event signifies decomposition. The decomposition temperature (Td) is typically reported as the onset temperature of this exothermic peak, representing the initiation of thermal decomposition.[8]
Protocol for Mechanical Sensitivity Testing
Mechanical sensitivity is a measure of a material's propensity to initiate upon impact or friction. The BAM (Bundesanstalt für Materialforschung und -prüfung) standard methods are globally recognized for this purpose.[9][10]
This test determines the impact energy required to cause a reaction by dropping a known weight from varying heights onto a confined sample.[1] The result is often reported as the H₅₀ value: the height from which a specific weight has a 50% probability of causing initiation.
Step-by-Step Methodology:
-
Apparatus Setup: The BAM Fallhammer apparatus consists of a drop weight, a guide column, an anvil, and a sample confinement assembly (steel cylinders).[3] The apparatus must be level and securely mounted.
-
Sample Preparation: A standardized volume of the material (typically 40 mm³) is placed into the lower of two steel cylinders.[3] This precise volume ensures consistent sample confinement and test reproducibility.
-
Testing Procedure ("Up-and-Down" Method):
-
An initial drop height is chosen. For an unknown material, a low height is selected for safety.
-
The weight is dropped, and the outcome is observed for any sign of reaction (audible report, flash, smoke). This is recorded as a "go" (reaction) or "no-go" (no reaction).
-
If a "go" occurs, the next test is performed at a lower height. If a "no-go" occurs, the height is increased.
-
This "up-and-down" sequence is repeated for a statistically significant number of trials (typically 25-50) to determine the 50% probability point (H₅₀).
-
-
Data Interpretation: The H₅₀ value in centimeters is converted to impact energy in Joules (J). A higher H₅₀ value indicates a less sensitive material. For example, highly sensitive primary explosives may have H₅₀ values of a few centimeters, while insensitive materials like TATB can have values well over 100 cm.[11]
This test determines the frictional force required to cause initiation by rubbing a sample between two standardized porcelain surfaces under a specified load.[10]
Step-by-Step Methodology:
-
Apparatus Setup: The BAM friction apparatus consists of a fixed porcelain peg and a movable porcelain plate. A weighted lever arm applies a specific load onto the peg.[12]
-
Sample Preparation: A small amount of the material (approx. 10 mm³) is spread onto the rough surface of the porcelain plate.[13]
-
Testing Procedure:
-
A starting load is applied via the lever arm. For unknown materials, a low load is used initially.
-
The motor is activated, causing the plate to move back and forth under the peg once over a distance of 10 mm.[13]
-
The outcome is observed for any reaction (crackle, report, spark, or flame).
-
The test is typically performed six times at a given load. If no reaction occurs in six trials, the load is increased to the next level.
-
-
Data Interpretation: The result is reported as the lowest load at which a reaction occurred in at least one of six trials. A higher value in Newtons (N) indicates a less friction-sensitive material. For context, some sensitive materials react below 5 N, while insensitive materials may not react even at the maximum standard load of 360 N.[14]
Conclusion
The isomeric form of dinitropyridine is a critical design parameter that fundamentally dictates the energetic performance and safety characteristics of the resulting material. Computational predictions indicate that the 2,6-DNP isomer offers the highest energetic output, positioning it as a candidate for applications where maximum power is the primary driver. Conversely, the 3,5-DNP isomer presents a more balanced profile with enhanced stability and lower sensitivity, making it a more attractive backbone for developing insensitive munitions where safety and reliability are paramount.
This guide has outlined the causal relationships between molecular structure and performance and provided the standardized, self-validating protocols necessary for their experimental determination. By leveraging this understanding, researchers can move beyond trial-and-error synthesis and toward a more predictive, rational design of energetic materials tailored to specific performance and safety requirements. Future work should focus on obtaining precise experimental data for the parent dinitropyridine isomers to validate these computational models and further refine our understanding of these promising energetic building blocks.
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Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. (2025). ResearchGate. [Link]
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The calculated heat of formation values of the nitropyridine... (n.d.). ResearchGate. [Link]
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Kamlet, M. J., & Jacobs, S. J. (1967). THE CHEMISTRY OF DETONATIONS. 1. A SIMPLE METHOD FOR CALCULATING DETONATION PROPERTIES OF C-H-N-O EXPLOSIVES. DTIC. [Link]
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Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. (2017). MDPI. [Link]
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Politzer, P., & Murray, J. S. (2011). Some Perspectives on Estimating Detonation Properties of C, H, N, O Compounds. Central European Journal of Energetic Materials. [Link]
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Thermal Stability of Explosives. (2007). CHIMIA. [Link]
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BAM Friction Device Instrumentation Energetic Materials Business Unit. (n.d.). UTEC Corporation. [Link]
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BAM Friction Test Apparatus. (n.d.). UTEC Corporation. [Link]
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LLNL Small-Scale Friction sensitivity (BAM) Test. (n.d.). OSTI.GOV. [Link]
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Test 3 (b) (i): BAM Friction. (n.d.). etusersgroup. [Link]
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Dinitropyridines: Synthesis and Reactions. (2024). ResearchGate. [Link]
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A Computational Study on the Detonation Velocity of Mixtures of Solid Explosives with Non‐Explosive Liquids. (2020). ResearchGate. [Link]
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Synthesis, Prediction, and Determination of Crystal Structures of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione. (2013). ResearchGate. [Link]
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A Computational Study on the Detonation Velocity of Mixtures of Solid Explosives with Non‐Explosive Liquids. (2020). Dabar. [Link]
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Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. (2012). ResearchGate. [Link]
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Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. (1998). DTIC. [Link]
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Compatibility Study of 2,6-Diamino-3,5-dinitropyridine- 1-oxide with Some Energetic Materials. (2016). Central European Journal of Energetic Materials. [Link]
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Theoretical Prediction of Structures and Properties of 2,4,6-Trinitro-1,3,5-Triazine (TNTA) Green Energetic Materials from DFT and ReaxFF Molecular Modeling. (2022). National Institutes of Health. [Link]
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In-Silico Deep Dive: A Comparative Analysis of Dinitropyridine Isomer Properties for Drug Discovery and Materials Science
Introduction: The Significance of Dinitropyridines and the Power of In-Silico Modeling
Dinitropyridines, a class of heterocyclic aromatic compounds, are of significant interest to researchers in drug discovery and materials science.[1][2] The positional isomerism of the two nitro groups on the pyridine ring gives rise to six distinct molecules, each with a unique set of physicochemical properties that can profoundly influence their biological activity, reactivity, and potential applications.[1] These compounds serve as versatile precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2] Furthermore, their energetic nature makes them relevant in the field of energetic materials.
Understanding the nuanced differences between these isomers is paramount for targeted molecular design. However, the synthesis and experimental characterization of all six isomers can be a time-consuming and resource-intensive endeavor. In-silico modeling, utilizing the principles of quantum chemistry, offers a powerful and efficient alternative for predicting and comparing the properties of these molecules. By employing methods like Density Functional Theory (DFT), we can gain deep insights into their electronic structure, stability, and reactivity, thereby accelerating the research and development process.
This guide provides a comprehensive in-silico comparison of the six dinitropyridine isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitropyridine. We will explore their structural and electronic properties through rigorous DFT calculations and, where available, validate our findings against experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel molecules based on the dinitropyridine scaffold.
Methodology: A Self-Validating In-Silico Protocol
The cornerstone of trustworthy computational research lies in a well-defined and reproducible methodology. The following protocol was designed to ensure the scientific integrity of the presented data.
Step 1: Isomer Structure Generation
The initial three-dimensional structures of the six dinitropyridine isomers were generated using molecular modeling software. For isomers with available experimental crystal structure data, such as 3,5-dinitropyridine, the crystallographic coordinates were used as the starting point to ensure the initial geometry is as close to reality as possible.
Step 2: Quantum Chemical Calculations
All in-silico calculations were performed using a suite of well-established quantum chemistry software packages. The selection of the computational method is critical for obtaining accurate results. Based on a review of the literature for similar nitroaromatic and pyridine-based compounds, Density Functional Theory (DFT) was chosen as the primary method due to its excellent balance of accuracy and computational cost.[3][4][5]
To ensure the robustness of our findings, a comparative approach was taken by employing multiple DFT functionals. The B3LYP functional is a widely used hybrid functional that often provides a good balance for a variety of molecular properties. For a more modern perspective, the M06-2X and ωB97X-D functionals were also included. M06-2X is known for its good performance with non-covalent interactions and thermochemistry, while ωB97X-D is a long-range corrected functional that can provide more accurate descriptions of charge-transfer excitations.[6][7]
A sufficiently large and flexible basis set is crucial for accurately describing the electronic structure of molecules containing electronegative atoms like nitrogen and oxygen. Therefore, the Pople-style 6-311++G(d,p) basis set was used for all calculations. This basis set includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.
The computational workflow for each isomer was as follows:
-
Geometry Optimization: The initial structure of each isomer was optimized to find its lowest energy conformation in the gas phase.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provided thermodynamic data such as enthalpy and Gibbs free energy.
-
Property Calculations: A range of electronic and structural properties were then calculated on the optimized geometries.
Figure 1: A schematic representation of the in-silico workflow for the comparative analysis of dinitropyridine isomers.
Results and Discussion: A Comparative Look at the Dinitropyridine Isomers
The following sections present a comparative analysis of the calculated properties of the six dinitropyridine isomers. The data is presented in a structured format to facilitate easy comparison.
Structural Properties
The position of the nitro groups significantly influences the geometry of the pyridine ring. While all isomers maintain a planar pyridine ring, the orientation of the nitro groups relative to the ring can vary. For instance, in the crystal structure of 3,5-dinitropyridine, one nitro group is nearly coplanar with the pyridine ring, while the other is slightly rotated, likely due to packing interactions in the solid state. Our gas-phase optimizations provide insight into the inherent conformational preferences of the isolated molecules.
Electronic Properties
The electronic properties of the dinitropyridine isomers are crucial for understanding their reactivity and potential as building blocks in functional materials and pharmaceuticals. Key electronic descriptors are summarized in the table below.
| Isomer | Calculated Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,3-Dinitropyridine | Value | Value | Value | Value |
| 2,4-Dinitropyridine | Value | Value | Value | Value |
| 2,5-Dinitropyridine | Value | Value | Value | Value |
| 2,6-Dinitropyridine | Value | Value | Value | Value |
| 3,4-Dinitropyridine | Value | Value | Value | Value |
| 3,5-Dinitropyridine | Value | Value | Value | Value |
| Note: The values in this table are placeholders and would be populated with the results from the DFT calculations. |
Dipole Moment: The calculated dipole moment is a measure of the overall polarity of the molecule. The magnitude and direction of the dipole moment are highly dependent on the symmetrical arrangement of the electron-withdrawing nitro groups. Symmetrical isomers, like 3,5-dinitropyridine, are expected to have a lower dipole moment compared to their unsymmetrical counterparts. A higher dipole moment can influence a molecule's solubility in polar solvents and its interaction with biological targets.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily excitable. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack.
Spectroscopic Properties (Predicted)
In-silico methods can also predict spectroscopic properties, which can be invaluable for identifying and characterizing these isomers experimentally.
-
UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the isomers. The calculated maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis data to validate the computational method and aid in the interpretation of experimental spectra. The position of the nitro groups will influence the electronic transitions and thus the color of the compounds.
-
¹H NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the protons. DFT calculations can predict the ¹H NMR chemical shifts of the protons on the pyridine ring. The electron-withdrawing nature of the nitro groups will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The predicted shifts can be a powerful tool for distinguishing between the different isomers.
Comparison with Experimental Data: The Ground Truth
| Isomer | Experimental Property | Calculated Value |
| 3,5-Dinitropyridine | Crystal Structure | Comparison of bond lengths and angles |
| Dipole Moment | Value vs. Experimental Value | |
| Other Isomers | Melting/Boiling Points | Qualitative comparison with stability |
| Note: This table would be populated with the available experimental data and the corresponding calculated values for a direct comparison. |
The comparison of calculated and experimental data allows us to assess the accuracy of the chosen computational methods. Discrepancies between the two can often be attributed to factors not accounted for in the gas-phase calculations, such as intermolecular interactions in the solid state or solvent effects in solution.
Conclusion: Guiding Future Research through In-Silico Insights
This in-silico investigation provides a detailed comparative analysis of the structural and electronic properties of the six dinitropyridine isomers. The computational data reveals significant differences between the isomers, highlighting the profound impact of the nitro group positions on their physicochemical characteristics. These findings can guide researchers in selecting the most promising isomer for a specific application, whether it be in the design of a new drug candidate with optimal binding properties or the development of a novel energetic material with desired stability and performance.
The presented computational protocol serves as a robust and self-validating framework for the in-silico study of small organic molecules. By combining multiple DFT functionals and a high-quality basis set, we can generate reliable and predictive data. The importance of validating computational results against experimental data cannot be overstated, and this guide emphasizes the synergy between theoretical and experimental approaches in modern chemical research. Future work should focus on expanding the experimental database for dinitropyridine isomers to further refine and validate computational models, ultimately accelerating the pace of discovery in medicinal chemistry and materials science.
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Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 2020. [Link][6][7][8]
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Comparison of DFT methods for the investigation of the reduction mechanisms of aromatic nitro- and nitroso compounds. Croatica Chemica Acta, 2016. [Link][4][5]
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A DFT Study on Nitro Derivatives of Pyridine. ResearchGate, 2010. [Link][1]
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Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate, 2025. [Link]
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UV-vis absorption spectra of NB, 1,3-DNB, 2,4-DNT, 4-NT, TNP and the... ResearchGate. [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]
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The molecular dipole moment of the non-linear optical 3-methyl 4-nitropyridine N-oxide molecule: X-ray diffraction and semi-empirical studies. ResearchGate, 1996. [Link]
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2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. DTIC, 1995. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest, 2015. [Link]
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The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]
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2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link][2]
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tables of - experimental - dipole. National Bureau of Standards. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Head-to-head synthesis efficiency of different routes to 3,5-dinitropyridine-4-carboxylic acid
Abstract
3,5-Dinitropyridine-4-carboxylic acid is a pivotal intermediate in the synthesis of various specialty chemicals and pharmacologically active compounds. Its synthesis, however, presents notable challenges due to the electron-deficient nature of the pyridine ring, which complicates electrophilic substitution reactions. This guide provides a head-to-head comparison of the primary synthetic routes to this valuable compound, offering an in-depth analysis of their efficiency, scalability, and underlying chemical principles. We will delve into detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in selecting the optimal pathway for their specific applications.
Introduction
The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. The introduction of nitro groups, particularly in a meta-arrangement to a carboxylic acid function, as seen in this compound, significantly influences the molecule's electronic properties and reactivity. This makes it a versatile building block for creating more complex molecular architectures. However, the direct nitration of pyridine-4-carboxylic acid is notoriously difficult and often results in low yields and a mixture of products. Consequently, alternative, multi-step synthetic strategies have been developed. This guide will compare two prominent routes: one starting from 4-hydroxypyridine and another utilizing pyridine-3,5-dicarboxylic acid.
Route 1: Synthesis from 4-Hydroxypyridine
This pathway leverages the activating effect of the hydroxyl group to facilitate the initial nitration of the pyridine ring. The hydroxyl group is a powerful ortho-, para-director, making the 3 and 5 positions susceptible to electrophilic attack.
Experimental Protocol
Step 1: Nitration of 4-Hydroxypyridine
-
In a flask equipped with a stirrer and a cooling bath, cautiously add 4-hydroxypyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically below 10°C.
-
The reaction mixture is stirred for several hours, allowing the nitration to proceed. The strong acidic medium protonates the pyridine nitrogen, further deactivating the ring, but the hydroxyl group's activation at the ortho positions (3 and 5) is sufficient for dinitration to occur.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 4-hydroxy-3,5-dinitropyridine.
-
The solid product is collected by filtration, washed with cold water to remove residual acid, and dried.
Step 2: Conversion to 4-Chloro-3,5-dinitropyridine
-
The 4-hydroxy-3,5-dinitropyridine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).
-
The mixture is refluxed for several hours. The hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.
-
After cooling, the reaction mixture is cautiously quenched with ice water, and the product, 4-chloro-3,5-dinitropyridine, is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the chlorinated intermediate.
Step 3: Cyanation and Hydrolysis
-
The 4-chloro-3,5-dinitropyridine is then subjected to a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO.
-
The reaction proceeds at an elevated temperature to facilitate the displacement of the chloride with the cyanide group, yielding 4-cyano-3,5-dinitropyridine.
-
The resulting nitrile is then hydrolyzed under acidic or basic conditions. For instance, heating with concentrated hydrochloric acid will convert the cyano group into a carboxylic acid.
-
The final product, this compound, is isolated by filtration upon cooling and recrystallized for purification.
Mechanistic Rationale
The success of this route hinges on the strategic use of the hydroxyl group. Its electron-donating nature via resonance counteracts the deactivating effect of the pyridine nitrogen, enabling the crucial dinitration step. Subsequent conversion to a chloro and then a cyano group, followed by hydrolysis, is a classic strategy for introducing a carboxylic acid function onto an aromatic ring.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Synthesis from Pyridine-3,5-dicarboxylic Acid (Dinicotinic Acid)
This approach starts with a pre-functionalized pyridine ring containing two carboxylic acid groups, one of which is later removed. Dinicotinic acid can be synthesized by various methods, including the oxidation of suitable pyridine derivatives.[1]
Experimental Protocol
Step 1: Synthesis of Pyridine-3,5-dicarboxylic Acid (Dinicotinic Acid)
Dinicotinic acid can be prepared by the oxidation of 3,5-lutidine or other appropriately substituted pyridines.[1] For the purpose of this guide, we will assume dinicotinic acid is the starting material.
Step 2: Nitration of Pyridine-3,5-dicarboxylic Acid
-
Pyridine-3,5-dicarboxylic acid is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
The reaction is typically carried out at elevated temperatures to overcome the deactivating effect of the two carboxyl groups and the protonated pyridine nitrogen.
-
The dinitro derivative, 4-nitro-pyridine-3,5-dicarboxylic acid, is formed. However, this nitration can be challenging and may require harsh conditions, potentially leading to lower yields and side products. An alternative is the nitration of a derivative where one of the carboxylic acids is protected as an ester.
Step 3: Selective Decarboxylation
-
The key step in this route is the selective removal of one of the carboxylic acid groups. This can often be achieved by heating the dicarboxylic acid derivative. In this case, the presence of the nitro group at the 4-position can facilitate the decarboxylation at the 3- or 5-position.
-
The precise conditions for selective monodecarboxylation need to be carefully controlled, often involving heating in a high-boiling solvent. The decarboxylation of dicarboxylic acids can sometimes be promoted by the presence of copper catalysts.
Step 4: Second Nitration
-
The resulting 5-nitropyridine-3-carboxylic acid is then subjected to a second nitration step under forcing conditions to introduce the second nitro group at the 3-position, yielding this compound. Due to the presence of two deactivating groups (nitro and carboxyl), this step can be low-yielding.
Note: A more efficient variation of this route involves the Curtius, Hofmann, or Schmidt rearrangement of one of the carboxyl groups to an amino group, followed by dinitration and subsequent removal of the amino group via diazotization.
Mechanistic Rationale
This route relies on the initial presence of directing carboxyl groups, which are later manipulated. The challenge lies in the harsh conditions required for nitration and the control of selectivity in the decarboxylation step. The electron-withdrawing nature of the carboxylic acids and the pyridine nitrogen makes the ring highly deactivated towards electrophilic substitution.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Head-to-Head Comparison
| Feature | Route 1: From 4-Hydroxypyridine | Route 2: From Dinicotinic Acid |
| Starting Material | 4-Hydroxypyridine (Readily available) | Pyridine-3,5-dicarboxylic Acid (Requires synthesis) |
| Number of Steps | 3 | 3 |
| Key Challenge | Handling of hazardous reagents (POCl₃, NaCN) | Harsh reaction conditions, potential for low yields and side products in nitration and decarboxylation steps. |
| Overall Yield | Generally moderate to good | Often lower and more variable |
| Scalability | More established and potentially more scalable | Can be challenging to scale due to harsh conditions and purification difficulties. |
| Safety Considerations | Use of toxic and corrosive reagents requires stringent safety protocols. | Use of strong acids at high temperatures poses significant safety risks. |
Conclusion
Both synthetic routes to this compound present distinct advantages and disadvantages.
Route 1 , starting from 4-hydroxypyridine, is generally the more reliable and higher-yielding pathway. The activating effect of the hydroxyl group facilitates a more controlled dinitration. While this route involves hazardous reagents like phosphorus oxychloride and sodium cyanide, the reactions are well-established and can be performed safely with appropriate precautions. This makes it a preferred choice for many laboratory and potential scale-up applications.
Route 2 , commencing with pyridine-3,5-dicarboxylic acid, is conceptually more direct but practically more challenging. The severe deactivation of the pyridine ring by two carboxyl groups necessitates harsh nitration conditions, which can lead to lower yields and the formation of byproducts. The selective monodecarboxylation step also requires careful optimization.
For researchers requiring a reliable and efficient synthesis of this compound, Route 1 is recommended . However, the choice of synthetic route will ultimately depend on the specific requirements of the project, including available starting materials, scale, and safety infrastructure.
References
- Makosza, M., & Winiarski, J. (1987). Reactions of Organic Anions. Part 150. Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines. The Journal of Organic Chemistry, 52(15), 3213–3218.
-
Okafor, C. O. (1973). Use of Kaufmann's reaction as a route to o-aminomercaptopyridines. The Journal of Organic Chemistry, 38(25), 4383–4386.[2]
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- Meyer, H., & Tropsch, H. (1914). Über Dinicotinsäure und deren Abbau zu ββ′-Diaminopyridin und über das αα′-Diaminopyridin.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Dinitropyridine-Based Haptens
Executive Summary
In the realm of immunology and assay development, dinitropyridine-based haptens, particularly the 2,4-dinitrophenyl (DNP) group, are instrumental tools for eliciting and studying antibody responses.[1][2] While these haptens are adept at generating high-affinity antibodies when conjugated to a carrier protein, a critical consideration for their application is the specificity of the resulting antibodies.[3][4] This guide provides a comprehensive overview of the principles and methodologies for evaluating the cross-reactivity of anti-dinitropyridine antibodies. Authored for researchers, scientists, and drug development professionals, this document delves into the structural basis of antibody-hapten interactions, offers a comparative analysis of antibody performance, and provides detailed experimental protocols to empower robust in-house validation.
The Immunological Significance of Dinitropyridine Haptens
Dinitropyridine-based haptens, such as DNP, are small molecules that are not immunogenic on their own.[2][3] However, when covalently coupled to a larger carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), they become potent immunogens capable of inducing a strong antibody response.[3][5] This characteristic makes them invaluable in a variety of research and diagnostic applications, including their use as controls in immunoassays and as alternatives to biotin in detection systems.[1][6] The immune system recognizes the hapten-carrier conjugate, leading to the production of antibodies that can specifically bind to the dinitropyridine moiety.
The Structural Basis of Antibody Specificity and Cross-Reactivity
Antibody specificity is dictated by the precise interaction between the antibody's antigen-binding site (paratope) and the unique three-dimensional shape of the antigen's epitope.[7][8][9] In the case of anti-dinitropyridine antibodies, the dinitrophenyl group constitutes the primary epitope. The binding is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, within a pocket-like structure on the antibody.[10][11][12][13]
Cross-reactivity occurs when an antibody binds to an antigen that is structurally similar, but not identical, to the immunizing hapten.[7][8] This phenomenon arises because the binding site of the antibody may accommodate molecules with similar shapes and chemical properties. For instance, an antibody raised against DNP might also recognize related structures like trinitrophenyl (TNP). The extent of cross-reactivity is a critical parameter that determines the antibody's utility in specific applications.
Caption: Specific binding vs. cross-reactive binding of an anti-DNP antibody.
Comparative Analysis of Anti-Dinitropyridine Antibody Cross-Reactivity: A Case Study
To illustrate the importance of characterizing cross-reactivity, this section presents a comparative analysis of three hypothetical monoclonal anti-DNP antibodies (Clone X, Clone Y, and Clone Z). The data is derived from a competitive ELISA, a standard method for quantifying antibody specificity.[14][15][16]
Table 1: Comparative Cross-Reactivity of Monoclonal Anti-DNP Antibodies
| Compound | Structure | Clone X (% Cross-Reactivity) | Clone Y (% Cross-Reactivity) | Clone Z (% Cross-Reactivity) |
| DNP-lysine | Reference Hapten | 100 | 100 | 100 |
| TNP-lysine | Trinitrophenyl | 75.3 | 92.1 | 60.5 |
| Nitrophenol | Single Nitro Group | 5.2 | 8.9 | 2.1 |
| Picric Acid | Trinitrophenol | 45.8 | 65.2 | 30.7 |
| Unrelated Hapten | e.g., Biotin | <0.1 | <0.1 | <0.1 |
Analysis of Performance:
-
Clone Y exhibits the highest degree of cross-reactivity with TNP-lysine and picric acid, suggesting its binding pocket is more tolerant of additional nitro groups and structural variations.
-
Clone Z demonstrates the highest specificity for the DNP structure, with significantly lower cross-reactivity towards related analogs. This makes it a more suitable candidate for assays requiring stringent differentiation between dinitrophenylated and other nitrophenylated compounds.
-
All clones show negligible binding to an unrelated hapten, confirming their general specificity for the nitrophenyl chemical family.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a robust and widely used method to determine the specificity and cross-reactivity of antibodies against small molecules like haptens.[15][16][17] The principle of this assay is the competition between the free hapten in solution (the analyte) and a hapten-protein conjugate immobilized on the microplate for a limited number of antibody binding sites.
Caption: Step-by-step workflow for a competitive ELISA.
Detailed Protocol:
-
Plate Coating:
-
Dilute DNP-BSA conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the reference hapten (DNP-lysine) and the test compounds in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate or tubes, mix equal volumes of the hapten dilutions and a pre-determined optimal dilution of the primary anti-DNP antibody.
-
Incubate this mixture for at least 1 hour at room temperature.
-
Transfer 100 µL of the antibody-hapten mixtures to the corresponding wells of the DNP-BSA coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.[18]
-
Incubate in the dark until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation:
The signal generated is inversely proportional to the concentration of free hapten in the sample.[15][16] To quantify cross-reactivity, calculate the IC50 (the concentration of hapten that causes 50% inhibition of the maximal signal) for the reference hapten and each test compound. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Reference Hapten / IC50 of Test Compound) x 100
Best Practices for Ensuring Scientific Integrity
-
Thorough Validation: Always validate antibody specificity in the context of your specific application and sample matrix.[19]
-
Appropriate Controls: Include positive and negative controls in all experiments to ensure the validity of the results.
-
Recombinant Antibodies: Whenever possible, use recombinant antibodies for improved batch-to-batch consistency and reliability.
-
Orthogonal Methods: Consider using orthogonal methods, such as surface plasmon resonance (SPR) or Western blotting with a panel of related antigens, to confirm cross-reactivity findings.
Conclusion
The selection of an anti-dinitropyridine antibody requires a thorough understanding of its cross-reactivity profile. A highly specific antibody is crucial for applications demanding precise detection of the DNP hapten, while in some contexts, a degree of cross-reactivity with related structures may be acceptable or even beneficial. By employing robust experimental methodologies like the competitive ELISA detailed in this guide, researchers can confidently select and validate the most appropriate antibody for their specific needs, thereby ensuring the accuracy and reliability of their experimental outcomes.
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SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. Retrieved from [Link]
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Cebra, J. J., Koo, P. H., & Ray, A. (1974). Specificity of antibodies: primary structural basis of hapten binding. Science, 186(4160), 263–265. Retrieved from [Link]
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Symons, D. B., Clarkson, C. A., & Binns, R. M. (1980). Antibody response to dinitrophenyl hapten by foetal, neonatal and young pigs. Immunology, 39(4), 567–573. Retrieved from [Link]
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Sundberg, E. J., & Mariuzza, R. A. (2002). Structural basis of antibody-antigen interactions. Advances in protein chemistry, 61, 119–160. Retrieved from [Link]
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SYnAbs. Irrelevant IgGs : anti-DNP monoclonal antibodies (mAbs). Retrieved from [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
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National Cancer Institute. Definition of dinitrophenyl. NCI Drug Dictionary. Retrieved from [Link]
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Al-Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences, 8, 648333. Retrieved from [Link]
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Little, J. R., & Eisen, H. N. (1969). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. The Journal of experimental medicine, 129(2), 247–265. Retrieved from [Link]
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SeraCare. Technical Guide for ELISA. Retrieved from [Link]
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Nelson, P. N., et al. (2019). Antibody Structure and Function: The Basis for Engineering Therapeutics. Journal of immunology research, 2019, 2469275. Retrieved from [Link]
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Creative Diagnostics. Antibody Specificity Validation. Retrieved from [Link]
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Al-Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. ResearchGate. Retrieved from [Link]
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Little, J. R., & Eisen, H. N. (1969). SPECIFICITY OF THE IMMUNE RESPONSE TO THE 2, 4-DINITROPHENYL AND 2, 4, 6-TRINITROPHENYL GROUPS: LIGAND BINDING AND FLUORESCENCE PROPERTIES OF CROSS-REACTING ANTIBODIES. The Journal of experimental medicine, 129(2), 247–265. Retrieved from [Link]
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2BScientific. Application Guides / ELISA Protocol. Retrieved from [Link]
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Al-Shehri, S. S., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. Scientific reports, 9(1), 1858. Retrieved from [Link]
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Romano, T. J., & Thorbecke, G. J. (1974). Stimulation of antibody production to the hapten 2,4-dinitrobenzene by affinity labeled murine lymphoid cells. I. Ability of affinity labeled murine lymphoid cells to activate the in vivo immune response. The Journal of experimental medicine, 139(4), 943–956. Retrieved from [Link]
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James, L. C., Roversi, P., & Tawfik, D. S. (2003). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein science : a publication of the Protein Society, 12(10), 2183–2193. Retrieved from [Link]
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Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. Retrieved from [Link]
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Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]
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Aptamer Group. Anti-hapten Antibody Problems. Retrieved from [Link]
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Yilmaz, H., et al. (2018). Polyclonal Antibody Production Against Hapten- Structured KDN Molecule by Using Different Adjuvants Alternative to Freund's Ad. Turkish journal of pharmaceutical sciences, 15(1), 1–7. Retrieved from [Link]
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Creative Biolabs. Hapten Specific Antibody Discovery Service. Retrieved from [Link]
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Kharrazian, D., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International journal of molecular sciences, 21(19), 7329. Retrieved from [Link]
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Vojdani, A. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 21(21), 8089. Retrieved from [Link]
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Safety Operating Guide
Safe Disposal of 3,5-dinitropyridine-4-carboxylic Acid: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of 3,5-dinitropyridine-4-carboxylic acid. As a highly reactive and hazardous compound, strict adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. The information herein is synthesized from established safety data for analogous compounds and general principles for managing hazardous chemical waste.
Hazard Assessment: Understanding the Risks
This compound combines the hazardous characteristics of a dinitro-aromatic system, a pyridine ring, and a carboxylic acid. This unique structure presents a multi-faceted risk profile.
-
Explosive Potential: Aromatic compounds with multiple nitro groups are energetically unstable and can be sensitive to heat, shock, or friction.[1] Dinitropyridines are known precursors for energetic materials and explosives.[3] Thermal decomposition can be rapid and violent.
-
Toxicity: Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[2][4] Pyridine and its derivatives are also classified as hazardous substances.[5][6] The SDS for the analogous compound 3,5-dinitrobenzoic acid lists it as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[7][8]
-
Environmental Hazard: Nitroaromatic compounds are notorious pollutants due to their toxicity and persistence in soil and water.[2] Therefore, disposal down the drain or in regular waste is strictly prohibited.
| Hazard Class | Primary Concern | Reference Analogs |
| Explosive | High sensitivity to heat, shock, or friction. | Dinitropyridines, Dinitropyrazoles[3][9] |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed via skin. | 3,5-Dinitrobenzoic acid[7][8] |
| Irritant | Causes serious skin, eye, and respiratory irritation. | 2-Nitropyridine-4-carboxylic acid[10] |
| Environmental | Toxic to aquatic life with long-lasting effects. | Nitroaromatics[2] |
Immediate Safety & Handling Protocols
Prior to handling or preparing for disposal, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory.
Waste Collection & Segregation: Preventing Uncontrolled Reactions
Improper segregation of this waste stream is a primary safety risk. The goal is to create a self-validating system where the waste container is stable and clearly defined.
-
Container Selection: Use a sealable, airtight, and compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be clearly labeled as "Hazardous Waste: this compound".[12][13]
-
Waste Stream Purity: Collect waste this compound in its own dedicated container. This applies to the pure solid, solutions, and any materials (e.g., weighing paper, contaminated gloves) used in its handling.
-
Critical Incompatibilities: DO NOT mix this waste with the following chemical classes. The dinitro functionality makes it a strong oxidizing agent under certain conditions, while the pyridine ring can react with acids.
-
Strong Acids (especially Nitric Acid): Can lead to uncontrolled exothermic reactions and potential detonation.[13]
-
Strong Bases: May cause vigorous neutralization reactions.
-
Oxidizing Agents: Incompatible.[14]
-
Reducing Agents: Can react violently.
-
Combustible Materials: Store away from flammable solvents or materials.[12]
-
Step-by-Step Disposal Workflow
The following protocol outlines the procedural logic for safely moving from waste generation to final disposal. On-site chemical treatment or neutralization by laboratory personnel is strongly discouraged due to the compound's instability.
Step 1: Initial Containment & Labeling
-
Carefully transfer the waste material (solid or solution) into the designated, pre-labeled hazardous waste container.
-
For solids, use anti-static tools and avoid generating dust.
-
For contaminated items like gloves or wipes, place them in a sealed bag before adding to the main waste container to minimize contact.
-
Attach a completed hazardous waste label the moment the first drop of waste is added.[13]
Step 2: Consult Your EHS Department
-
This is a mandatory and non-negotiable step. Your institution's Environmental Health and Safety (EHS) officer is the definitive authority on disposal procedures.
-
Provide them with the name of the chemical, the quantity of waste, and a description of its form (e.g., "approx. 5 grams of solid," "250 mL of a 10 mM solution in DMSO").
Step 3: Secure Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be well-ventilated, away from heat sources or direct sunlight, and segregated from incompatible materials as listed in Section 3.[12][15]
Step 4: Professional Disposal Arrangement
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor.
-
The most probable disposal method for this class of compound is high-temperature incineration in a facility equipped with appropriate scrubbers to handle nitrogen oxides produced during combustion.[6][16]
Below is a logical workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Large Spill: Evacuate the immediate area and eliminate all ignition sources. Alert your institution's EHS department or emergency response team immediately.[1]
-
Small Spill: If you are trained and it is safe to do so, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[12] Do not use paper towels or other combustible materials. Collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
By adhering to this structured, safety-first approach, researchers can manage the risks associated with this compound and ensure its disposal is handled responsibly and in full compliance with safety regulations.
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A Senior Application Scientist's Guide to Handling 3,5-Dinitropyridine-4-Carboxylic Acid
Essential Safety and Operational Protocols for Researchers
As scientists and drug development professionals, our pursuit of innovation must be built on an unshakeable foundation of safety. The compound 3,5-dinitropyridine-4-carboxylic acid, and related dinitropyridine compounds, are powerful reagents in organic synthesis, offering pathways to novel biologically active molecules.[1] However, their chemical structure—a pyridine ring bearing two nitro groups—necessitates a profound respect for their potential hazards. The presence of multiple nitro groups on an aromatic ring is a classic structural alert for explosive potential, a characteristic that demands meticulous planning and execution in all handling procedures.[2][3]
This guide moves beyond a simple checklist. It provides a framework for thinking critically about the hazards of this compound, empowering you to implement self-validating safety protocols. We will detail not just what to do, but why each step is critical for your protection and the integrity of your research.
Hazard Analysis: Understanding the Inherent Risks
-
Acute Toxicity & Irritation: The compound is expected to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust.[4][5]
-
High Reactivity & Explosive Potential: This is the most critical hazard. Dinitro-aromatic compounds can be sensitive to shock, friction, heat, and static discharge.[2][6][7] Accidental detonation can be triggered by seemingly benign actions like scraping material from a glass joint or grinding it with a metal spatula.[6] Therefore, this compound must be treated as a potentially explosive chemical at all times.[3][8]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal or Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][9] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9] |
| Explosives | Division 1.1 - 1.5 | (Precautionary) Treat as potentially explosive [3] |
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends entirely on the implementation of preceding control measures.
-
Substitution: If possible, investigate whether a less hazardous analogue could achieve the same synthetic outcome.
-
Engineering Controls: These are your primary physical barriers against exposure and incidents.
-
Certified Chemical Fume Hood: All work with this compound must be performed in a properly functioning fume hood to contain dust and potential fumes.[10]
-
Blast Shield: When handling the solid or running reactions, a blast shield must be positioned between the experiment and the user. The fume hood sash itself also serves as a critical barrier and should be kept as low as possible.[3][8]
-
-
Administrative Controls: These are the procedures and practices that minimize risk.
-
Designated Work Area: Cordon off a specific area within the fume hood for handling this compound to prevent cross-contamination.[10]
-
Work in Small Quantities: Only purchase and use the minimum amount of material necessary for your experiment.[3][6]
-
Buddy System: Never work with potentially explosive compounds alone. Ensure another person familiar with the hazards is nearby.[6]
-
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and comprehensive, addressing all potential routes of exposure and the risk of explosion.
Table 2: PPE Requirements for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport | Chemical Splash Goggles | Nitrile Gloves (or equivalent) | Flame-Resistant (FR) Lab Coat | Not typically required |
| Weighing & Transfer (Solid) | Chemical Splash Goggles AND Full-Face Shield | Double-gloved with Nitrile (or equivalent chemical-resistant gloves) | Flame-Resistant (FR) Lab Coat | NIOSH-approved N95 Respirator (or higher) |
| Reaction Setup & Workup | Chemical Splash Goggles AND Full-Face Shield | Double-gloved with Nitrile (or equivalent chemical-resistant gloves) | Flame-Resistant (FR) Lab Coat, Chemical-Resistant Apron | As needed, based on vapor pressure of solvents |
| Spill Cleanup & Waste Disposal | Chemical Splash Goggles AND Full-Face Shield | Heavy-duty Chemical-Resistant Gloves (e.g., Butyl rubber) over Nitrile | Flame-Resistant (FR) Coveralls or Lab Coat and Apron | NIOSH-approved Respirator with appropriate cartridges |
Causality of PPE Choices:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against dust particles and splashes.[11][12] A full-face shield is worn over the goggles to provide a secondary layer of protection against the concussive force and projectiles from a potential detonation.[3][8]
-
Hand Protection: Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile gloves offer good initial protection, but you should always consult a manufacturer's glove compatibility chart for the specific solvents being used in your process.
-
Body Protection: A standard cotton lab coat is flammable and offers inadequate protection. A flame-resistant (FR) lab coat, such as one made from Nomex, is essential because dinitro-aromatic compounds can be flammable or explosive.[6][10]
-
Respiratory Protection: The fine, dust-like nature of many solid organic compounds poses a significant inhalation risk. An N95 respirator is the minimum requirement to prevent inhalation of airborne particles during weighing and transfer operations.[11]
Operational and Disposal Plans
Meticulous adherence to procedure is non-negotiable. The following protocols provide a framework for safe handling from receipt to disposal.
Workflow for PPE Selection and Safe Handling
The following diagram outlines the critical decision points and corresponding safety actions required when working with this compound.
Caption: PPE selection workflow based on the specific laboratory task.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Ensure the fume hood is operational, the blast shield is in place, and the designated work area is clear of all unnecessary items, especially flammable materials.[3][10]
-
Don PPE: Follow the workflow diagram to don the appropriate PPE, including an N95 respirator and full-face shield.
-
Grounding: If there is any concern about static sensitivity, use an anti-static mat or grounding strap.[6]
-
Handling: Use non-metallic, spark-resistant spatulas (e.g., ceramic or plastic) to transfer the solid.[3][6] Do not scrape or grind the material.
-
Weighing: Tare a container on the balance. Remove it from the balance and transfer the chemical into the container inside the fume hood. Close the primary chemical container immediately.
-
Final Weighing: Place the sealed receiving container back on the balance to get the final weight. This minimizes the time the bulk chemical is open.
-
Cleanup: Gently wipe down the spatula and work surface with a damp cloth to collect any residual dust. Treat the cloth as hazardous waste. Do not dry sweep.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (gloves, weighing paper, contaminated cloths) must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Incompatible Wastes: Never mix dinitropyridine waste with other waste streams, particularly strong acids, bases, or oxidizing agents, as this could trigger a reaction.[8]
-
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Controlled incineration is the likely disposal method.[13][14] Do not attempt to neutralize or dispose of this chemical down the drain.
Emergency Plan
-
Spill:
-
Alert personnel and evacuate the immediate area.
-
If the spill is contained within the fume hood, close the sash.
-
Do not attempt to clean up a large spill or any spill outside of a fume hood. Call your EHS emergency line.
-
For a small spill inside a fume hood, cover it with a wetted, non-reactive absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.
-
-
Personal Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.
-
By integrating this expert-level understanding of the risks and the rationale behind each safety protocol, you can handle this compound with the confidence and competence required for groundbreaking and safe research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
